molecular formula C12H9NO3 B1497824 5-(3-Hydroxyphenyl)nicotinic acid CAS No. 1181452-05-0

5-(3-Hydroxyphenyl)nicotinic acid

Cat. No.: B1497824
CAS No.: 1181452-05-0
M. Wt: 215.2 g/mol
InChI Key: ZFOZRXCJNXHMSX-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)nicotinic acid (CAS 1181452-05-0) is a solid nicotinic acid derivative with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . As a derivative of nicotinic acid, a form of vitamin B3, this compound is of significant interest in medicinal and organic chemistry research . Nicotinic acid derivatives serve as fundamental precursors to the NAD(P)(H) coenzyme pool, which is central to cellular bioenergetics, metabolism, and signaling pathways . Researchers utilize such compounds as critical building blocks in synthetic chemistry, particularly for developing novel heterocyclic systems like 1,3,4-oxadiazoles and acylhydrazones . These synthesized structures are subsequently investigated for potential biological activities, including antimicrobial properties against resistant pathogens such as Staphylococcus aureus (MRSA) and Candida species . This product is intended for use by qualified researchers in a professional laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZRXCJNXHMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653501
Record name 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181452-05-0
Record name 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1181452-05-0
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Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffold in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1][2][3][4][5] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2][6][7][8][9][10][11] 5-(3-Hydroxyphenyl)nicotinic acid has garnered significant attention as a pivotal building block in the synthesis of PROTACs, primarily serving as a precursor to ligands that recruit E3 ubiquitin ligases.[12] This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic application of this compound in the design and development of next-generation protein degraders.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be largely inferred from its constituent moieties: a nicotinic acid core and a 3-hydroxyphenyl substituent.

PropertyValue/InformationSource
IUPAC Name 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid-
CAS Number 1181452-05-0[13]
Molecular Formula C₁₂H₉NO₃[6][12][13]
Molecular Weight 215.2 g/mol [6][12][13]
Physical Form Solid-
Purity Typically >97% (commercial sources)[13]
Storage Room temperature, protected from light and moisture[12]
Structural and Electronic Features

The molecule's structure features a pyridine ring, a carboxylic acid group, and a phenolic hydroxyl group. These functional groups dictate its reactivity and utility in PROTAC synthesis. The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. The phenolic hydroxyl group and the carboxylic acid provide two key handles for chemical modification, particularly for the attachment of linkers in PROTAC design.

Solubility Profile (Predicted)

Based on the properties of nicotinic acid and phenolic compounds, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The solubility will be pH-dependent due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic pyridine nitrogen.

Acidity and Basicity (pKa - Predicted)

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not widely published, the expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display signals for all 12 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and phenol, a C=O stretching vibration for the carboxylic acid, and C=C and C=N stretching bands for the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.2 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the biaryl system.

Synthesis and Purification

Conceptual Synthetic Pathway

A common and versatile method for the synthesis of 5-aryl-nicotinic acids is the Suzuki cross-coupling reaction. A plausible synthetic route for this compound would involve the coupling of a 5-halonicotinic acid derivative with a 3-hydroxyphenylboronic acid derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate cluster_final Final Product A 5-Bromonicotinic acid ester C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C Suzuki Coupling B 3-Hydroxyphenylboronic acid B->C D This compound ester C->D E This compound D->E Hydrolysis (e.g., NaOH, H₂O/MeOH)

Caption: Conceptual Suzuki coupling route for synthesis.

Step-by-Step Experimental Protocol (Hypothetical)
  • Esterification of 5-Bromonicotinic Acid: Protect the carboxylic acid of 5-bromonicotinic acid as a methyl or ethyl ester to prevent side reactions during the coupling step. This can be achieved using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • Suzuki Coupling: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the 5-bromonicotinic acid ester and 3-hydroxyphenylboronic acid in a suitable solvent system like a mixture of toluene and water. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically sodium carbonate or potassium carbonate. Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification of the Ester: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis to the Final Product: Dissolve the purified ester in a mixture of methanol and water. Add a stoichiometric excess of a base like sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Application in Targeted Protein Degradation: A Gateway to E3 Ligase Ligands

The primary utility of this compound in drug discovery is as a versatile intermediate for the synthesis of ligands that bind to E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) E3 ligase.[17][18][19] VHL is one of the most commonly recruited E3 ligases in PROTAC design.[19][20][21][22]

From Building Block to VHL Ligand

The structure of this compound provides the core scaffold that, with further modification, can mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The key steps to transform this building block into a VHL ligand typically involve:

  • Amide Coupling: The carboxylic acid group is activated and coupled with a hydroxyproline derivative, a key recognition element for VHL.

  • Further Functionalization: The phenolic hydroxyl group serves as an attachment point for the linker of the PROTAC. This is often achieved through etherification with a linker containing a reactive functional group (e.g., an alkyne, azide, or halide) for subsequent conjugation to the target protein ligand.[6][8][10][23]

G cluster_start Building Block cluster_modification Chemical Modifications cluster_intermediate Functionalized Intermediate cluster_final Final PROTAC A This compound B Amide coupling with hydroxyproline derivative A->B C Linker attachment at phenolic hydroxyl group B->C D VHL Ligand-Linker Conjugate C->D E PROTAC Molecule D->E Conjugation to Target Protein Ligand

Caption: Workflow from building block to PROTAC.

Rationale for Experimental Design in PROTAC Synthesis

When utilizing this compound in a PROTAC synthesis campaign, the following considerations are paramount:

  • Linker Attachment Point: The choice of attaching the linker to the phenolic hydroxyl group is strategic. It positions the linker away from the key interactions between the nicotinic acid core and the VHL protein, minimizing disruption of binding.

  • Linker Composition and Length: The nature of the linker (e.g., PEG-based, alkyl chain) and its length are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8][10][23] A library of linkers with varying lengths and compositions is often synthesized and tested to identify the optimal PROTAC.

  • Orthogonal Chemistry: The functional group at the terminus of the linker attached to the VHL ligand must be compatible with the chemistry used to attach the target protein ligand. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular choice due to its high efficiency and orthogonality.[8][16]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler in the design of sophisticated therapeutic agents. Its value lies in its structural features that make it an ideal starting point for the synthesis of potent E3 ligase ligands. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like this compound will undoubtedly grow. Further research into its specific physicochemical properties, the development of more efficient and scalable synthetic routes, and its incorporation into novel PROTAC architectures will be crucial for advancing this exciting area of drug discovery. The strategic use of this scaffold will continue to empower researchers to create novel therapeutics for a wide range of diseases, including those previously considered "undruggable."

References

An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(3-Hydroxyphenyl)nicotinic acid (CAS Number: 1181452-05-0), a specialized chemical entity with significant potential in modern drug discovery. While detailed experimental data on this specific molecule is emerging, its structural architecture, combining the pharmacologically significant nicotinic acid scaffold with a hydroxyphenyl moiety, positions it as a valuable building block, particularly in the field of targeted protein degradation. This document synthesizes foundational knowledge of the parent nicotinic acid's pharmacology with the strategic application of this derivative in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, a plausible synthetic route, its potential biological roles based on the well-understood mechanisms of nicotinic acid, and its primary application as a building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical tools for challenging biological targets.

Introduction: The Nicotinic Acid Scaffold and its Modern Applications

Nicotinic acid, also known as niacin or vitamin B3, is a well-established molecule with a long history in medicine, primarily for the management of dyslipidemia.[1] Its ability to modulate lipid profiles is largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2][3] Beyond its metabolic roles, the nicotinic acid scaffold has garnered renewed interest as a versatile platform for the development of new chemical entities. The derivatization of the pyridine ring allows for the introduction of diverse functionalities, tailoring the molecule for specific biological targets and applications.

This compound represents a strategic evolution of this scaffold. The introduction of the 3-hydroxyphenyl group at the 5-position of the pyridine ring creates a biaryl structure that can engage in different biological interactions compared to the parent molecule. Crucially, this modification, and the presence of the carboxylic acid and phenol groups, make it an ideal component for covalent linkage in more complex therapeutic constructs. Commercial suppliers have classified this molecule as a "Protein Degrader Building Block," pointing towards its designed utility in the synthesis of PROTACs.[4] Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[5][6] This guide will explore this compound through the dual lenses of its nicotinic acid heritage and its forward-looking application in protein degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1181452-05-0[4]
Molecular Formula C₁₂H₉NO₃[4]
Molecular Weight 215.2 g/mol [4]
Appearance Solid (predicted)
Storage Room temperature[4]
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMSO and DMF.

Note: As this is a research chemical, comprehensive experimental data on properties like melting point, boiling point, and detailed solubility are not extensively published. Users should determine these properties empirically as needed.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been published, a highly plausible and efficient synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a 5-halonicotinic acid derivative with 3-hydroxyphenylboronic acid. 5-Bromonicotinic acid is a commercially available and suitable starting material.

Diagram: Proposed Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromonicotinic Acid Product This compound A->Product Suzuki-Miyaura Coupling B 3-Hydroxyphenylboronic Acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures and should be optimized for this specific transformation.[9]

Materials:

  • 5-Bromonicotinic acid

  • 3-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of ~3-4 with 1M HCl. This will protonate the carboxylic acid and may precipitate the product.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Context and Potential Mechanisms of Action

The biological activity of this compound can be inferred from its structural relationship to nicotinic acid.

The GPR109A Signaling Pathway

Nicotinic acid is the primary agonist for the G-protein coupled receptor GPR109A.[10] This receptor is predominantly expressed in adipocytes and immune cells.[2] The activation of GPR109A by nicotinic acid initiates a signaling cascade that has significant metabolic and anti-inflammatory effects.

Diagram: GPR109A Signaling Pathway

G cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP Ligand Nicotinic Acid or This compound Ligand->GPR109A Binds and Activates Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (↓ FFA release) HSL->Lipolysis

Caption: Simplified GPR109A signaling cascade in adipocytes.

Mechanism in Adipocytes:

  • Binding and Activation: Nicotinic acid binds to GPR109A on the surface of adipocytes.[3]

  • G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).[11]

  • Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase.

  • Reduction in cAMP: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2]

Anti-inflammatory Effects: Activation of GPR109A in immune cells, such as macrophages and neutrophils, has been shown to exert anti-inflammatory effects.[4][11] This is thought to be mediated through various pathways, including the inhibition of NF-κB signaling.[10]

Given its structural similarity, it is plausible that this compound could also act as a ligand for GPR109A. However, the substitution at the 5-position may alter its binding affinity and functional activity (agonist, partial agonist, or antagonist). This would require experimental validation through binding assays and functional screens.

Application in Targeted Protein Degradation: PROTACs

The primary and most exciting application for this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[4]

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase.[12][13] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5] A PROTAC molecule consists of three key components:

  • A ligand for the Protein of Interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

Diagram: Mechanism of Action of a PROTAC

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PROTAC PROTAC PROTAC->Ternary Forms Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound as a VHL Ligand Precursor

The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[5][14] Small molecule ligands that bind to VHL are essential components of these PROTACs.[12][15] The structure of this compound, with its carboxylic acid and phenol functional groups, makes it an excellent starting point or "building block" for the synthesis of a VHL ligand. These functional groups provide convenient handles for attaching a chemical linker, which would then be connected to a ligand for the target protein.

The carboxylic acid can be converted to an amide, and the hydroxyl group can be etherified, allowing for the modular and flexible synthesis of a library of PROTAC molecules.[11][] By using this compound as a core fragment, medicinal chemists can rapidly synthesize and test various PROTACs with different linkers and POI ligands to identify the optimal degrader for a specific target.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for this compound, the safety precautions for the closely related nicotinic acid should be followed as a minimum standard.

General Precautions:

  • Eye Protection: Wear safety glasses or goggles. Nicotinic acid is known to cause serious eye irritation.[17][18]

  • Skin Protection: Wear protective gloves and a lab coat. Avoid prolonged or repeated skin contact.[15]

  • Respiratory Protection: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust.[17]

  • Handling: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[15]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.

For detailed safety information, consult the MSDS for nicotinic acid (CAS 59-67-6).

Conclusion and Future Directions

This compound is a strategically designed molecule that stands at the intersection of classical pharmacology and next-generation therapeutic design. Its nicotinic acid core suggests a potential for interaction with the GPR109A receptor, while its functionalized biaryl structure makes it an invaluable building block for the synthesis of PROTACs. The true potential of this compound will be unlocked through further research, including:

  • Experimental validation of its synthesis and full analytical characterization.

  • Biological screening to determine its activity at the GPR109A receptor and other potential targets.

  • Incorporation into PROTAC constructs to assess its utility in targeted protein degradation against various disease-relevant proteins.

As the field of targeted protein degradation continues to expand, the demand for novel, versatile, and effective chemical building blocks will grow. This compound is poised to be a significant contributor to the development of this exciting therapeutic modality.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Hydroxyphenyl)nicotinic acid, a structural analog of nicotinic acid (niacin), is poised to interact with key cellular signaling pathways central to metabolic and inflammatory regulation. This guide delineates its presumed mechanism of action, centered on the activation of the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2). By leveraging the extensive body of research on nicotinic acid, we provide a comprehensive framework for understanding and investigating the pharmacological effects of this compound. This document details the molecular interactions, downstream signaling cascades, and potential therapeutic implications, and offers detailed experimental protocols for the validation of its activity.

Introduction: The Scientific Rationale

Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its effects through the activation of GPR109A.[1][2] The structural similarity of this compound to nicotinic acid strongly suggests a shared mechanism of action. The addition of a 3-hydroxyphenyl group at the 5-position of the pyridine ring may modulate the compound's potency, selectivity, and pharmacokinetic profile, making it a compelling subject for investigation in drug discovery and development. This guide will proceed under the well-founded hypothesis that this compound is a GPR109A agonist.

The Primary Target: GPR109A Receptor

GPR109A is a G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells such as macrophages.[3] It is activated by nicotinic acid and the endogenous ketone body β-hydroxybutyrate.[4] The activation of GPR109A is responsible for the primary anti-lipolytic effects of nicotinic acid, which contribute to its beneficial impact on plasma lipid profiles.[5] Specifically, nicotinic acid has been shown to reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[6][7][8]

Molecular Mechanism of Action: A Two-Pronged Signaling Cascade

Upon binding of an agonist like this compound, GPR109A initiates two primary signaling pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.[4]

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein, Gαi.[3] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][9][10] In adipocytes, the reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduced release of free fatty acids into the circulation, thereby decreasing the substrate available for the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[11]

Gαi-Mediated Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gai Gαi GPR109A->Gai Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gai->AC Inhibits Ligand 5-(3-Hydroxyphenyl) nicotinic acid Ligand->GPR109A Binds PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis

Caption: Gαi-mediated signaling cascade of GPR109A activation.

β-Arrestin-Mediated Pathway: G-protein Independent Signaling

In addition to G-protein coupling, GPR109A activation can recruit β-arrestin proteins.[4] This interaction can lead to receptor internalization and desensitization, as well as initiate G-protein independent signaling cascades. These pathways are implicated in some of the other effects of nicotinic acid, including potential anti-inflammatory actions. For instance, β-arrestin signaling can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK.

β-Arrestin Pathway cluster_membrane Cell Membrane GPR109A GPR109A b_arrestin β-Arrestin GPR109A->b_arrestin Recruits Ligand 5-(3-Hydroxyphenyl) nicotinic acid Ligand->GPR109A Binds Internalization Receptor Internalization b_arrestin->Internalization ERK_signaling Downstream Signaling (e.g., ERK) b_arrestin->ERK_signaling

Caption: β-Arrestin-mediated signaling pathway following GPR109A activation.

Therapeutic Implications

The activation of GPR109A by this compound is expected to have several therapeutic implications, primarily in the management of dyslipidemia and cardiovascular disease.[12] Additionally, GPR109A's role in immune cells suggests potential applications in inflammatory conditions.

Potential Therapeutic Effect Underlying Mechanism Key References
Lowering Triglycerides and LDL-C Inhibition of lipolysis in adipocytes via the Gαi pathway, reducing free fatty acid flux to the liver. Direct inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2).[6],[13]
Increasing HDL-C Decreased hepatic uptake of apolipoprotein A-I, a key component of HDL.[6]
Anti-inflammatory Effects GPR109A activation in immune cells can suppress inflammatory signaling pathways. For example, it can inhibit the Akt/mTOR pathway and promote anti-inflammatory properties in macrophages and dendritic cells.[14],[15]
Neuroprotection Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease. Clinical trials are exploring the use of niacin for neurodegenerative diseases.[16]

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

GPR109A Activation Assay (cAMP Measurement)

This assay directly measures the functional consequence of GPR109A activation through the Gαi pathway.

Objective: To determine if this compound activates GPR109A and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Cell Treatment:

    • Pre-treat the cells with the test compounds for 15-30 minutes.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Caption: Workflow for the GPR109A activation assay.

β-Arrestin Recruitment Assay

This assay assesses the ability of the compound to induce GPR109A interaction with β-arrestin.

Objective: To determine if this compound promotes the recruitment of β-arrestin to GPR109A.

Methodology:

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® system, where GPR109A is tagged with a fragment of β-galactosidase and β-arrestin is fused to the complementing fragment.

  • Cell Seeding and Treatment: Seed the cells and treat with serial dilutions of this compound.

  • Detection: Upon agonist-induced recruitment, the β-galactosidase fragments come into proximity, forming an active enzyme. Add a chemiluminescent substrate and measure the light output.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

Conclusion

The available evidence strongly supports the hypothesis that this compound acts as an agonist for the GPR109A receptor. Its mechanism of action is likely to mirror that of nicotinic acid, involving the inhibition of adenylyl cyclase via Gαi and the engagement of β-arrestin signaling pathways. These actions are predicted to translate into beneficial effects on lipid metabolism and inflammation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism and for the further characterization of this promising compound.

References

In Vitro Evaluation of 5-(3-Hydroxyphenyl)nicotinic Acid: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(3-Hydroxyphenyl)nicotinic acid, a novel compound featuring both a nicotinic acid scaffold and a phenolic moiety. Recognizing the distinct and potentially synergistic bioactivities of these two structural components, this document outlines a strategic, multi-tiered approach to elucidate the compound's antioxidant, anti-inflammatory, and metabolic modulatory properties. We present detailed, field-proven protocols for a suite of biochemical and cell-based assays, moving beyond simple procedural steps to explain the causal rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous preclinical assessment of this and structurally related compounds. All methodologies are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction: A Molecule of Bimodal Potential

This compound presents a compelling subject for investigation in drug discovery. Its structure uniquely combines two pharmacologically significant motifs:

  • The Nicotinic Acid Core: As a derivative of niacin (Vitamin B3), this part of the molecule suggests a potential role in modulating lipid metabolism and cellular energy pathways. Nicotinic acid is known to influence lipid profiles by reducing the synthesis of low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[1][2]. These effects are partly mediated through the activation of G protein-coupled receptors like HCA₂[3]. Furthermore, as a precursor to NAD and NADP, it is central to cellular redox reactions and energy metabolism[1][4].

  • The Phenolic Group (Resorcinol-like structure): The 3-hydroxyphenyl attachment is characteristic of phenolic compounds, which are widely recognized for their potent antioxidant and anti-inflammatory activities[5]. Phenolic compounds are excellent radical scavengers and can modulate inflammatory signaling pathways, making them a cornerstone of research into chronic diseases.

The confluence of these two moieties in a single molecule raises the hypothesis of synergistic or novel activities. This guide provides the strategic and technical framework to dissect these potential effects in vitro.

Foundational Assessment: Antioxidant Capacity

A primary and fundamental characteristic to establish for a phenolic compound is its antioxidant potential. This property underpins many other potential biological activities, including anti-inflammatory effects. We propose a trio of assays that measure different facets of antioxidant action, providing a robust and comprehensive profile.

Rationale for a Multi-Assay Approach

No single antioxidant assay can fully capture the complex nature of antioxidant activity. Therefore, we utilize a panel of tests based on different mechanisms:

  • DPPH Assay: Measures the capacity for hydrogen atom donation.

  • FRAP Assay: Measures the ability to reduce ferric iron (electron donation).

  • ABTS Assay: Measures both hydrogen and electron donation and is effective for both hydrophilic and lipophilic compounds.

Together, these assays provide a well-rounded assessment of the compound's radical scavenging and reducing capabilities.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality Behind Experimental Choices: This assay is a rapid and reliable first-pass screen for radical scavenging. The stable DPPH radical has a deep violet color that is neutralized to a pale yellow upon accepting a hydrogen atom from an antioxidant. The simplicity and speed of this colorimetric assay make it an excellent starting point.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light.

    • Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution (e.g., 10 mg/mL).

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control (100 µL solvent + 100 µL DPPH solution).

    • Include a sample blank for each concentration to correct for any intrinsic color of the compound (100 µL sample + 100 µL methanol).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100

    • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality Behind Experimental Choices: The FRAP assay measures the ability of a compound to act as an electron donor, a key mechanism of antioxidant action. It operates at a low pH, which can be a limitation, but it provides a direct measure of the total reducing power of the sample.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

    • Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to wells of a 96-well plate.

    • Add 20 µL of the test compound dilutions or standards to the respective wells.

  • Incubation and Measurement:

    • Incubate at 37°C for 6-10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the net absorbance for each sample and standard.

    • Plot the standard curve and determine the FRAP value of the test compound, expressed as µM Fe(II) equivalents.

Data Presentation: Antioxidant Activity

All quantitative data should be summarized in a clear, tabular format for easy comparison.

AssayTest Compound/ControlIC₅₀ (µg/mL)FRAP Value (µM Fe(II) Eq. at 100 µg/mL)
DPPH This compound[Placeholder Value]N/A
Ascorbic Acid (Control)[Placeholder Value]N/A
FRAP This compoundN/A[Placeholder Value]
Trolox (Control)N/A[Placeholder Value]

Mechanistic Insight: Anti-inflammatory Potential

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Given the phenolic nature of the test compound and the known roles of nicotinic acid derivatives in inflammation, a thorough in vitro assessment is warranted.

Experimental Workflow: A Tiered Approach to Anti-inflammatory Screening

We propose a logical progression from simple biochemical assays to more complex enzyme-based and cell-based models.

G cluster_0 Tier 1: Foundational Biochemical Assays cluster_1 Tier 2: Key Enzyme Inhibition Assays cluster_2 Tier 3: Cell-Based Mechanistic Assay a Protein Denaturation Assay (Broad-spectrum screen) b HRBC Membrane Stabilization (Lysosomal stability) a->b c Cyclooxygenase (COX-2) Assay (Prostaglandin Pathway) b->c Proceed if positive d 5-Lipoxygenase (5-LOX) Assay (Leukotriene Pathway) c->d e Nitric Oxide (NO) Scavenging in LPS-stimulated Macrophages d->e Proceed if positive

Caption: Tiered workflow for in vitro anti-inflammatory evaluation.

Protocol: Inhibition of Protein Denaturation

Causality Behind Experimental Choices: Protein denaturation is a hallmark of inflammation. This assay provides a simple, rapid screen to determine if the compound can prevent heat-induced denaturation of protein (typically bovine serum albumin or egg albumin), mimicking the protein damage that occurs in inflammatory conditions. It is an excellent indicator of broad anti-inflammatory potential.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare various concentrations of the test compound and a standard drug (e.g., Diclofenac Sodium) in PBS.

  • Assay Procedure:

    • To 0.5 mL of each compound/standard dilution, add 0.5 mL of the 1% BSA solution.

    • A control consists of 0.5 mL of PBS and 0.5 mL of 1% BSA.

  • Incubation and Measurement:

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • Cool the samples to room temperature.

    • Measure the turbidity (absorbance) at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value.

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality Behind Experimental Choices: COX-2 is a key inducible enzyme that synthesizes prostaglandins, which are potent mediators of inflammation and pain[6]. Selective inhibition of COX-2 is the mechanism of action for many modern NSAIDs. This assay directly tests the compound's ability to inhibit this critical inflammatory pathway. We focus on COX-2 for its relevance to pathological inflammation, though a parallel COX-1 assay can be run to determine selectivity.

Detailed Protocol (Colorimetric Method):

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Substrate: Arachidonic Acid.

    • Chromogenic probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Test compound and a selective COX-2 inhibitor control (e.g., Celecoxib).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and the COX-2 enzyme.

    • Add the test compound at various concentrations or the vehicle control (DMSO).

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Add the TMPD probe.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement and Analysis:

    • Immediately measure the absorbance kinetically at 590 nm for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the curve).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity
AssayTest Compound/ControlIC₅₀ (µg/mL)
Protein Denaturation This compound[Placeholder Value]
Diclofenac Sodium (Control)[Placeholder Value]
COX-2 Inhibition This compound[Placeholder Value]
Celecoxib (Control)[Placeholder Value]
5-LOX Inhibition This compound[Placeholder Value]
Quercetin (Control)[Placeholder Value]

Advanced Assessment: Metabolic Modulation

The nicotinic acid moiety strongly suggests that this compound could influence metabolic pathways, particularly within adipocytes. The 3T3-L1 preadipocyte cell line is a robust and widely accepted model for studying adipogenesis and lipid metabolism in vitro[7][8][9][10].

Rationale for Using the 3T3-L1 Model

3T3-L1 cells are mouse embryonic fibroblasts that can be chemically induced to differentiate into mature, lipid-accumulating adipocytes. This model allows us to assess the compound's effect on:

  • Adipogenesis: The formation of new fat cells.

  • Lipid Accumulation: The storage of triglycerides within these cells.

  • Expression of Metabolic Genes: The underlying molecular changes.

Experimental Workflow: Adipocyte Differentiation and Analysis

G cluster_0 Cell Culture & Differentiation cluster_1 Endpoint Analysis A Day -2: Seed 3T3-L1 Preadipocytes B Day 0: Reach Confluence Induce with MDI Cocktail + Test Compound A->B C Day 2: Change to Insulin Medium + Test Compound B->C D Day 4-8: Maintain in FBS Medium + Test Compound (Replenish every 2 days) C->D E Day 8: Oil Red O Staining (Visualize Lipid Droplets) D->E F Quantification of Lipid Accumulation (Elute stain & measure absorbance) E->F G Gene Expression Analysis (Optional) (qPCR for PPARγ, C/EBPα) F->G

Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.

Protocol: 3T3-L1 Differentiation and Oil Red O Staining

Causality Behind Experimental Choices: This protocol uses a standard hormonal cocktail (MDI: IBMX, Dexamethasone, Insulin) to trigger the transcriptional cascade that drives adipogenesis[7]. The test compound is added throughout the process to assess its impact on differentiation and maturation. Oil Red O is a lipid-soluble dye that specifically stains neutral triglycerides, providing a direct visual and quantifiable measure of intracellular lipid accumulation[11][12][13].

Detailed Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum until confluent (Day 0).

  • Differentiation Induction:

    • Day 0: Two days post-confluence, change the medium to DMEM with 10% Fetal Bovine Serum (FBS) supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI medium). Add the test compound or vehicle control at desired concentrations.

    • Day 2: Remove the MDI medium and replace it with DMEM/10% FBS containing only 1 µg/mL insulin and the test compound.

    • Day 4 onwards: Replace the medium every two days with DMEM/10% FBS containing the test compound. Full differentiation is typically observed by Day 8.

  • Oil Red O Staining:

    • Wash differentiated cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow cells to dry completely.

    • Add Oil Red O working solution (0.21% in 60% isopropanol, filtered) and incubate for 10-20 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visually inspect and photograph the cells under a microscope.

    • To quantify, elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

Data Presentation: Metabolic Modulation
Compound ConcentrationAbsorbance at 510 nm (Mean ± SD)% Lipid Accumulation (Relative to Control)
Vehicle Control (0 µM)[Placeholder Value]100%
1 µM[Placeholder Value][Placeholder Value]
10 µM[Placeholder Value][Placeholder Value]
50 µM[Placeholder Value][Placeholder Value]
Rosiglitazone (Positive Control)[Placeholder Value][Placeholder Value]

Underlying Mechanisms: Key Signaling Pathways

To provide a mechanistic context for the observed results, it is crucial to understand the key signaling pathways likely modulated by this compound.

NF-κB Pathway in Inflammation

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2[14][15][16]. Many anti-inflammatory phenolic compounds exert their effects by inhibiting this pathway.

G stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikb_complex IKK Complex receptor->ikb_complex Activates nfkb_ikb NF-κB -- IκB (Inactive Cytoplasmic Complex) ikb_complex->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->genes Induces compound 5-(3-Hydroxyphenyl) nicotinic acid compound->ikb_complex Potential Inhibition Point

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress[2][17]. Phenolic compounds are well-known activators of this pathway, leading to the transcription of numerous antioxidant and detoxification enzymes.

G stress Oxidative Stress / Electrophiles keap1_nrf2 Nrf2 -- Keap1 (Cytoplasmic Complex) stress->keap1_nrf2 Induces Conformational Change in Keap1 nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Nrf2 Release & Stabilization nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) are->genes Binding & Activation compound 5-(3-Hydroxyphenyl) nicotinic acid compound->keap1_nrf2 Potential Activation Point

Caption: The Nrf2 antioxidant response pathway.

AMPK and PPAR Pathways in Metabolism

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis[18][19][20]. Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ in adipose tissue, are master regulators of adipogenesis and lipid metabolism[21][22][23][24]. Both pathways are potential targets for a molecule with a nicotinic acid core.

G compound 5-(3-Hydroxyphenyl) nicotinic acid ampk AMPK compound->ampk Potential Activation pparg PPARγ compound->pparg Potential Modulation anabolism Anabolic Pathways (e.g., Lipid Synthesis) [ATP Consuming] ampk->anabolism Inhibits catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) [ATP Producing] ampk->catabolism Activates adipogenesis Adipogenesis & Lipid Storage pparg->adipogenesis Promotes

Caption: Overview of AMPK and PPARγ metabolic signaling pathways.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and metabolic modulatory properties, researchers can build a comprehensive preclinical profile. Positive results from this panel of assays would justify advancing the compound to more complex cell-based models (e.g., co-culture systems, primary human cells) and subsequently to in vivo studies to validate these initial findings in a physiological context. The bimodal nature of this compound makes it a promising candidate, and the structured approach outlined herein will be critical in unlocking its full therapeutic potential.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nicotinic acid (Niacin, Vitamin B3), a fundamental component of cellular metabolism, has long been recognized for its therapeutic potential, most notably in the management of dyslipidemia.[1][2][3] However, the therapeutic utility of the parent molecule is often constrained by side effects, such as cutaneous flushing, which are primarily mediated by the G protein-coupled receptor GPR109A.[4] This has catalyzed a sustained and evolving effort in medicinal chemistry to design and synthesize novel nicotinic acid derivatives. These new chemical entities aim to either refine the interaction with established targets to mitigate side effects or to engage entirely new biological targets, thereby unlocking therapeutic applications in oncology, inflammation, and infectious diseases.[5][6][7] This guide provides an in-depth technical exploration of the core principles and practical methodologies underpinning the discovery and synthesis of next-generation nicotinic acid derivatives. It is structured to provide not just protocols, but the strategic rationale behind the design, synthesis, and evaluation workflow, empowering researchers to navigate this promising chemical space with expertise and confidence.

Strategic Foundations for Derivative Design

The journey from the nicotinic acid scaffold to a novel therapeutic agent begins with a clear design strategy. This is not a random walk through chemical space but a targeted exploration guided by a deep understanding of molecular interactions and disease biology.

Target-Centric Design: Beyond Lipid Lowering

While the historical focus has been on modulating lipid metabolism through GPR109A agonism, the pyridine-3-carboxylic acid core is a versatile pharmacophore.[8][9][10] Modern discovery campaigns are increasingly focused on novel targets where this motif can be optimized for high-affinity binding.

  • Enzyme Inhibition: The pyridine ring can serve as a crucial hydrogen bond acceptor or donor, anchoring ligands within the active sites of enzymes. Targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in oncology, dihydrofolate reductase in microbiology, and cyclooxygenase (COX) enzymes in inflammation are prominent examples.[6][7][11]

  • Receptor Modulation: Beyond GPR109A, nicotinic acetylcholine receptors (nAChRs) represent a complex family of ligand-gated ion channels where nicotinic acid derivatives can act as modulators.[12]

  • Antimicrobial Scaffolds: The scaffold is a common feature in antitubercular agents and can be elaborated to yield potent antibacterial and antifungal compounds.[13][14]

The Role of In Silico Modeling in Hypothesis Generation

Before a single flask is warmed, computational tools provide an indispensable framework for prioritizing synthetic targets. This initial step saves significant resources by focusing efforts on compounds with the highest probability of success.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking studies can reveal key interactions between a novel derivative and the active site of a target enzyme, guiding the placement of functional groups to maximize binding affinity.[7][15][16]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[17][18][19] By analyzing these relationships, researchers can predict the activity of unsynthesized analogs and identify the physicochemical properties (e.g., sterics, electronics, hydrophobicity) that drive potency.[17][20]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is crucial for early-stage drug development. In silico tools can predict properties like oral bioavailability and potential toxicity, allowing for the early deselection of compounds likely to fail in later stages.[15]

The overall discovery workflow, integrating computational design with synthesis and biological evaluation, is a cyclical and iterative process.

cluster_0 Discovery & Optimization Cycle Target_ID Target Identification & Validation In_Silico In Silico Design (Docking, QSAR, ADMET) Target_ID->In_Silico Structural Data Synthesis Chemical Synthesis & Purification In_Silico->Synthesis Prioritized Targets Screening In Vitro Biological Screening Synthesis->Screening Novel Derivatives SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis Activity Data SAR_Analysis->In_Silico Design Feedback

Caption: Iterative workflow for the discovery of novel nicotinic acid derivatives.

The Synthetic Toolkit: From Classical Reactions to Modern Methodologies

The translation of in silico designs into tangible molecules requires a robust and flexible synthetic chemistry platform. While classical methods for amide and ester formation remain relevant, modern techniques like cross-coupling and C-H functionalization have revolutionized the ability to create chemical diversity.

Foundational Synthetic Strategies

The carboxylic acid group of nicotinic acid is the primary handle for derivatization. Standard transformations are often the first step in more complex synthetic routes.

  • Amide and Ester Formation: The conversion of nicotinic acid to nicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate for the synthesis of amides and esters.[21] Alternatively, direct coupling with amines or alcohols using coupling reagents like DCC or EDC is common.

  • Hydrazide and Heterocycle Synthesis: A particularly fruitful avenue involves the reaction of nicotinic acid esters with hydrazine hydrate to form nicotinic acid hydrazide.[5][22] This key intermediate is a versatile precursor for a wide array of heterocyclic derivatives, such as 1,3,4-oxadiazoles and acylhydrazones, which have shown significant antimicrobial activity.[13]

Nicotinic_Acid Nicotinic Acid Ester Methyl/Ethyl Nicotinate Nicotinic_Acid->Ester Esterification (e.g., H₂SO₄, EtOH) Hydrazide Nicotinic Acid Hydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Acylhydrazones Acylhydrazones Hydrazide->Acylhydrazones Condensation (Aldehydes) Oxadiazoles 1,3,4-Oxadiazoles Acylhydrazones->Oxadiazoles Cyclization (e.g., Ac₂O)

Caption: Common synthetic pathway to acylhydrazone and oxadiazole derivatives.

Advanced Methodologies for Core Diversification

To access novel chemical space and fine-tune structure-activity relationships, medicinal chemists employ powerful modern reactions that functionalize the pyridine ring itself.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are indispensable for creating C-C bonds.[23][24][25] Starting with a halo-substituted nicotinic acid (e.g., 2-bromo-nicotinic acid), these methods allow for the precise installation of aryl, vinyl, and alkynyl groups, respectively.[26] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with the coordinating nitrogen and acidic proton of the nicotinic acid scaffold.[26]

  • C-H Functionalization: This cutting-edge strategy avoids the need for pre-functionalized starting materials (like halo-pyridines) by directly converting a C-H bond on the pyridine ring into a new C-C or C-heteroatom bond.[1][14][27] While challenging due to the electron-deficient nature of the pyridine ring, methods involving transition-metal catalysis or pyridine N-oxide intermediates have been developed to achieve regioselective functionalization at the C2, C3, or C4 positions.[1][4]

  • Enzymatic Synthesis: As a green chemistry alternative, biocatalysis offers a highly selective and efficient means of synthesis under mild conditions.[5][28] Enzymes like nitrilases can convert 3-cyanopyridine directly to nicotinic acid with high yields, avoiding the harsh reagents and high temperatures of traditional chemical methods.[13][28][29] This approach is particularly valuable for the synthesis of the core scaffold and can be extended to produce chiral derivatives.

Experimental Protocols: From Synthesis to Biological Evaluation

Scientific integrity rests on reproducible, well-documented experimental methods. This section provides self-validating, step-by-step protocols for key synthetic and biological procedures.

Protocol: Synthesis of a Nicotinic Acid Acylhydrazone Derivative

This protocol describes the synthesis of an acylhydrazone from nicotinic acid hydrazide and an appropriate aldehyde, a common first step in creating libraries for antimicrobial screening.[13]

Materials:

  • Nicotinic acid hydrazide (1.0 eq)

  • Substituted aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) (1.1 eq)

  • Ethanol (96%)

  • Reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mol) in 20 mL of 96% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add the substituted aldehyde (0.011 mol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the solution to cool to room temperature.

  • Place the flask in a refrigerator (4°C) for 24 hours to facilitate precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified acylhydrazone.

  • Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of novel compounds.[3][6]

Materials:

  • Human cancer cell lines (e.g., HCT-15, PC-3)[6]

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Test compound (nicotinic acid derivative) dissolved in DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Macrophages)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).[30][31]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (nicotinic acid derivative) dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each 100 µL of supernatant and standard in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve. A reduction in nitrite concentration compared to the LPS-only control indicates anti-inflammatory activity.

  • A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[32]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Quantitative Data Summary

Summarizing biological activity data in a tabular format allows for direct comparison of compound potency.

Table 1: Comparative In Vitro Activity of Novel Nicotinic Acid Derivatives

Compound IDR¹ GroupR² GroupTarget/AssayIC₅₀ / MIC (µM)
NA-01 HHVEGFR-2 Inhibition> 100
NA-02 4-Cl-PhHVEGFR-2 Inhibition5.2 ± 0.4
NA-03 3,4-di-OMe-PhHVEGFR-2 Inhibition1.8 ± 0.2
NA-04 H5-nitrofuranS. aureus (MIC)7.81
NA-05 H4-Br-PhS. aureus (MIC)15.62
NA-06 HPhS. aureus (MIC)> 50

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6][13]

Decoding the Structure-Activity Relationship (SAR)

From the data in Table 1, several SAR insights can be derived:

  • For VEGFR-2 Inhibition: The unsubstituted parent compound (NA-01) is inactive. The addition of a substituted phenyl group at the R¹ position is critical for activity. Electron-donating groups (dimethoxy, NA-03) appear to be more favorable than electron-withdrawing groups (chloro, NA-02), suggesting a specific electronic requirement in the binding pocket.

  • For Antibacterial Activity: The nature of the R² substituent on an acylhydrazone scaffold drastically impacts antibacterial potency. A 5-nitrofuran ring (NA-04) confers the highest activity against S. aureus.[13] A bromo-substituted phenyl ring (NA-05) retains some activity, while an unsubstituted phenyl ring (NA-06) is largely inactive. This points to the importance of the heterocyclic nitro group for the antimicrobial mechanism.

These observations directly inform the next round of synthesis. For VEGFR-2 inhibitors, one might explore other electron-rich aromatic or heteroaromatic groups at R¹. For antibacterial agents, analogs retaining the 5-nitrofuran motif while modifying other parts of the molecule would be a logical next step.

Conclusion and Future Directions

The discovery of novel nicotinic acid derivatives is a dynamic and highly promising field of medicinal chemistry. By integrating rational, target-aware design with a versatile synthetic toolkit and robust biological evaluation, researchers can systematically navigate this rich chemical space. The strategic application of modern synthetic methods like palladium-catalyzed cross-coupling and C-H functionalization is key to unlocking unprecedented molecular diversity. Concurrently, the rigorous application of in vitro assays and computational modeling ensures that synthetic efforts are directed toward compounds with the highest therapeutic potential. The continued exploration of this scaffold, guided by the principles outlined in this guide, is poised to deliver the next generation of therapeutics for a wide spectrum of human diseases.

References

spectroscopic analysis of 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Hydroxyphenyl)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol )[1][2]. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. The narrative emphasizes the rationale behind methodological choices, data interpretation, and the integration of multi-spectroscopic data to build a cohesive and validated structural profile.

Introduction: The Structural Rationale

This compound is a bifunctional molecule, integrating a pyridine-3-carboxylic acid core (nicotinic acid) with a 3-hydroxyphenyl substituent. This unique architecture presents distinct spectroscopic features. The nicotinic acid moiety provides a characteristic nitrogen-containing aromatic system and a carboxylic acid group, while the hydroxyphenyl ring introduces a phenolic hydroxyl group and a second, differently substituted aromatic system.

A robust analytical strategy must therefore be capable of:

  • Unambiguously identifying the proton and carbon environments of both aromatic rings.

  • Confirming the connectivity between the two ring systems.

  • Verifying the presence and characteristic signals of the carboxylic acid and phenolic hydroxyl functional groups.

  • Determining the exact molecular weight and fragmentation pattern to corroborate the overall structure.

This guide details the protocols and interpretive logic to achieve these objectives, ensuring a high degree of confidence in the final structural assignment.

Integrated Analytical Workflow

A sequential and complementary analytical approach is paramount. No single technique provides a complete picture; instead, data from each method serves to validate the others. The proposed workflow ensures maximum data acquisition and cross-validation from a single sample batch.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Integration Sample This compound (Purity Check via HPLC) MS Mass Spectrometry (MS) MW & Formula Confirmation Sample->MS ESI/APCI NMR NMR Spectroscopy (¹H, ¹³C, COSY) Connectivity & Skeleton Sample->NMR Dissolve in DMSO-d₆ IR Infrared (IR) Functional Groups Sample->IR KBr Pellet or ATR UV UV-Vis Spectroscopy Chromophore System Sample->UV Dissolve in EtOH/H₂O Result Final Structural Elucidation & Validation MS->Result NMR->Result IR->Result UV->Result MS_Fragmentation M_H [M+H]⁺ m/z 216.06 M_H_H2O [M+H-H₂O]⁺ m/z 198.05 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 172.06 M_H->M_H_CO2 - CO₂ M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 170.04 M_H_H2O->M_H_H2O_CO - CO C7H7O Hydroxytropylium ion? m/z 107.05

References

potential therapeutic applications of nicotinic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of Nicotinic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3), a fundamental water-soluble vitamin, has a long-standing history in clinical medicine, evolving from a simple cure for the deficiency disease pellagra to a complex, multi-faceted therapeutic agent. This technical guide provides a comprehensive exploration of the potential therapeutic applications of nicotinic acid and its derivatives. We delve into the core molecular mechanisms, centered on the G protein-coupled receptor 109A (GPR109A), which underpins its well-known "broad-spectrum" lipid-modifying effects. Beyond its established role in managing dyslipidemia, this guide illuminates the significant and increasingly recognized lipoprotein-independent actions of nicotinic acid, particularly its potent anti-inflammatory and immunomodulatory properties. We further examine emerging evidence for its therapeutic potential in neurodegenerative diseases, oncology, and other inflammatory conditions. Detailed experimental protocols are provided to guide preclinical evaluation, and future directions in drug development, focusing on novel derivatives and targeted receptor modulation, are discussed. This document serves as a technical resource for scientists and researchers aiming to harness the full therapeutic potential of nicotinic acid compounds.

Introduction: From Vitamin to Pleiotropic Drug

Nicotinic acid and its amide form, nicotinamide, are collectively known as niacin or vitamin B3. These compounds are essential precursors for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are indispensable for hundreds of redox reactions critical to energy metabolism, DNA repair, and cell signaling.[1][2]

The clinical journey of nicotinic acid began with the conquest of pellagra, a devastating deficiency disease characterized by dermatitis, diarrhea, and dementia.[3][4] However, in 1955, Altschul et al. discovered that pharmacological doses (grams per day) of nicotinic acid significantly lowered plasma cholesterol levels, ushering in its era as the first oral lipid-lowering agent.[5][6] For decades, it has been valued for its unique ability to favorably modulate a wide range of lipoproteins.[5][6][7]

More recently, the discovery of a specific cell-surface receptor for nicotinic acid, GPR109A, has revolutionized our understanding of its mechanisms and unveiled a host of effects independent of lipid modulation.[5][8] These "pleiotropic" effects, particularly those related to inflammation, suggest that the therapeutic scope of nicotinic acid compounds is far broader than previously appreciated. This guide synthesizes the current knowledge on these diverse applications, providing a mechanistic framework and practical methodologies for researchers in drug discovery and development.

Core Mechanism of Action: The GPR109A Receptor

The majority of nicotinic acid's pharmacological effects are mediated by the G protein-coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[8][9] This receptor is highly expressed on the surface of adipocytes and various immune cells, including monocytes and macrophages.[10][11]

Upon binding of nicotinic acid, GPR109A couples to an inhibitory G protein (Gαi). This initiates a signaling cascade that involves:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn modulates the function of various downstream enzymes and transcription factors, producing cell-specific effects.[12]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds G_protein Gi Protein (α, β, γ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) PKA_active->Response Leads to Lipid_Mechanism cluster_adipocyte Adipocyte cluster_liver Hepatocyte (Liver) NA1 Nicotinic Acid GPR109A GPR109A NA1->GPR109A Lipolysis Lipolysis GPR109A->Lipolysis Inhibits FFA_release ↓ FFA Release Lipolysis->FFA_release TG_Synth ↓ TG Synthesis FFA_release->TG_Synth ↓ Substrate NA2 Nicotinic Acid DGAT2 DGAT2 NA2->DGAT2 Inhibits ApoAI ApoA-I Catabolism NA2->ApoAI Inhibits DGAT2->TG_Synth VLDL_Sec ↓ VLDL/LDL Secretion TG_Synth->VLDL_Sec HDL ↑ HDL Levels ApoAI->HDL Anti_Inflammatory_Pathway cluster_cell Monocyte / Macrophage cluster_nucleus Nucleus NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi IKK IKK Complex Gi->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates Cytokines ↓ TNF-α, IL-6, MCP-1 Gene->Cytokines Experimental_Workflow start Start: Culture Macrophages plate Plate Cells in 24-well Plate start->plate pretreat Pre-treat with Test Compound or Vehicle plate->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure TNF-α via ELISA collect->elisa analyze Analyze Data & Calculate IC50 elisa->analyze

References

An In-depth Technical Guide to the Structural Analogs of 5-(3-Hydroxyphenyl)nicotinic Acid: Design, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(3-Hydroxyphenyl)nicotinic acid represents a privileged scaffold in medicinal chemistry, primarily recognized for its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. As the molecular target for the broad-spectrum lipid-modifying agent niacin, GPR109A remains a focal point for the development of therapeutics aimed at treating dyslipidemia, atherosclerosis, and a range of inflammatory conditions. However, the clinical utility of niacin is often hampered by a significant flushing side effect. This has driven extensive research into the development of structural analogs that retain the therapeutic benefits while minimizing adverse effects. This technical guide provides an in-depth exploration of the design, synthesis, and pharmacological evaluation of structural analogs of this compound. We will dissect the structure-activity relationships (SAR), detail robust synthetic and analytical protocols, and illuminate the key signaling pathways that govern the activity of these compounds.

Introduction: The Rationale for Analog Development

Nicotinic acid (Niacin) has been a cornerstone of dyslipidemia management for over five decades, valued for its ability to lower low-density lipoprotein (LDL) and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.[1] Its mechanism of action is primarily mediated through the activation of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and immune cells.[1][2]

The this compound scaffold can be viewed as a bioisostere or derivative of niacin, incorporating a phenyl ring that offers numerous vectors for chemical modification. The core challenge and scientific driver for developing analogs of this scaffold are twofold:

  • Dissociating Therapeutic Efficacy from Adverse Effects: The primary adverse effect of niacin, cutaneous vasodilation (flushing), is mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to prostaglandin D2 release.[1] This signaling is thought to involve the β-arrestin pathway.[1][3] A key goal is to design "biased agonists" that preferentially signal through the Gi pathway (responsible for the anti-lipolytic therapeutic effect) over the β-arrestin pathway, thereby creating a wider therapeutic window.

  • Enhancing Pharmacological Properties: Analog development aims to improve potency, selectivity, and pharmacokinetic (ADME) properties over the parent compound, leading to more effective and patient-compliant medicines.

This guide will provide the foundational knowledge and practical methodologies for researchers engaged in the exploration of this important class of compounds.

Design and Synthesis of Structural Analogs

The synthesis of a diverse library of analogs is predicated on a robust and versatile chemical methodology. The Suzuki-Miyaura cross-coupling reaction is the preeminent strategy for creating the core 5-aryl-nicotinic acid structure.[4][5]

Synthetic Strategy: The Suzuki-Miyaura Coupling

The most efficient route involves the palladium-catalyzed coupling of a 5-halonicotinic acid derivative (typically 5-bromonicotinic acid) with a corresponding arylboronic acid. This reaction is favored for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast number of boronic acids.[4][6]

The general transformation is as follows:

General Suzuki-Miyaura reaction scheme for the synthesis of 5-arylnicotinic acids.

Figure 1. General reaction scheme for the synthesis of 5-arylnicotinic acid analogs.

Experimental Protocol: Synthesis of this compound

This protocol details a standard solution-phase Suzuki-Miyaura coupling. All procedures should be conducted in a fume hood using appropriate personal protective equipment.

Materials:

  • 5-Bromonicotinic acid

  • 3-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed, anhydrous DMF (to achieve a concentration of ~0.1 M with respect to 5-bromonicotinic acid) via cannula or syringe. Subsequently, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask. The mixture may change color upon catalyst addition.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromonicotinic acid starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction.

    • Separate the layers. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Workup & Purification reagents Combine Reactants (5-Bromo-NA, Boronic Acid, Base) inert Inert Atmosphere (Ar/N2 Purge) reagents->inert add_cat Add Solvent (DMF) & Catalyst (Pd(0)) inert->add_cat heat Heat & Stir (90°C, 12-24h) add_cat->heat workup Aqueous Workup & Extraction heat->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize final_product Pure Analog characterize->final_product G cluster_membrane Plasma Membrane cluster_gi Gαi Pathway (Therapeutic) cluster_arrestin β-Arrestin Pathway (Flushing) GPR109A GPR109A Receptor Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Analog 5-(3-OH-Ph)-NA Analog Analog->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Anti-dyslipidemic Effect) PKA->Lipolysis PG Prostaglandin Release Arrestin->PG Flush Vasodilation (Flushing Effect) PG->Flush

References

pharmacology of 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of 5-(3-Hydroxyphenyl)nicotinic Acid

Disclaimer: This document provides a detailed pharmacological overview based on the well-established properties of nicotinic acid and its primary molecular target, the GPR109A receptor. Direct experimental data on this compound is limited in publicly available literature. Therefore, the pharmacological profile described herein is largely inferred from its structural similarity to nicotinic acid and requires empirical validation.

Introduction

This compound is a derivative of pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin.[1] With a molecular formula of C12H9NO3 and a molecular weight of 215.2 g/mol , its structure suggests a potential interaction with the pharmacological pathways modulated by nicotinic acid.[1] Nicotinic acid is a long-established therapeutic agent used in pharmacological doses to manage dyslipidemia and reduce cardiovascular risk.[2][3] Its actions are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][4]

This guide synthesizes the extensive knowledge of nicotinic acid's pharmacology to build a predictive framework for its 3-hydroxyphenyl derivative. We will delve into the core mechanism of action at the GPR109A receptor, explore the anticipated pharmacodynamic and pharmacokinetic profiles, and detail the authoritative experimental protocols required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class.

Core Mechanism of Action: The GPR109A Signaling Axis

The primary pharmacological effects of nicotinic acid and its analogs are initiated by binding to GPR109A, a Gi alpha subunit-coupled receptor predominantly expressed in adipocytes and immune cells like epidermal Langerhans cells.[2][5]

Antilipolytic Effect in Adipocytes

The activation of GPR109A in adipocytes triggers a cascade that results in the potent inhibition of lipolysis. This is the cornerstone of its lipid-modifying effects.

  • Receptor Binding & Gi Activation: this compound is hypothesized to bind to GPR109A, causing a conformational change that activates the associated heterotrimeric G-protein. The Giα subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5]

  • PKA Inhibition: cAMP is the primary activator of Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity.

  • Inhibition of Lipolysis: PKA normally phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol. By reducing PKA activity, GPR109A activation effectively shuts down this process.

  • Systemic Lipid Effects: The reduced release of FFAs from adipose tissue decreases their flux to the liver.[6] Since FFAs are a primary substrate for hepatic triglyceride synthesis, this leads to reduced production and secretion of very low-density lipoproteins (VLDL) and subsequently, low-density lipoproteins (LDL).[4][6][7]

GPR109A_Signaling Agonist 5-(3-Hydroxyphenyl) nicotinic acid Receptor GPR109A Receptor Agonist->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) Triglycerides Triglycerides FFA Free Fatty Acids (FFAs) HSL->FFA Triglycerides->FFA

GPR109A-mediated inhibition of lipolysis in adipocytes.
Vasodilation (Flushing) Mechanism

The most common side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing.[8] This response is also mediated by GPR109A but occurs in different cell types.

  • Langerhans Cell Activation: The agonist binds to GPR109A on epidermal Langerhans cells.[9]

  • Prostaglandin Synthesis: This activation stimulates the arachidonic acid cascade, leading to the rapid synthesis and release of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[6][9]

  • Vasodilation: PGD2 binds to its receptor (DP1) on capillary smooth muscle cells, causing potent vasodilation. This increased blood flow to the skin results in the characteristic warmth and redness of flushing.[9]

Pharmacodynamic Profile

Based on the mechanism of action, the pharmacodynamic effects of this compound are predicted to mirror those of nicotinic acid, impacting lipid profiles and potentially exerting pleiotropic anti-inflammatory effects.

Effects on Plasma Lipoproteins

Nicotinic acid is unique in its ability to favorably modulate nearly all lipoprotein parameters.[10]

ParameterPredicted Effect of this compoundMechanism
HDL-C Strongly Increase Decreases hepatic uptake and catabolism of Apolipoprotein A-I, the primary protein component of HDL.[4][6]
Triglycerides (TG) Decrease Reduces hepatic TG synthesis due to decreased FFA flux from adipose tissue.[4][6]
LDL-C Decrease Secondary to reduced hepatic VLDL production, the precursor to LDL.[4][7]
VLDL-C Decrease Direct consequence of reduced hepatic TG synthesis and secretion.[7]
Lipoprotein(a) [Lp(a)] Decrease Mechanism is not fully elucidated but is a distinct effect of nicotinic acid.[11]
Anti-Atherosclerotic and Anti-inflammatory Effects

Beyond lipid modulation, GPR109A activation has been shown to have direct anti-inflammatory effects that may contribute to its cardiovascular benefits. These effects are often independent of changes in lipoprotein levels.[12] Activation of GPR109A on immune cells can suppress inflammatory signaling.[13] Furthermore, nicotinic acid can increase the vascular endothelial cell redox state, leading to the inhibition of oxidative stress and vascular inflammatory genes, which are key cytokines in the development of atherosclerosis.[6][7]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound would need to be determined experimentally. However, the profile of the parent compound, nicotinic acid, provides a useful reference point.

ParameterNicotinic Acid ProfileConsiderations for this compound
Absorption Rapid and nearly complete absorption from the GI tract.[4][14] Peak plasma concentrations are reached in 30-60 minutes for immediate-release formulations.[4]The addition of a hydroxyphenyl group may alter solubility and absorption rate. Bioavailability studies are essential.
Distribution Concentrates in the liver, kidney, and adipose tissue.[14]The lipophilicity may be altered, potentially affecting tissue distribution.
Metabolism Primarily metabolized to nicotinuric acid.[4]The hydroxyphenyl moiety introduces a new site for potential Phase I (e.g., hydroxylation) or Phase II (e.g., glucuronidation, sulfation) metabolism.
Excretion Rapidly eliminated by the kidneys, primarily as metabolites and some unchanged drug.[4][14] Half-life is short (20-45 minutes).[15]The route of excretion is likely to be renal, but the half-life could be significantly different depending on metabolic pathways.

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized , a series of standardized in vitro and in vivo experiments are required.

In Vitro Protocol: GPR109A Functional Activity (cAMP Inhibition Assay)

This assay is the gold standard for determining if a compound is a functional agonist of the GPR109A receptor.[5][16]

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells stably expressing human GPR109A.

Methodology:

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GPR109A gene in appropriate culture medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic like G418).

    • Plate cells in 96-well plates and grow to ~90% confluency.

  • Assay Procedure:

    • Wash cells with a serum-free assay buffer (e.g., HBSS).

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compound (this compound) and a positive control (nicotinic acid).

    • Immediately add a known concentration of forskolin (e.g., 5 µM) to all wells (except negative control) to stimulate adenylyl cyclase and raise cAMP levels.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Calculate the percent inhibition of the forskolin response for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture GPR109A-CHO cells to confluency A2 Plate cells in 96-well plates A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Add PDE Inhibitor (e.g., IBMX) B1->B2 B3 Add Test Compound (dose-response) B2->B3 B4 Add Forskolin to stimulate B3->B4 B5 Incubate at 37°C B4->B5 C1 Lyse cells and quantify cAMP B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Curve & Determine EC50 C2->C3

Workflow for the in vitro cAMP inhibition assay.
In Vivo Protocol: Antihyperlipidemic Activity in a Rodent Model

This protocol assesses the ability of the compound to modulate lipid levels in a disease-relevant animal model.[17]

Objective: To evaluate the effect of this compound on serum lipid profiles in a high-cholesterol diet (HCD)-induced hyperlipidemic rat model.

Methodology:

  • Animal Model Induction:

    • Acclimate male Wistar or Sprague-Dawley rats for one week.

    • Feed rats a high-cholesterol diet (e.g., containing 2% cholesterol and 1% cholic acid) for at least 4 weeks to induce a stable hyperlipidemic state. A control group will receive a standard chow diet.

  • Treatment Protocol:

    • Randomly assign hyperlipidemic rats into groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% CMC-Na)

      • Positive Control (e.g., Nicotinic Acid or a statin)

      • Test Groups (multiple dose levels of this compound)

    • Administer treatments orally (p.o.) once daily for a specified duration (e.g., 4 weeks).

  • Sample Collection:

    • At the end of the treatment period, fast animals overnight (12-16 hours).

    • Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

    • Separate serum by centrifugation.

  • Biochemical Analysis:

    • Analyze serum samples for:

      • Total Cholesterol (TC)

      • Triglycerides (TG)

      • High-Density Lipoprotein Cholesterol (HDL-C)

      • Low-Density Lipoprotein Cholesterol (LDL-C) - can be calculated or measured directly.

    • Use commercially available enzymatic assay kits for analysis.

  • Data Analysis:

    • Compare the mean lipid values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A p-value < 0.05 is typically considered significant.

InVivo_Lipid_Workflow cluster_model Model Induction (4 weeks) cluster_treatment Treatment (4 weeks) cluster_endpoint Endpoint Analysis A1 Acclimate Rats A2 Induce Hyperlipidemia with High-Cholesterol Diet A1->A2 B1 Randomize into Treatment Groups A2->B1 B2 Daily Oral Dosing: Vehicle, Positive Control, Test Compound B1->B2 C1 Overnight Fast B2->C1 C2 Collect Blood & Separate Serum C1->C2 C3 Analyze Serum Lipid Panel (TC, TG, HDL, LDL) C2->C3 C4 Statistical Analysis C3->C4

Workflow for in vivo antihyperlipidemic evaluation.

Conclusion and Future Directions

This compound, as a structural analog of nicotinic acid, holds therapeutic potential as a GPR109A agonist for the management of dyslipidemia and related cardiovascular diseases. Its pharmacology is predicted to encompass potent antilipolytic activity, leading to beneficial modulation of HDL, LDL, and triglycerides, alongside potential anti-inflammatory properties. However, it is also likely to induce the characteristic flushing side effect via the same receptor-mediated pathway.

The critical next step is empirical validation. The experimental workflows detailed in this guide provide a clear and authoritative path to systematically characterize the in vitro potency and in vivo efficacy of this compound. Future research should focus on establishing a comprehensive ADME profile, evaluating the severity of the flushing response relative to its lipid-modifying efficacy, and exploring its potential in models of atherosclerosis and neuroinflammation.[18] Such studies will be paramount in determining if this compound offers a superior therapeutic window compared to existing nicotinic acid formulations.

References

Methodological & Application

analytical methods for 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-(3-Hydroxyphenyl)nicotinic Acid

Introduction: Contextualizing the Analyte

This compound (CAS: 1181452-05-0, Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.20 g/mol ) is a key heterocyclic building block.[1][2][3] Its structural architecture, featuring a nicotinic acid core linked to a hydroxyphenyl moiety, makes it a valuable precursor in medicinal chemistry. Notably, it is classified within product families for "Protein Degrader Building Blocks," indicating its utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) that are at the forefront of modern drug discovery.[1]

Given its role in the development of next-generation pharmaceuticals, the ability to accurately and robustly characterize this compound is paramount. Purity, stability, and impurity profiles directly impact the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols designed for researchers, quality control analysts, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind key methodological choices, ensuring these protocols are not just followed, but understood.

Part 1: Quantitative Purity Analysis by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the foundational technique for assessing the purity and potency of pharmaceutical intermediates. A well-developed reversed-phase method offers a reliable, cost-effective, and precise way to quantify the main component and separate it from process-related impurities.

Principle and Method Rationale

The chosen methodology is a reversed-phase C18 column. This stationary phase is ideal for retaining moderately polar aromatic compounds like our analyte through hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The inclusion of an acid, such as formic or phosphoric acid, is critical. It serves to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety, ensuring it is in its neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate quantification.[4] The detection wavelength is set at 262 nm, a λmax value characteristic of the nicotinic acid chromophore, providing excellent sensitivity.[5]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (e.g., 1 mg/mL in Diluent) prep_work 2. Create Working Standards (e.g., 1-100 µg/mL) prep_std->prep_work prep_sample 3. Prepare Sample Solution (Target ~50 µg/mL) sst 4. System Suitability Test (SST) Inject Mid-Standard 5x prep_work->sst cal 5. Construct Calibration Curve Inject Standards sst->cal analysis 6. Analyze Samples Inject Sample Solutions cal->analysis integrate 7. Integrate Peak Areas analysis->integrate calculate 8. Calculate Purity/Assay vs. Standard Curve integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC-UV purity analysis.

Protocol 1: RP-HPLC with UV Detection

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (≥98%)

  • Water (HPLC Grade or Milli-Q)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column with good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure protonation of the analyte for sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 10% B to 90% B over 15 min; Hold at 90% B for 2 min; Re-equilibrateEnsures elution of the main peak and any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 262 nmλmax of the nicotinic acid core provides high sensitivity.[5] Use PDA to monitor peak purity.
Injection Vol. 10 µLA typical volume balancing sensitivity and peak shape.
Diluent Water:Acetonitrile (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

4. Standard and Sample Preparation:

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with Diluent.

  • Sample Solution (50 µg/mL): Accurately weigh ~5 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Test (SST):

  • Before analysis, inject the Working Standard solution five times. The system is deemed ready if it meets the following criteria, which ensures the trustworthiness of the results.

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Part 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring lower limits of quantification (LOQ), such as metabolite identification in biological matrices or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity make it the gold standard.[6]

Principle and Method Rationale

This method couples the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[7] For this compound, ESI in positive ion mode is chosen due to the basicity of the pyridine nitrogen, which is readily protonated to form the [M+H]⁺ ion at m/z 216.2.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (e.g., Dilute-and-shoot, Protein Precipitation, or SPE) prep_cal 2. Prepare Calibration Standards (in relevant matrix) lc_sep 3. HPLC Separation (Fast Gradient) prep_cal->lc_sep ms_ion 4. ESI Ionization (Positive Mode) lc_sep->ms_ion ms_mrm 5. MRM Detection (Q1 -> Q2 -> Q3) ms_ion->ms_mrm integrate 6. Integrate MRM Transitions ms_mrm->integrate quantify 7. Quantify vs. Curve integrate->quantify report 8. Generate Report quantify->report

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

2. LC Conditions:

  • Use the same column and mobile phases as in Protocol 1. A faster gradient (e.g., 5 minutes) can often be used due to the specificity of MS detection.

3. MS/MS Parameters:

ParameterSettingRationale
Ionization Mode ESI, PositiveThe pyridine nitrogen is easily protonated.
Parent Ion [M+H]⁺ m/z 216.2Corresponds to the protonated molecule (C₁₂H₉NO₃ + H⁺).
MRM Transition 1 (Quantifier) m/z 216.2 → 172.2Proposed fragmentation: Loss of CO₂ (44 Da). Provides a stable, high-intensity fragment.
MRM Transition 2 (Qualifier) m/z 216.2 → 198.2Proposed fragmentation: Loss of H₂O (18 Da). Confirms identity.
Collision Energy (CE) Optimize experimentally (e.g., 15-25 eV)Tune for maximum fragment ion intensity.
Dwell Time 100 msSufficient time to acquire data points across the chromatographic peak.

4. Sample Preparation:

  • For Bulk Material/Formulations: Use the "dilute-and-shoot" approach described in Protocol 1, diluting further to fit the ng/mL calibration range.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex, centrifuge, and inject the supernatant. This procedure is effective for removing macromolecules that can interfere with the analysis.[7]

Part 3: Development of a Stability-Indicating Method

For drug development, it is crucial to have an analytical method that can distinguish the intact API from any degradation products. A stability-indicating method, validated through forced degradation studies, provides this assurance.

Principle and Rationale

Forced degradation involves subjecting the analyte to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[8] The goal is to achieve 10-30% degradation. The HPLC-PDA method from Part 1 is then used to analyze these stressed samples. Its suitability is confirmed if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity of the analyte can be confirmed.[9] This process is a core requirement of ICH guidelines for new drug substances.

Protocol 3: Forced Degradation Study

1. Preparation of Stressed Samples:

  • Prepare a stock solution of this compound at ~1 mg/mL. Use this stock for the following stress conditions.

Stress ConditionProcedureRationale
Acid Hydrolysis Mix sample with 1N HCl and heat at 80 °C for 4 hours. Cool and neutralize with 1N NaOH.Tests stability in acidic environments, mimicking potential gastric conditions.
Base Hydrolysis Mix sample with 1N NaOH and heat at 80 °C for 2 hours. Cool and neutralize with 1N HCl.Tests stability in alkaline conditions.
Oxidative Degradation Mix sample with 6% H₂O₂ at room temperature for 24 hours.Simulates degradation from atmospheric or formulation-based oxidative stress.
Thermal Degradation Store the solid powder in an oven at 105 °C for 48 hours. Dissolve in Diluent for analysis.Evaluates the intrinsic thermal stability of the solid-state material.
Photolytic Degradation Expose the solid powder to UV/Vis light (ICH Option 1: 1.2 million lux hours, 200 W h/m²) and analyze.Assesses sensitivity to light, which informs storage and packaging requirements.

2. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA method described in Protocol 1.

  • Evaluation Criteria:

    • The method is stability-indicating if the main peak is spectrally pure (as determined by the PDA detector) and well-resolved from all degradant peaks (Resolution > 2).

    • Document the retention times and peak areas of the analyte and all major degradation products.

Part 4: Unambiguous Structural Confirmation by NMR

While chromatographic methods are excellent for quantification and separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Principle and Rationale

¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum allow for the complete assignment of the molecular structure. This is the ultimate identity test for an organic molecule. Data for the parent nicotinic acid structure shows characteristic downfield aromatic signals with predictable coupling constants.[10][11]

Protocol 4: NMR Analysis

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

3. Data Acquisition:

  • Acquire standard ¹H and ¹³C spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complete assignment.

4. Predicted ¹H NMR Data (in DMSO-d₆):

Predicted δ (ppm)MultiplicityAssignmentRationale
~13.1broad s1H, -COOHThe carboxylic acid proton is highly deshielded and often broad.
~9.8broad s1H, Ar-OHThe phenolic proton is also acidic and deshielded.
~9.0d1H, Pyridine H2Position 2 of the pyridine ring is ortho to the nitrogen, leading to significant deshielding.[11]
~8.7d1H, Pyridine H6Position 6 is also ortho to the nitrogen.
~8.3t1H, Pyridine H4Position 4 is meta to the nitrogen.
~7.3t1H, Phenyl H5'Triplet due to coupling with H4' and H6'.
~7.1 - 6.9m3H, Phenyl H2', H4', H6'The remaining phenyl protons will appear in this region as a complex multiplet.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. From routine purity checks by HPLC-UV to high-sensitivity quantification via LC-MS/MS, and from ensuring method robustness with forced degradation studies to definitive structural confirmation by NMR, these methods equip scientists with the tools needed to ensure the quality and integrity of this critical chemical intermediate. Adherence to these scientifically-grounded procedures will support the successful development of novel therapeutics for which this compound serves as a vital building block.

References

Application Notes and Protocols for Utilizing 5-(3-Hydroxyphenyl)nicotinic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 5-(3-Hydroxyphenyl)nicotinic Acid

This compound is a derivative of nicotinic acid (niacin), a well-established lipid-modifying agent and vitamin B3.[1] Nicotinic acid exerts its primary pharmacological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] Structurally, this compound shares the core nicotinic acid scaffold, suggesting it is a putative agonist for GPR109A. Understanding its interaction with this receptor is paramount for exploring its therapeutic potential in metabolic and inflammatory diseases.[2][4]

GPR109A is a Gi/o-coupled receptor, and its activation initiates a cascade of intracellular signaling events.[5][6] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Concurrently, GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins, which can lead to receptor internalization and downstream signaling.[5][7] Furthermore, activation of Gi-coupled receptors can, in some cellular contexts, lead to an increase in intracellular calcium concentration ([Ca2+]i).[8]

This comprehensive guide provides detailed application notes and protocols for characterizing the cellular activity of this compound. We will delve into the core assays essential for determining its potency and efficacy as a GPR109A agonist: cAMP measurement, β-arrestin recruitment, and intracellular calcium mobilization. The protocols provided herein are designed to be robust and adaptable, empowering researchers to thoroughly investigate the pharmacological profile of this compound.

Physicochemical Properties and Compound Handling

A foundational aspect of any cell-based assay is the accurate preparation and handling of the test compound. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 1181452-05-0[9][10][11]
Molecular Formula C12H9NO3[10][11]
Molecular Weight 215.21 g/mol [9]
Purity ≥97% (typical)[4]
Storage Room temperature (for solid)[10][11]

Stock Solution Preparation:

Due to the limited public data on the solubility of this compound, it is recommended to perform initial solubility tests in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol. A general starting point for a stock solution is 10 mM in 100% DMSO.

Protocol for Stock Solution Preparation (10 mM):

  • Weigh out 2.15 mg of this compound.

  • Add 1 mL of 100% DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Always use high-purity solvents.

  • The final concentration of DMSO in the cell-based assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the test compound) in all experiments.

GPR109A Signaling Pathways: A Visual Guide

To better understand the assays described in this guide, it is helpful to visualize the key signaling pathways initiated by GPR109A activation.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Agonist 5-(3-Hydroxyphenyl) nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits Ca_mobilization ↑ [Ca2+]i Gi->Ca_mobilization May induce cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR109A signaling upon agonist binding.

Experimental Protocols

I. cAMP Accumulation Assay

Principle:

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR109A activation. In GPR109A-expressing cells, pre-stimulation with forskolin (an adenylyl cyclase activator) leads to a significant increase in intracellular cAMP. An agonist of the Gi-coupled GPR109A will inhibit this forskolin-induced cAMP production in a dose-dependent manner. This reduction is measured using a competitive immunoassay, often employing technologies like HTRF, ELISA, or AlphaScreen.[6][12][13]

Recommended Cell Lines:

  • CHO-K1 cells stably expressing human GPR109A (CHO-K1-GPR109A): A widely used and robust cell line for studying GPCRs.[14][15]

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A): Another common and easily transfectable cell line suitable for GPCR assays.[16]

  • HT-29 cells (endogenous expression): A human colon adenocarcinoma cell line that endogenously expresses GPR109A.[17]

Materials:

  • GPR109A-expressing cells

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293 and HT-29)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white opaque assay plates

Protocol:

  • Cell Seeding:

    • The day before the assay, seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range to start with is 10 µM to 0.1 nM.

    • Prepare a solution of forskolin in assay buffer at a concentration that will give a submaximal stimulation of cAMP production (typically 1-10 µM, to be optimized for the specific cell line).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of the forskolin solution to all wells except the basal control wells (which receive 20 µL of assay buffer).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP_Workflow Start Day 1: Seed Cells Prep_Compounds Day 2: Prepare Compound Dilutions and Forskolin Start->Prep_Compounds Add_Compounds Add Compound/Vehicle to Cells Prep_Compounds->Add_Compounds Add_Forskolin Add Forskolin Add_Compounds->Add_Forskolin Incubate Incubate at 37°C for 30 min Add_Forskolin->Incubate Detect_cAMP Lyse Cells and Detect cAMP Incubate->Detect_cAMP Analyze Data Analysis (IC50) Detect_cAMP->Analyze

Caption: Workflow for the cAMP accumulation assay.

II. β-Arrestin Recruitment Assay

Principle:

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.[7] Commonly used technologies, such as PathHunter® (DiscoverX), employ enzyme fragment complementation (EFC). In this system, GPR109A is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment, the two fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[18][19]

Recommended Cell Lines:

  • PathHunter® U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA (e.g., from DiscoverX).[7]

Materials:

  • PathHunter® GPR109A β-arrestin cell line

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • PathHunter® Detection Reagent Kit

  • 384-well white opaque assay plates

Protocol:

  • Cell Plating:

    • Culture and harvest the PathHunter® GPR109A cells according to the supplier's instructions.

    • Dispense 20 µL of the cell suspension (typically 2,000-5,000 cells) into each well of a 384-well assay plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Agonist Mode Procedure:

    • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 90-180 minutes at 37°C or room temperature (optimize for the specific cell line).

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add 10-12 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response.

bArrestin_Workflow Start Day 1: Seed PathHunter® Cells Prep_Compounds Day 2: Prepare Compound Dilutions Start->Prep_Compounds Add_Compounds Add Compound/Vehicle to Cells Prep_Compounds->Add_Compounds Incubate Incubate for 90-180 min Add_Compounds->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Incubate_RT Incubate at RT for 60 min Add_Detection_Reagent->Incubate_RT Read_Signal Read Chemiluminescence Incubate_RT->Read_Signal Analyze Data Analysis (EC50) Read_Signal->Analyze

Caption: Workflow for the β-arrestin recruitment assay.

III. Intracellular Calcium Mobilization Assay

Principle:

This assay measures changes in intracellular calcium levels upon GPCR activation.[20][21] While GPR109A is primarily Gi-coupled, activation can sometimes lead to calcium mobilization, potentially through Gβγ subunit signaling.[8] This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells. Upon binding to calcium released from intracellular stores, the dye's fluorescence intensity increases, which can be measured in real-time using a fluorescence plate reader like a FlexStation® or FLIPR®.[8][21]

Recommended Cell Lines:

  • CHO-K1-GPR109A or HEK293-GPR109A, potentially co-expressing a promiscuous G-protein like Gα15/16 to enhance the calcium signal.

Materials:

  • GPR109A-expressing cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or a similar calcium indicator dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • This compound

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling capabilities

Protocol:

  • Cell Seeding:

    • The day before the assay, seed cells into a black-walled, clear-bottom plate to form a confluent monolayer on the day of the assay (typically 20,000-50,000 cells per well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM (typically 2-5 µM) in assay buffer. Pluronic F-127 (0.02-0.04%) can be included to improve dye solubility. Probenecid (1-2.5 mM) can be added to inhibit anion transporters that may remove the dye from the cells.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer at a concentration 4-5 times the final desired concentration.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the reading, establishing a stable baseline fluorescence.

    • The instrument will then automatically add the compound dilutions to the wells, and the fluorescence will be monitored continuously for several minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Workflow Start Day 1: Seed Cells Dye_Loading Day 2: Load Cells with Calcium Dye Start->Dye_Loading Prep_Compounds Prepare Compound Dilutions Dye_Loading->Prep_Compounds Measure_Fluorescence Measure Baseline and Post-Stimulation Fluorescence in Plate Reader Prep_Compounds->Measure_Fluorescence Analyze Data Analysis (EC50) Measure_Fluorescence->Analyze

Caption: Workflow for the intracellular calcium mobilization assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is essential to incorporate a self-validating system into your experimental design. This involves the use of appropriate controls and reference compounds.

Control/ReferencePurposeExpected Outcome
Vehicle Control To determine the baseline response in the absence of the test compound.No significant change from the basal or forskolin-stimulated response.
Positive Control (e.g., Nicotinic Acid) To confirm that the assay system is responsive to a known GPR109A agonist.A dose-dependent response consistent with published data for nicotinic acid.
Negative Control (e.g., Parental Cell Line) To ensure that the observed response is specific to GPR109A activation.No significant response to the test compound or positive control.
Forskolin (cAMP assay) To stimulate adenylyl cyclase and provide a window for measuring inhibition.A robust increase in cAMP levels.
Ionomycin (Calcium assay) To induce a maximal calcium response and confirm cell viability and dye loading.A strong increase in fluorescence.

By consistently including these controls, you can have high confidence in the specificity and accuracy of the data generated for this compound.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro characterization of this compound in cell-based assays. By systematically evaluating its effects on cAMP accumulation, β-arrestin recruitment, and intracellular calcium mobilization, researchers can elucidate its pharmacological profile as a GPR109A agonist. This information is critical for advancing our understanding of its potential therapeutic applications and for guiding future drug development efforts.

References

Application Notes and Protocols: 5-(3-Hydroxyphenyl)nicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Modulating Nicotinic Acid's Therapeutic Potential

5-(3-Hydroxyphenyl)nicotinic acid is a synthetic organic compound that integrates the well-established pharmacophore of nicotinic acid (niacin, Vitamin B3) with a 3-hydroxyphenyl moiety. While nicotinic acid is a long-standing therapeutic for dyslipidemia, its clinical utility is often hampered by side effects, most notably cutaneous flushing. The derivatization of the core nicotinic acid structure, as seen in this compound, represents a rational drug design approach to potentially refine its pharmacological profile. This modification could enhance therapeutic efficacy, improve selectivity for biological targets, or mitigate the adverse effects associated with the parent compound.

This document serves as a comprehensive guide for researchers interested in exploring the therapeutic applications of this compound. It outlines the established mechanisms of nicotinic acid, hypothesizes the influence of the 3-hydroxyphenyl substitution, and provides detailed protocols for the preclinical evaluation of this novel compound. The commercial availability of this molecule as a "Protein Degrader Building Block" also suggests its potential utility in the burgeoning field of targeted protein degradation, an application space worthy of exploration.

The Scientific Foundation: Nicotinic Acid's Mechanism of Action

Nicotinic acid exerts its primary lipid-modifying effects through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes. Activation of GPR109A in these cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the mobilization of free fatty acids from adipose tissue to the liver. A reduced influx of free fatty acids to the liver decreases the synthesis and esterification of triglycerides, leading to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL).

Beyond its effects on LDL and triglycerides, nicotinic acid is the most potent agent available for raising levels of high-density lipoprotein (HDL) cholesterol. The mechanisms underlying this effect are multifaceted and not fully elucidated but are thought to involve the inhibition of HDL-C hepatic uptake and an increase in the levels of apolipoprotein A1, a primary component of HDL particles.

However, the activation of GPR109A in epidermal Langerhans cells and keratinocytes is also responsible for the common side effect of flushing. This activation triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2), which act on receptors in dermal capillaries, causing vasodilation.

Recent research has also pointed to lipoprotein-independent or "pleiotropic" effects of nicotinic acid, including anti-inflammatory actions that may contribute to its cardiovascular benefits. Furthermore, nicotinic acid has been shown to interact with other cellular targets, including heat-sensing TRPV1-4 ion channels, which may also play a role in the flushing response.

Visualizing the Core Mechanism

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Hepatocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Activates Gi Gi GPR109A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases FFA_liver Free Fatty Acids FFA->FFA_liver Reduced flux to liver VLDL VLDL Synthesis FFA_liver->VLDL Substrate for

Caption: Simplified signaling pathway of nicotinic acid in adipocytes.

Investigational Strategy for this compound

The addition of a 3-hydroxyphenyl group to the nicotinic acid scaffold introduces several possibilities for altered pharmacological activity that warrant a systematic investigation. This substituent could:

  • Alter Receptor Affinity and Selectivity: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the GPR109A receptor binding pocket or with other, yet unidentified, targets.

  • Modify Pharmacokinetic Properties: Changes in lipophilicity and metabolic stability due to the added phenyl group could significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Introduce Novel Biological Activities: The hydroxyphenyl moiety is a common feature in many biologically active molecules, including antioxidants and enzyme inhibitors. Its presence could confer novel activities to the nicotinic acid backbone.

A logical workflow to characterize this compound would proceed from initial in vitro screening to more complex cellular and in vivo models.

Proposed Research Workflow

Research_Workflow A Initial In Vitro Profiling B Cell-Based Functional Assays A->B C In Vivo Pharmacokinetics B->C D In Vivo Efficacy Models C->D E Safety & Side Effect Profiling D->E F Decision Point: Lead Optimization E->F

Caption: A stepwise workflow for the evaluation of this compound.

Experimental Protocols

The following protocols are designed to be adaptable starting points for the investigation of this compound.

Protocol 1: In Vitro GPR109A Receptor Activation Assay

This protocol determines the potency and efficacy of the test compound in activating the GPR109A receptor by measuring changes in intracellular cAMP levels.

1.1. Materials:

  • HEK293 cells stably expressing human GPR109A (commercially available or generated by standard transfection methods).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Reference compound: Nicotinic acid, dissolved in DMSO.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

1.2. Procedure:

  • Cell Plating: Seed GPR109A-HEK293 cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and nicotinic acid in stimulation buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay: a. Remove culture medium from the cells and add 20 µL of stimulation buffer. b. Add 10 µL of the diluted test or reference compound. c. Add 10 µL of forskolin (a final concentration of 1-10 µM, to be optimized) to all wells except the basal control. This elevates cAMP levels, allowing for the measurement of inhibition by the Gi-coupled GPR109A. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from basal control wells as 0%. b. Plot the normalized response against the log concentration of the compound. c. Calculate the EC50 (potency) and Emax (efficacy) values using a four-parameter logistic equation.

1.3. Expected Outcome: This assay will determine if this compound is an agonist at the GPR109A receptor and will quantify its potency relative to nicotinic acid.

ParameterDescription
EC50 The concentration of the compound that produces 50% of its maximal effect. A lower EC50 indicates higher potency.
Emax The maximum response achievable by the compound. This indicates its efficacy relative to a full agonist.
Protocol 2: Adipocyte Lipolysis Assay

This functional assay measures the ability of the compound to inhibit lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

2.1. Materials:

  • Differentiated 3T3-L1 adipocytes or isolated primary adipocytes.

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA.

  • Isoproterenol (a beta-adrenergic agonist to stimulate lipolysis).

  • Test compound and nicotinic acid stocks.

  • Glycerol detection kit (to measure glycerol release, a marker of lipolysis).

2.2. Procedure:

  • Cell Preparation: Plate differentiated adipocytes in 24- or 48-well plates. Wash the cells with KRH buffer.

  • Pre-incubation: Add 200 µL of assay buffer containing the desired concentrations of the test compound or nicotinic acid. Incubate for 30 minutes at 37°C.

  • Stimulation: Add isoproterenol to a final concentration of 1 µM to all wells except the basal control to stimulate lipolysis.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant (assay medium) from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercial glycerol detection kit.

  • Data Analysis: a. Normalize the data: Set the glycerol release from isoproterenol-stimulated cells as 100% and basal release as 0%. b. Plot the percentage inhibition of glycerol release against the log concentration of the compound. c. Calculate the IC50 value.

2.3. Expected Outcome: This assay provides a functional readout of the compound's ability to suppress lipolysis, a key therapeutic action of nicotinic acid. The IC50 value will quantify its potency in a cellular context.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol provides a basic framework for determining the pharmacokinetic profile of the test compound.

3.1. Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

3.2. Dosing and Sampling:

  • Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg) to separate groups of animals (n=3-4 per group).

  • Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

3.3. Bioanalysis:

  • Sample Preparation: Extract the compound from plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantification: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

  • Data Analysis: a. Plot the plasma concentration versus time for both IV and oral routes. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

3.4. Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Oral bioavailability.

Concluding Remarks

This compound presents an intriguing scaffold for drug discovery. By leveraging the well-understood biology of its parent molecule, nicotinic acid, a structured and logical research plan can be executed to uncover its therapeutic potential. The protocols outlined in this guide provide a robust framework for initiating such an investigation, from fundamental receptor interactions to in vivo characterization. The potential for this compound

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Biological Significance of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of physiological processes.[1] As a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it is central to cellular metabolism, energy production, and DNA repair.[2][3] In clinical practice, nicotinic acid is utilized as a therapeutic agent to manage dyslipidemia, owing to its ability to lower low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol levels.[1] Given its dual role as a vital nutrient and a pharmaceutical agent, the accurate and precise quantification of nicotinic acid in biological matrices is paramount for nutritional assessment, pharmacokinetic studies, and clinical monitoring.

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nicotinic acid in human plasma. LC-MS/MS stands as the gold standard for this application, offering unparalleled sensitivity and specificity, which allows for the detection of nicotinic acid at nanogram or even picogram levels.[2] The protocols herein are designed to be self-validating, with explanations grounded in established analytical principles to guide researchers and drug development professionals in implementing a reliable and reproducible assay.

Method Rationale and Overview

The fundamental principle of this method is the specific detection and quantification of nicotinic acid using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This is preceded by efficient chromatographic separation to resolve the analyte from endogenous plasma components. The overall workflow is a systematic process designed to ensure accuracy and reproducibility.

LC-MS/MS Workflow for Nicotinic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Evaporate and Reconstitute supernatant->reconstitution injection Inject into LC-MS/MS reconstitution->injection lc_separation Chromatographic Separation injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mrm_detection MRM Detection ionization->mrm_detection quantification Quantification using Calibration Curve mrm_detection->quantification reporting Data Reporting quantification->reporting caption Figure 1: Overall experimental workflow for the LC-MS/MS analysis of nicotinic acid.

Caption: Figure 1: Overall experimental workflow for the LC-MS/MS analysis of nicotinic acid.

Experimental Protocols

Materials and Reagents
  • Nicotinic Acid (analytical standard)

  • 5-Fluorouracil (Internal Standard - IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Drug-free human plasma (with EDTA or heparin as anticoagulant)[2]

Preparation of Standards and Quality Control Samples

The preparation of accurate calibration standards and quality control (QC) samples is foundational to the integrity of the quantitative data.

  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of nicotinic acid and 5-Fluorouracil (IS) in a 50:50 (v/v) mixture of methanol and water.[1] Store at -20°C.

  • Working Standard Solutions: A series of working standard solutions of nicotinic acid are prepared by serial dilution of the primary stock with 50:50 methanol/water to cover the desired calibration range.[1]

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 1000 ng/mL.[1]

  • Calibration Standards and QC Samples: Prepare calibration standards by spiking known concentrations of the working standard solutions into drug-free human plasma.[1] A typical calibration curve for nicotinic acid in human plasma may range from 5 to 800 ng/mL.[1] QC samples are prepared independently at low, medium, and high concentrations within the calibration range (e.g., 10, 60, and 600 ng/mL).[1]

Sample Preparation Protocol

The primary challenge in analyzing biological samples is the presence of proteins and other macromolecules that can interfere with the analysis and damage the LC-MS system. Protein precipitation is a simple and effective method for sample cleanup in this context.[1][4]

  • To a 100 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 50 µL of the internal standard working solution (1000 ng/mL 5-Fluorouracil).[1]

  • Vortex mix for 30 seconds.

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[1] The choice of acetonitrile is deliberate; it is an efficient precipitant and is compatible with reversed-phase chromatography mobile phases.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1] This step concentrates the analyte and allows for reconstitution in a solvent that is fully compatible with the initial mobile phase conditions, leading to better peak shape.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., methanol-2 mM ammonium acetate, 3:97, v/v).[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Sample Preparation Workflow start Start: 100 µL Plasma add_is Add 50 µL Internal Standard (5-Fluorouracil) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add 250 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (15,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 150 µL Mobile Phase evaporate->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 end Ready for Injection vortex3->end caption Figure 2: Step-by-step sample preparation protocol.

Caption: Figure 2: Step-by-step sample preparation protocol.

LC-MS/MS Instrumentation and Conditions

The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, specificity, and run time.

Parameter Condition Rationale
LC System Agilent 1100 system or equivalent[1]A robust and reliable HPLC system is essential for reproducible chromatography.
Column Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm[1]A C8 column is often chosen for its good peak shape and satisfactory recovery for polar compounds like nicotinic acid.[1] Other C18 columns can also be effective.[4]
Mobile Phase Methanol: 2 mM Ammonium Acetate (3:97, v/v)[1]Ammonium acetate is a volatile buffer compatible with mass spectrometry. The low organic content is suitable for retaining the polar nicotinic acid on a reversed-phase column. An alternative is an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[5][6]
Flow Rate 1.0 mL/min (with a 1:1 split before the mass spectrometer)[1]The split is used to accommodate the flow rate limitations of the ESI source while maintaining a higher flow rate for optimal chromatography.
Elution Mode Isocratic[1]For a simple analysis of a single analyte, isocratic elution is sufficient and provides a stable baseline and reproducible retention times.
Injection Volume 40 µL[1]A larger injection volume can improve sensitivity, especially for samples with low analyte concentrations.
Column Temperature AmbientMaintaining a consistent column temperature is important for retention time stability.
MS System API 4000 triple quadrupole system or equivalent[1]A triple quadrupole mass spectrometer is required for MRM experiments, providing high sensitivity and selectivity.
Ionization Source Electrospray Ionization (ESI), Negative or Positive ModeNicotinic acid has a carboxylic acid group, making it amenable to deprotonation in negative ESI mode.[1] It can also be detected in positive mode as a protonated molecule [M+H]+.[5] The choice depends on sensitivity and potential interferences.
MRM Transitions Nicotinic Acid: m/z 122.0 → m/z 78.0 (Negative ESI)[1] or m/z 124.1 → 80.1 (Positive ESI)[5]5-FU (IS): m/z 128.9 → m/z 42.1 (Negative ESI)[1]These transitions represent the fragmentation of the precursor ion (the molecule of interest) into a specific product ion, which is the basis of the selectivity of the MRM experiment.
MS Parameters Declustering Potential (DP): -30 VCollision Energy (CE): -17 eV (for Nicotinic Acid)[1]These voltages are optimized to maximize the signal for the specific MRM transition of the analyte. They should be optimized for each instrument and compound.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][7]

Validation Parameter Acceptance Criteria Typical Performance
Linearity & Range Correlation coefficient (r²) > 0.99The method demonstrates excellent linearity over the range of 5–800 ng/mL for nicotinic acid in human plasma, with correlation coefficients consistently >0.995.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of nominal).[1]The LLOQ for nicotinic acid is 5 ng/mL, with a relative error of 6.1% in one study.[1]
Precision & Accuracy Intra-assay (within a day): RSD ≤ 15% and accuracy within ±15% of nominal.Inter-assay (between days): RSD ≤ 15% and accuracy within ±15% of nominal.[1]For QC samples at 10, 60, and 600 ng/mL, the intra-assay RSD ranged from 5.0% to 8.7%, and the inter-assay RSD was between 2.8% and 9.4%. The relative errors were all within -2.2% to 2.3%.[1]
Recovery The extraction efficiency of the analytical method. Should be consistent and reproducible.The average extraction recovery for nicotinic acid was found to be between 89.7% and 93.3% across low, medium, and high QC concentrations.[1]
Matrix Effect Assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.The relative matrix effect for nicotinic acid was evaluated at three concentrations and found to be in the range of 80.0% to 96.5%, indicating no significant ion suppression or enhancement that would affect quantification.[1]
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temperature), long-term storage, and in the autosampler.Nicotinic acid is typically stable in plasma through multiple freeze-thaw cycles and during long-term storage at -20°C or below. Specific stability studies should be conducted as part of the validation.

Application of the Method

This validated LC-MS/MS method was successfully applied to determine the concentration of nicotinic acid in plasma samples from healthy volunteers following oral administration of a nicotinic acid formulation.[1] The high sensitivity and specificity of the method allowed for the accurate characterization of the pharmacokinetic profile of nicotinic acid.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of nicotinic acid in human plasma. By explaining the rationale behind the experimental choices and detailing a thorough validation process, this guide serves as an authoritative resource for researchers in pharmaceutical development and clinical diagnostics. The described protocol, from sample preparation to data analysis, is designed to deliver accurate, reliable, and reproducible results, making it well-suited for demanding bioanalytical applications.

References

Application Notes & Protocols: A Guide to In Vivo Preclinical Design for 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for designing and executing robust in vivo preclinical studies for 5-(3-Hydroxyphenyl)nicotinic acid (5-HPN), a structural analog of nicotinic acid. Drawing from the well-established pharmacology of nicotinic acid (Niacin), we postulate that 5-HPN acts as an agonist for the G protein-coupled receptor 109A (GPR109A). The primary therapeutic potential of such a compound lies in the treatment of dyslipidemia and the mitigation of atherosclerosis. This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that integrates scientific rationale with detailed, field-proven protocols. We emphasize the causality behind experimental choices, the inclusion of self-validating systems, and authoritative grounding to ensure the generation of reproducible and translatable data.

Scientific Rationale & Preclinical Hypothesis

The GPR109A Receptor: A Validated Target for Dyslipidemia

Nicotinic acid is a long-established therapeutic agent used to manage lipid disorders.[1][2] Its clinical efficacy is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and various immune cells, including macrophages.[1][3][4]

The mechanism of action for lipid modification is well-understood:

  • Inhibition of Lipolysis: In adipose tissue, GPR109A activation by an agonist leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, thereby decreasing the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL).[2]

  • Reduced Hepatic VLDL Production: The resulting decrease in lipolysis significantly lowers the flux of free fatty acids (FFAs) from adipocytes to the liver. Since FFAs are the primary substrate for hepatic triglyceride (TG) synthesis, this leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[1][5]

  • Increase in HDL Cholesterol: Nicotinic acid also increases high-density lipoprotein (HDL) levels, primarily by reducing the hepatic catabolism of apolipoprotein A-I (apoA-I), a foundational component of HDL particles.[1][6]

Beyond lipid modulation, GPR109A activation on immune cells exerts anti-inflammatory effects, which is highly relevant to atherosclerosis, a chronic inflammatory disease of the arterial wall.[7][8][9]

Primary Hypothesis for this compound

Given its structural homology to nicotinic acid, the central hypothesis is that This compound functions as a GPR109A agonist in vivo, leading to favorable alterations in the plasma lipid profile and attenuation of diet-induced atherosclerosis. Secondary hypotheses include the engagement of anti-inflammatory pathways within the vasculature.

GPR109A_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular GPR109A GPR109A (HCA₂) Receptor Gαi AC Adenylyl Cyclase GPR109A->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis (TG → FFA) HSL->Lipolysis FFA Free Fatty Acids (from Adipose) Lipolysis->FFA Compound 5-HPN Compound->GPR109A TG_VLDL Hepatic TG & VLDL Synthesis FFA->TG_VLDL inhibition_text inhibition_text2 ↓↓ inhibition_text3 ↓↓

Diagram 1: Postulated signaling pathway of 5-HPN in an adipocyte.

Pre-Experimental Planning & Compound Characterization

A successful in vivo study begins with thorough planning long before animal dosing.[10][11] Poorly planned studies are a primary source of irreproducibility in preclinical research.[12]

Physicochemical Properties and Formulation

The first step is to understand the test article. 5-HPN is a solid with a molecular weight of 215.20 g/mol .[13]

Causality in Formulation Choice: The route of administration dictates the required formulation. For oral administration (the most common for this class of drugs), bioavailability is critically dependent on the compound's solubility. Nicotinic acid analogs are often poorly soluble in water.[14] A simple aqueous solution is unlikely to be feasible for achieving the required dose concentrations.

Protocol Insight:

  • Solubility Screen: Test the solubility of 5-HPN in common GRAS (Generally Recognized as Safe) vehicles (e.g., Water, Saline, 0.5% w/v Methylcellulose, Corn Oil, DMSO).

  • Vehicle Selection: A suspension is often the most practical approach. A common and effective vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) or methylcellulose in purified water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to improve wettability.

  • Formulation Preparation: The compound should be micronized (if possible) to improve homogeneity and suspendability. Prepare the suspension by first creating a paste with a small amount of vehicle, then gradually adding the remaining volume while vortexing or sonicating. Prepare fresh daily unless stability data demonstrates otherwise.

Pilot Pharmacokinetic (PK) Study

Rationale: An efficacy study should not be initiated without understanding the compound's exposure profile. A pilot PK study in the selected species (e.g., mouse) is essential to determine key parameters that will inform the main study design.

  • Dose Selection: What dose is required to achieve target plasma concentrations?

  • Dosing Frequency: How often must the compound be administered to maintain exposure above a target threshold? (e.g., once daily, twice daily).

  • Sampling Times: When should blood be collected to capture Cmax (peak concentration) and accurately calculate the AUC (Area Under the Curve)?

A typical pilot PK study involves a single oral dose administered to a small group of animals (n=3-4) with serial blood sampling at time points such as 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

In Vivo Efficacy Study Design: A Framework for Atherosclerosis

This section outlines a robust design for a confirmatory, hypothesis-testing study.[10] The design must incorporate measures to reduce bias, such as randomization and blinding, and adhere to reporting standards like the ARRIVE guidelines.[15][16][17][18][19]

Animal Model Selection

Rationale: Standard wild-type mice do not develop atherosclerosis in a manner that models human disease. Therefore, genetically modified models are required.[20] The two most widely used and well-validated models are:

  • ApoE⁻/⁻ Mouse: Apolipoprotein E knockout mice lack a key protein for lipoprotein clearance and spontaneously develop hypercholesterolemia and atherosclerotic plaques, a process that is dramatically accelerated by a high-fat, high-cholesterol "Western" diet.[21][22]

  • LDLR⁻/⁻ Mouse: Low-density lipoprotein receptor knockout mice are also highly susceptible to diet-induced atherosclerosis and are considered by many to have a plasma lipid profile more analogous to human hypercholesterolemia.[21][23]

For this guide, we will proceed with the ApoE⁻/⁻ mouse model due to its robust and well-characterized plaque development.

Experimental Design and Controls

A robust design is paramount for data integrity.[24][25]

  • Study Groups:

    • Group 1: Vehicle Control: ApoE⁻/⁻ mice on Western Diet + Vehicle. (Establishes the baseline disease progression).

    • Group 2: 5-HPN Low Dose: ApoE⁻/⁻ mice on Western Diet + 5-HPN.

    • Group 3: 5-HPN Mid Dose: ApoE⁻/⁻ mice on Western Diet + 5-HPN.

    • Group 4: 5-HPN High Dose: ApoE⁻/⁻ mice on Western Diet + 5-HPN. (Dose-response is critical to demonstrate pharmacology).

    • Group 5: Positive Control (Niacin): ApoE⁻/⁻ mice on Western Diet + Niacin. (Validates the model's responsiveness to the drug class).

  • Sample Size: A power analysis should be performed based on expected effect size and variability from literature or pilot data to determine the appropriate number of animals per group.[10][26] Typically, 10-15 mice per group is a reasonable starting point for atherosclerosis studies.

  • Randomization and Blinding: Animals must be randomly allocated to treatment groups to prevent selection bias. All subsequent procedures, including dosing, data collection, and analysis, should be performed by personnel blinded to the treatment assignments to mitigate observer bias.[24][25]

  • Study Duration: A typical duration for a diet-induced atherosclerosis study is 12-16 weeks to allow for sufficient plaque development.

Experimental_Workflow Acclimation Animal Acclimation (1-2 weeks) Diet Western Diet Initiation (e.g., 42% fat, 0.2% cholesterol) Acclimation->Diet Baseline Baseline Measurements (Body Weight, Lipids) Diet->Baseline Randomization Randomization & Grouping Baseline->Randomization Dosing Daily Dosing Period (12-16 Weeks) Randomization->Dosing Monitoring In-Life Monitoring (Body Weight, Clinical Signs, Interim Blood Draws) Dosing->Monitoring Termination Study Termination (Euthanasia) Dosing->Termination Collection Terminal Sample Collection (Blood, Aorta, Liver, etc.) Termination->Collection Analysis Ex Vivo Analysis (Lipids, Plaque Quantification, Histology, Gene Expression) Collection->Analysis Stats Statistical Analysis & Reporting Analysis->Stats

Diagram 2: General experimental workflow for an in vivo atherosclerosis study.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 4.1: Animal Handling and Oral Gavage Dosing

Objective: To accurately and safely administer the test compound orally.

Materials:

  • Appropriately sized oral gavage needles (flexible plastic or bulb-tipped stainless steel). For mice, 20-22 gauge, 1.5 inches long is typical.

  • 1 mL syringes.

  • Prepared dosing formulation.

Procedure:

  • Preparation: Ensure the dosing formulation is homogenous by vortexing before drawing up each dose. The volume should not exceed 10 mL/kg body weight.

  • Animal Restraint: Proper restraint is the most critical step for a successful gavage.[27] Gently but firmly scruff the mouse by grasping the loose skin over the neck and shoulders. The animal should be held in a vertical position to straighten the path to the esophagus.[28]

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars), gently advancing it along the roof of the mouth.[29] The mouse will reflexively swallow, which allows the needle to pass easily into the esophagus. Crucially, do not apply force. If resistance is met, withdraw and reposition. Forcing can lead to tracheal intubation or esophageal perforation.[27][30]

  • Dose Administration: Once the needle is advanced to the predetermined depth (approximately to the last rib), administer the dose smoothly and steadily.

  • Withdrawal: Remove the needle slowly in the same path it was inserted.

  • Monitoring: Immediately after dosing, monitor the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate aspiration.[27]

Protocol 4.2: Blood Collection for Lipid Analysis

Objective: To collect blood samples for the measurement of plasma lipids.

Materials:

  • Collection tubes (e.g., EDTA-coated microtubes).

  • Lancets or small gauge needles.

  • Heat lamp (optional, for vasodilation).

Procedure (Saphenous Vein):

  • Restraint: Place the mouse in a restraint tube, exposing one hind leg.

  • Preparation: Gently wipe the leg with 70% ethanol to clean the area and improve vein visibility.

  • Puncture: Using a sterile lancet, make a quick puncture of the saphenous vein.

  • Collection: Collect the forming blood drops into an EDTA-coated microtube. Do not "milk" the leg, as this can cause hemolysis and alter results.

  • Hemostasis: After collecting the required volume (typically 50-100 µL), apply gentle pressure with a sterile gauze pad until bleeding stops.

  • Processing: Keep samples on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma. Aspirate the plasma supernatant and store at -80°C until analysis.

Protocol 4.3: Terminal Tissue Collection

Procedure:

  • Euthanasia: Euthanize the animal using an IACUC-approved method (e.g., CO₂ asphyxiation followed by a secondary physical method).

  • Terminal Blood Draw: Immediately perform a terminal cardiac puncture to collect a large volume of blood for final lipid and biomarker analysis.

  • Perfusion: Make an incision in the right atrium and slowly perfuse the animal through the left ventricle with cold Phosphate-Buffered Saline (PBS) until the liver and other organs appear pale. This removes blood from the vasculature, which is critical for accurate plaque analysis.

  • Tissue Harvesting: Systematically dissect and collect the target organs.[31]

    • Aorta: Carefully dissect the entire aorta from the heart to the iliac bifurcation, cleaning away adherent fat and connective tissue under a dissecting microscope.

    • Liver: Collect a lobe of the liver. A portion can be snap-frozen in liquid nitrogen for gene expression or biochemical analysis, while another portion can be placed in 10% neutral buffered formalin for histology.[32]

    • Other Tissues: Adipose tissue, spleen, or other relevant tissues can also be collected based on the study's objectives.

Protocol 4.4: Aortic Plaque Quantification

Objective: To measure the extent of atherosclerotic lesion development.

Procedure (En Face Analysis):

  • Preparation: After dissection and cleaning, carefully cut the aorta longitudinally to open it. Pin the opened aorta, intimal side up, onto a black wax dissection pan.

  • Staining: Submerge the pinned aorta in a filtered solution of Oil Red O for 15-25 minutes. This lipid-soluble dye will stain the neutral lipids within the atherosclerotic plaques a deep red color.

  • Destaining: Briefly destain in 70% ethanol to remove background staining.

  • Imaging & Analysis: Capture a high-resolution image of the stained aorta. Use imaging software (e.g., ImageJ) to quantify the red-stained lesion area as a percentage of the total aortic surface area.

Data Analysis and Interpretation

A pre-specified statistical analysis plan is a hallmark of a well-designed study.[24]

  • Lipid Analysis: Plasma total cholesterol, triglycerides, HDL, and LDL will be measured using commercially available enzymatic kits.

  • Plaque Analysis: The primary endpoint is the percentage of aortic surface area covered by lesions.

  • Statistical Methods: For comparing multiple groups, a one-way Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test for comparing treatment groups to the vehicle control) is typically used.[26] A p-value of <0.05 is generally considered statistically significant.[33] However, the biological significance and magnitude of the effect are equally important considerations.[34]

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Dosing and Grouping Table

Group ID Treatment Dose (mg/kg) Vehicle N (animals)
1 Vehicle Control 0 0.5% Methylcellulose 12
2 5-HPN 10 0.5% Methylcellulose 12
3 5-HPN 30 0.5% Methylcellulose 12
4 5-HPN 100 0.5% Methylcellulose 12

| 5 | Niacin | 100 | 0.5% Methylcellulose | 12 |

Table 2: Example Endpoint Data Summary (Mean ± SEM)

Group Total Cholesterol (mg/dL) Triglycerides (mg/dL) Aortic Plaque Area (%)
Vehicle 450 ± 25 150 ± 15 15.2 ± 1.8
5-HPN (30 mg/kg) 320 ± 20* 105 ± 10* 9.8 ± 1.2*
Niacin (100 mg/kg) 310 ± 18* 95 ± 12* 9.1 ± 1.5*

  • p < 0.05 compared to Vehicle Control

Conclusion

The successful preclinical evaluation of this compound requires a methodologically sound and logically structured approach. By grounding the experimental design in the known pharmacology of its target, GPR109A, and employing validated animal models and endpoint analyses, researchers can generate high-quality, interpretable data. This guide provides the foundational protocols and scientific rationale necessary to rigorously test the hypothesis that 5-HPN is a viable candidate for the treatment of dyslipidemia and atherosclerosis, ultimately facilitating its potential translation to clinical development.

References

Application Notes & Protocols: 5-(3-Hydroxyphenyl)nicotinic Acid as a Chemical Probe for GPR109A Signaling and NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 5-(3-Hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid (Niacin/Vitamin B3), positioning it as a valuable chemical probe for interrogating specific biological pathways. Its structural similarity to nicotinic acid allows it to function as a potent tool for studying two distinct, yet critical, cellular processes. Firstly, it acts as an agonist for the G-protein coupled receptor GPR109A (HCA₂), enabling detailed investigation of this receptor's signaling cascade. Secondly, it serves as a substrate for the nicotinic acid phosphoribosyltransferase (NAPRT) salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. This dual functionality makes it an exceptional probe for dissecting cellular reliance on different NAD+ production routes, particularly in the context of cancer metabolism and the development of NAMPT inhibitors. This guide provides a comprehensive overview of its mechanisms, experimental design considerations, and detailed protocols for its application in cell-based assays.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity and activity of the chemical probe.

PropertyValueReference
Synonyms 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid[1]
CAS Number 1181452-05-0[2]
Molecular Formula C₁₂H₉NO₃[3]
Molecular Weight 215.21 g/mol [2]
Appearance Solid[2]
Storage Room temperature, protect from light[3]
Solubility Soluble in DMSO. For aqueous solutions, prepare a concentrated stock in DMSO and dilute into buffer. Test solubility in your specific aqueous medium, as precipitation can occur at high concentrations.

Primary Mechanisms of Action: A Dual-Utility Probe

The utility of this compound stems from its ability to selectively engage two key metabolic and signaling pathways.

Agonism of the Nicotinic Acid Receptor, GPR109A

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂) is a Gᵢ-protein coupled receptor expressed predominantly in adipocytes and immune cells like macrophages.[4][5] Its activation is responsible for many of the pharmacological effects of nicotinic acid, including the characteristic skin flushing and anti-lipolytic activity.[5][6]

Mechanism of Action: As an agonist, this compound binds to GPR109A, inducing a conformational change that activates the associated heterotrimeric G-protein. The Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction in cAMP has widespread downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into circulation.[8][9]

GPR109A_Signaling receptor GPR109A (HCA₂) g_protein Gαᵢβγ receptor->g_protein Activation g_alpha Gαᵢ-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma AC Adenylyl Cyclase g_alpha->AC Inhibition probe 5-(3-Hydroxyphenyl) nicotinic acid probe->receptor Binds ATP ATP cAMP cAMP ATP->cAMP Conversion AC

Caption: GPR109A signaling pathway activated by this compound.

Interrogation of NAD⁺ Salvage Pathways

Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme for hundreds of redox reactions and a substrate for enzymes like PARPs and sirtuins, making its synthesis critical for cell survival.[10][11] Mammalian cells utilize several pathways for NAD⁺ biosynthesis, including two primary "salvage" pathways that recycle precursors:

  • The Nicotinamide (NAM) Pathway: The rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) converts nicotinamide into nicotinamide mononucleotide (NMN), which is then converted to NAD⁺. Many cancer cells upregulate NAMPT to meet their high metabolic demands, making it an attractive therapeutic target.[10][12]

  • The Nicotinic Acid (NA) Pathway: The enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT) converts nicotinic acid into nicotinic acid mononucleotide (NaMN), which is subsequently converted to NAD⁺.[13]

Application as a Probe: this compound, as a nicotinic acid analog, can be utilized by the NAPRT pathway. This provides a powerful method to probe a cell's reliance on one salvage pathway over the other. By inhibiting the NAMPT pathway with a selective inhibitor (e.g., FK866, LSN3154567), one can determine if the cell can be "rescued" by providing this probe as an alternative substrate for the NAPRT pathway.[13][14] This is a critical experiment for validating NAMPT inhibitors and understanding tumor-specific metabolic vulnerabilities.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NA 5-(3-Hydroxyphenyl) nicotinic acid (Probe) NAPRT NAPRT NA->NAPRT NMN NMN NAMPT->NMN NaMN NaMN NAPRT->NaMN NAD NAD⁺ Pool NMN->NAD NaMN->NAD Inhibitor NAMPT Inhibitor (e.g., FK866) Inhibitor->NAMPT Block

Caption: Workflow for probing NAD+ salvage pathway dependence.

Application Notes & Experimental Design

The success of any experiment using a chemical probe relies on rigorous experimental design, including the use of proper controls.[15][16]

General Considerations for Use
  • Determining Optimal Concentration: Always perform a dose-response curve for your specific cell line and assay. The effective concentration can vary significantly between cell types. Start with a wide range (e.g., 1 nM to 100 µM) to determine the EC₅₀ or IC₅₀.

  • On-Target Validation: The most robust method to confirm that the observed phenotype is due to the intended target is to use a genetic knockout or knockdown. For example, demonstrate that this compound fails to elicit a response in GPR109A-knockout cells.[17]

  • Essential Controls:

    • Vehicle Control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve the probe. This accounts for any effects of the solvent itself.

    • Negative Control: An ideal negative control is a structurally similar analog of the probe that is known to be inactive against the target. This helps rule out off-target effects due to the chemical scaffold.

    • Orthogonal Control: Use a structurally distinct compound that targets the same protein (e.g., nicotinic acid itself for GPR109A) to confirm that the observed biological effect is consistent.[15]

Detailed Experimental Protocols

The following protocols provide a starting point for typical applications. They should be optimized for your specific experimental system.

Protocol 4.1: In Vitro GPR109A Activation via cAMP Measurement

This protocol uses a competitive immunoassay to measure changes in intracellular cAMP levels following probe treatment.

Materials:

  • Cells expressing GPR109A (e.g., CHO-GPR109A, HT-29)

  • Cell culture medium

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well white or black assay plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate overnight.

  • Pre-treatment: The next day, gently wash the cells with serum-free medium. Add stimulation buffer (typically HBSS or PBS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX. The inclusion of IBMX is critical as it prevents the degradation of cAMP, thereby amplifying the signal window. Incubate for 30 minutes at 37°C.

  • Probe Addition: Prepare serial dilutions of this compound. To induce cAMP production, add 1-10 µM Forskolin to all wells except the negative control. Immediately add the diluted probe to the appropriate wells.

    • Controls:

      • No Forskolin, No Probe (Basal cAMP)

      • Forskolin + Vehicle (Maximum cAMP signal)

      • Forskolin + varying concentrations of the probe.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C. The short incubation time is sufficient for G-protein signaling and minimizes downstream feedback.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the log concentration of the probe. Calculate the EC₅₀ value, which is the concentration of the probe that produces 50% of the maximal inhibition of the forskolin-induced cAMP signal.

Protocol 4.2: Determining NAD⁺ Pathway Dependence (Rescue Assay)

This protocol assesses whether the probe can rescue cell viability after inhibition of the primary NAD⁺ salvage pathway.

Materials:

  • Cancer cell lines of interest (include both known NAPRT-proficient and -deficient lines as controls if possible)

  • Cell culture medium

  • NAMPT inhibitor (e.g., FK866)

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence reagent like CellTiter-Glo®)

  • 96-well clear or white assay plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for several days of growth. Incubate overnight.

  • Compound Treatment: The following day, treat the cells with your compounds. A matrix of conditions is required for clear interpretation.

    • Controls:

      • Vehicle only (Normal growth)

      • NAMPT inhibitor only (e.g., 10 nM FK866)

      • Probe only (e.g., 10 µM this compound)

    • Test Condition:

      • NAMPT inhibitor + this compound

  • Incubation: Incubate the plates for 72-96 hours. This duration is typically required to observe the effects of NAD⁺ depletion on cell proliferation and viability.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Read the plate on a suitable plate reader (absorbance, fluorescence, or luminescence).

  • Data Analysis: Normalize the data to the vehicle-only control (set to 100% viability). A successful rescue is observed if the viability in the "NAMPT inhibitor + Probe" wells is significantly higher than in the "NAMPT inhibitor only" wells. This indicates the cells are NAPRT-proficient and can use the probe to synthesize NAD⁺.[13]

Data Interpretation & Troubleshooting

ObservationPossible CauseSuggested Action
No response in cAMP assay Cell line does not express functional GPR109A.Confirm GPR109A expression via qPCR or Western blot. Use a positive control cell line.
Probe is inactive or degraded.Verify probe integrity. Use a fresh stock. Test a positive control agonist like nicotinic acid.
Assay conditions are suboptimal.Optimize incubation times and concentration of forskolin/IBMX.
High variability in viability assay Uneven cell seeding.Ensure a single-cell suspension before plating. Check for edge effects on the plate.
Compound precipitation.Check solubility of the probe and inhibitor at the concentrations used. Prepare fresh dilutions.
No rescue observed in a known NAPRT-proficient cell line Insufficient probe concentration.Perform a dose-response of the probe in the rescue assay to find the optimal concentration.
Insufficient incubation time.Extend the incubation period to allow for NAD⁺ re-synthesis and recovery.
The cell line may have low NAPRT activity despite being classified as proficient.Confirm NAPRT expression and/or activity through molecular biology techniques.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3-hydroxyphenyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this valuable compound. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

The synthesis of 5-arylnicotinic acids is a cornerstone of modern medicinal chemistry.[1] However, achieving high yields for this compound can be challenging due to the functional group sensitivities of the reactants. This guide presents a robust, two-step synthetic strategy that circumvents these issues: a Suzuki-Miyaura cross-coupling reaction using a protected phenol, followed by a straightforward demethylation.

Recommended Synthetic Pathway

The most reliable and high-yielding approach involves two key transformations:

  • Suzuki-Miyaura Coupling: Reaction of 5-bromonicotinic acid with 3-methoxyphenylboronic acid. The methoxy group serves as a robust protecting group for the phenol, preventing side reactions.[2]

  • Demethylation: Cleavage of the methyl ether to reveal the target 3-hydroxyl group.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 5-Bromonicotinic Acid C 5-(3-Methoxyphenyl)nicotinic Acid A->C Pd(PPh₃)₄, K₃PO₄ DMF, 80-100 °C B 3-Methoxyphenylboronic Acid B->C Pd(PPh₃)₄, K₃PO₄ DMF, 80-100 °C D This compound (Final Product) C->D Lewis Acid (e.g., AlCl₃) or Nucleophilic Agent

Caption: Recommended two-step workflow for the synthesis.

Part 1: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with 3-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acids.[1][2] The palladium-catalyzed Suzuki-Miyaura coupling is highly efficient for C-C bond formation due to its mild conditions and excellent functional group tolerance.[3][4]

Materials:

  • 5-Bromonicotinic acid

  • 3-Methoxyphenylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3 equivalents)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, 3-methoxyphenylboronic acid, and the base (K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed. An oxygen-free environment is critical to prevent catalyst degradation and side reactions like homocoupling.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄]. Subsequently, add the degassed DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 5-bromonicotinic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to a pH of ~4-5 using 1M HCl. This protonates the carboxylate, making it less water-soluble.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product, 5-(3-methoxyphenyl)nicotinic acid. This product is often pure enough for the next step, or it can be purified by column chromatography or recrystallization.

Data Summary: Typical Suzuki Coupling Conditions & Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[2]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[2]
33-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ DMF 80 24 ~80-90 (expected) [2]
Protocol 2: Demethylation of 5-(3-Methoxyphenyl)nicotinic Acid

The cleavage of the aryl methyl ether is the final step. Using a Lewis acid like aluminum chloride is an effective method.[6]

Materials:

  • 5-(3-Methoxyphenyl)nicotinic acid

  • Anhydrous aluminum chloride (AlCl₃) (excess, 3-5 equivalents)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 5-(3-methoxyphenyl)nicotinic acid in the anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Carefully add the anhydrous aluminum chloride portion-wise. The reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

    • The product may precipitate out of the aqueous solution. If so, collect it by filtration.

    • If the product remains in solution, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification of this compound

The final product is an amino acid derivative and can be purified by taking advantage of its pH-dependent solubility.[7]

  • Acid-Base Purification: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring. The product will precipitate out at its isoelectric point (typically pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water and then with a small amount of a non-polar solvent (like diethyl ether or hexane) to remove organic impurities.

  • Drying: Dry the purified solid under vacuum to obtain the final product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield or failed completely. What went wrong?

This is a common issue with several potential causes.

  • Potential Cause 1: Inactive Palladium Catalyst.

    • Explanation: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The triphenylphosphine ligands can also dissociate or be oxidized.

    • Solution:

      • Use Fresh Catalyst: Ensure your Pd(PPh₃)₄ is from a reliable source and has been stored properly under an inert atmosphere.

      • Ensure Inert Atmosphere: This is the most critical factor. Your solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged of all air before adding the catalyst and solvent.[2]

      • Consider Alternative Catalysts: If issues persist, other catalyst/ligand systems may be more robust.[8] However, Pd(PPh₃)₄ is generally effective for this transformation.[2]

  • Potential Cause 2: Poor Quality Boronic Acid.

    • Explanation: Arylboronic acids can dehydrate upon storage to form cyclic boroxine anhydrides. This process is often reversible, but it alters the stoichiometry and can slow the reaction. They are also susceptible to oxidation.[5]

    • Solution:

      • Use fresh, high-purity 3-methoxyphenylboronic acid.

      • Consider using a slight excess (1.2-1.5 equivalents) to compensate for any degradation.

  • Potential Cause 3: Incorrect Base or Solvent.

    • Explanation: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature.

    • Solution:

      • Base: K₃PO₄ and Na₂CO₃ are commonly used and effective bases.[1][2] Ensure the base is finely powdered and anhydrous.

      • Solvent: DMF is a good choice, but ensure it is anhydrous. Other solvents like a mixture of Toluene/Ethanol or Dioxane can also be effective.[1][9]

Q2: I see multiple spots on my TLC plate after the Suzuki coupling, including what looks like a homocoupled byproduct.

  • Explanation: The formation of byproducts is often indicative of suboptimal reaction conditions. The primary side reactions in Suzuki couplings are homocoupling of the boronic acid (to form 3,3'-dimethoxybiphenyl) and dehalogenation of the starting material.[5]

  • Solution:

    • Eliminate Oxygen: Oxygen is a primary culprit in promoting homocoupling. Revisit your inert atmosphere technique (see Q1).

    • Optimize Temperature: Running the reaction at too high a temperature can sometimes lead to more side products. Try running the reaction at the lower end of the recommended range (e.g., 80 °C).

    • Check Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor homocoupling.

G cluster_main Desired Pathway cluster_side Side Reactions A 5-Bromo- nicotinic Acid C Target Product A->C Pd(0) E Debrominated Starting Material A->E H⁺ source B 3-Methoxy- phenylboronic Acid B->C D Homocoupling Product B->D O₂

Caption: Desired Suzuki coupling vs. common side reactions.

Q3: The demethylation step is incomplete, and I have a mixture of product and starting material.

  • Potential Cause 1: Insufficient Demethylating Agent.

    • Explanation: Lewis acids like AlCl₃ can be consumed by complexation with the pyridine nitrogen and the carboxylic acid, in addition to reacting with the methyl ether. Therefore, a stoichiometric amount is insufficient.

    • Solution: Use a larger excess of the demethylating agent (3-5 equivalents). Monitor the reaction by TLC/LC-MS and add more reagent if the reaction stalls.

  • Potential Cause 2: Presence of Water.

    • Explanation: Water will rapidly quench Lewis acid reagents.

    • Solution: Ensure your starting material, solvent, and glassware are scrupulously dry. Use an anhydrous grade of solvent.

Q4: I am having difficulty purifying the final product, this compound.

  • Potential Cause 1: Contamination with Palladium.

    • Explanation: Residual palladium catalyst can make the product appear as a dark, insoluble solid.

    • Solution: During the Suzuki workup, you can filter the organic solution through a pad of Celite to remove precipitated palladium black.

  • Potential Cause 2: Inefficient Precipitation/Extraction.

    • Explanation: The product has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) group. Its solubility is highly dependent on pH.

    • Solution: Follow the acid-base purification protocol (Protocol 3) carefully. The key is to slowly and precisely adjust the pH to the isoelectric point to maximize the precipitation of the pure product while leaving more soluble impurities behind.[7][10]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why not just use 3-hydroxyphenylboronic acid directly in the Suzuki coupling?

While theoretically possible, using 3-hydroxyphenylboronic acid directly often leads to lower yields. The free phenolic hydroxyl group is acidic and can react with the base, complicating the reaction. It can also coordinate to the palladium catalyst, potentially inhibiting its activity. Using the methoxy-protected version bypasses these issues, leading to a cleaner and more reliable coupling reaction.

Q2: Can you explain the catalytic cycle of the Suzuki-Miyaura reaction?

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromonicotinic acid) to form a Pd(II) species.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This is the step where the base is critical.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[2]

Q3: Are there viable alternative synthetic routes?

Yes, other methods exist for synthesizing substituted nicotinic acids. These include other palladium-catalyzed cross-coupling reactions like Stille (using organostannanes) or Negishi (using organozinc reagents).[1] De novo synthesis, where the pyridine ring is constructed from acyclic precursors, is also an option.[11] However, for functionalizing a pre-existing nicotinic acid core at the 5-position with an aryl group, the Suzuki-Miyaura coupling generally offers the best combination of reliability, functional group tolerance, and commercial availability of reagents.[11]

References

stability issues with 5-(3-Hydroxyphenyl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 5-(3-Hydroxyphenyl)nicotinic acid (CAS 1181452-05-0). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Introduction: The Duality of the Molecule

This compound is a bifunctional molecule, incorporating both a phenolic ring and a nicotinic acid moiety. This structure, while conferring its unique biological activities, also presents specific stability challenges. The primary source of instability arises from the 3-hydroxyphenyl group . Phenols are highly susceptible to oxidation, a process that can be accelerated by factors such as pH, oxygen, light, and the presence of metal ions. This oxidation often leads to the formation of colored quinone-type byproducts, which can interfere with assays and indicate compound degradation. Understanding this core vulnerability is the first step toward effective troubleshooting and prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. We follow a "Problem -> Probable Cause -> Solution" framework to provide clear, actionable guidance.

Q1: My freshly prepared solution of this compound has a yellow or brownish tint. Is this normal?

A: No, this is not typical for a freshly prepared solution and is an immediate indicator of degradation.

  • Probable Cause: The phenolic hydroxyl group has likely undergone oxidation. This is often triggered by:

    • High pH: The solvent or buffer used may be neutral or alkaline (pH > 7). Phenols are more readily oxidized in their deprotonated (phenoxide) form, which is favored at higher pH.[1]

    • Dissolved Oxygen: Standard laboratory solvents contain dissolved oxygen, which acts as the primary oxidant.

    • Solvent Quality: Older bottles of solvents like DMSO or ethers can accumulate peroxide impurities, which are potent oxidizing agents.

  • Immediate Solution:

    • Discard the colored solution. Meaningful experimental data cannot be obtained from a solution that shows initial signs of degradation.

    • Re-prepare the solution using a deoxygenated, slightly acidic solvent or buffer (e.g., pH 4-6).

    • Use fresh, high-purity, or anhydrous grade solvents. Purging the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before use is highly effective.

Q2: I dissolved the compound in DMSO for a stock solution, and it was clear. The next day, after storing it on the benchtop, it turned brown and a precipitate formed.

A: This is a classic case of multipronged degradation accelerated by environmental conditions.

  • Probable Cause:

    • Oxidation: As described in Q1, exposure to atmospheric oxygen and ambient light has oxidized the phenol group, causing the color change.[2][3][4] Many phenolic compounds are known to degrade more when exposed to sunlight and temperatures higher than 40°C.[2]

    • Precipitation: The precipitate could be the oxidized product, which may have lower solubility. Alternatively, if the stock was diluted into an aqueous buffer for a working solution, the precipitate might be the parent compound crashing out due to its lower solubility in the aqueous medium compared to pure DMSO.

  • Solution & Best Practices:

    • Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

    • Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 4°C is adequate. For long-term storage, -20°C or -80°C is required.[5][6]

    • Inert Atmosphere: For maximum stability, after preparing the stock solution, flush the headspace of the vial with argon or nitrogen before sealing.

    • Solubility Check: When diluting a DMSO stock into an aqueous buffer, ensure the final concentration is well below the compound's aqueous solubility limit. Also, ensure the final percentage of DMSO in the working solution is compatible with your experimental system and does not cause precipitation.

Q3: What is the best solvent for preparing a stable stock solution?

A: The choice of solvent is critical and depends on the intended use and storage duration. The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7]

SolventRecommended UseStability Considerations
DMSO / DMF High concentration stock solutions for long-term storage.Use anhydrous/high-purity grade. Both are hygroscopic; absorb water which can affect stability. Store desiccated.
Ethanol / Methanol Intermediate concentration stocks.Less stable for long-term storage than DMSO. Ensure use of high-purity solvents. Acidifying with a trace of HCl or formic acid can improve stability.
Aqueous Buffers Final working solutions (for immediate use).Highly discouraged for stock solutions. Stability is lowest in aqueous media. If required, use a deoxygenated acidic buffer (e.g., citrate or acetate, pH < 6) and use immediately.[1]
  • Expert Insight: For maximum reproducibility, we recommend preparing a high-concentration primary stock (e.g., 50-100 mM) in anhydrous DMSO. Aliquot this stock into single-use volumes and store at -80°C under an inert atmosphere. This minimizes freeze-thaw cycles and exposure to oxygen and water.

Q4: How can I confirm if my solution has degraded?

A: Visual inspection is the first step, but analytical confirmation is essential for rigorous science.

  • Probable Cause: Degradation results in the formation of new chemical species.

  • Solution: Analytical Characterization

    • UV-Vis Spectrophotometry: This is a rapid, simple check. Scan the solution from 220-400 nm. The parent compound has a characteristic absorbance maximum around 260-270 nm.[8] The appearance of new peaks or a broad absorbance in the 300-400 nm range is a strong indication of the formation of oxidized, colored byproducts.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard. An HPLC-UV or HPLC-MS method will definitively show the purity of your solution. Degradation is confirmed by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at different retention times.[9][10][11] A robust method involves running a sample of the freshly prepared solution (T=0) and then re-running samples at subsequent time points.

Protocols for Ensuring Solution Stability

Protocol 1: Preparation of a Stable Primary Stock Solution (100 mM in DMSO)
  • Pre-analysis: Weigh out the required amount of this compound (MW: 215.21 g/mol )[12] in a fume hood.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO.

  • Dissolution: Add the DMSO to the solid compound in an appropriate amber glass vial. Vortex gently until fully dissolved. Do not heat to dissolve, as this can accelerate degradation.[5]

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 2-3 minutes to remove dissolved oxygen. Alternatively, flush the headspace of the vial with the inert gas for 30 seconds.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes or amber vials.

  • Storage: Seal the aliquots tightly and store them at -80°C.

  • Self-Validation (T=0 Analysis): Before storing, take one aliquot and perform an HPLC-UV analysis to obtain a baseline purity profile and retention time. This serves as your reference for all future experiments.

Protocol 2: Stability Assessment by HPLC-UV
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (provides acidic pH for stability).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV detector set to the λmax of the compound (approx. 262 nm).[8]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B.

    • 15-17 min: Hold at 90% B.

    • 17-18 min: Return to 10% B.

    • 18-22 min: Re-equilibrate at 10% B.

  • Sample Preparation: Dilute your stock solution in the initial mobile phase (90% A, 10% B) to a suitable concentration for detection (e.g., 10-50 µM).

  • Analysis: Inject the T=0 sample and record the chromatogram. Store the solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop). Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours) and compare the chromatograms.

  • Interpretation: Stability is assessed by the percentage of the parent peak area remaining relative to the T=0 sample. The appearance and growth of new peaks signify degradation products.

Visualizing Stability Workflows & Mechanisms

Troubleshooting Workflow

This decision tree guides the user through a logical process when encountering potential instability.

G start Instability Observed (e.g., Color Change, Precipitate) check_solvent Was solvent deoxygenated and high-purity? start->check_solvent check_ph Is solution pH acidic (pH < 6.5)? check_solvent->check_ph Yes sol_reprepare Action: Discard & Re-prepare using deoxygenated solvent. check_solvent->sol_reprepare No check_storage Was solution protected from light and stored cold? check_ph->check_storage Yes sol_acidify Action: Use acidic buffer/solvent for future preparations. check_ph->sol_acidify No sol_protect Action: Store aliquots at -80°C in amber vials. check_storage->sol_protect No confirm Confirm degradation with HPLC or UV-Vis check_storage->confirm Yes

Caption: Troubleshooting Decision Tree for Solution Instability.

Primary Degradation Pathway

This diagram illustrates the primary chemical vulnerability of the molecule.

G cluster_0 This compound cluster_1 Degradation Products mol <[... structure of molecule ...]> quinone Quinone-type Species (Colored Products) mol->quinone Oxidation (O₂, light, pH > 7)

Caption: Primary Oxidative Degradation Pathway.

References

troubleshooting 5-(3-Hydroxyphenyl)nicotinic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3-Hydroxyphenyl)nicotinic acid (MW: 215.21 g/mol , Formula: C₁₂H₉NO₃).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable bifunctional molecule. As a molecule possessing a carboxylic acid, a phenolic hydroxyl group, and a pyridine ring, its purification requires a nuanced understanding of its acid-base properties and solubility.

This document provides direct answers to frequently encountered issues, explains the chemical principles behind our recommended solutions, and offers validated protocols to enhance purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is persistently yellow or tan, not the expected white solid. How can I remove these colored impurities?

A: This is the most common issue and typically arises from chromophoric byproducts generated during synthesis, often through oxidation or side reactions involving starting materials.[3] The yellow color indicates the presence of conjugated systems that absorb visible light. Simply re-crystallizing may not be sufficient.

Root Cause Analysis:

  • Oxidation Byproducts: Phenols are susceptible to oxidation, forming highly colored quinone-type structures.

  • Nitrated Impurities: If nitric acid was used in the synthesis of a precursor, residual nitrated species can impart color.[3]

  • Polymeric Material: High temperatures or extreme pH can sometimes lead to the formation of polymeric tars.

Recommended Solution: Activated Carbon Treatment & Recrystallization

Activated carbon (charcoal) is highly effective at adsorbing large, flat, conjugated molecules responsible for color. A single recrystallization following a melt-purification step (if applicable and thermally stable) and charcoal treatment is often sufficient to yield a colorless product.[3]

Step-by-Step Decolorization Protocol:

  • Solvent Selection: Choose an appropriate recrystallization solvent (see Table 1). Water or an ethanol/water mixture is a good starting point due to the polar nature of your compound.

  • Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of boiling solvent to form a saturated solution.[4]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents flash boiling when the charcoal is added.

  • Add Activated Carbon: Add a small amount of activated carbon to the hot solution (approx. 1-2% of the solute mass). A microspatula tip is usually sufficient for small-scale purifications.

  • Hot Filtration: Bring the solution back to a boil for a few minutes, then perform a hot gravity filtration using fluted filter paper to remove the carbon.[4] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the pure, white crystals by vacuum filtration, washing with a minimal amount of cold solvent.[5]

Q2: My final yield is extremely low after recrystallization. What am I doing wrong?

A: Significant material loss during purification is a frequent problem that can almost always be traced back to the recrystallization technique.[6]

Causality Chain & Optimization Strategy:

  • Excess Solvent: The most common error is using too much solvent to dissolve the crude product. Your compound has some solubility even in cold solvent, and every excess milliliter will carry away some of your product in the mother liquor.

    • Solution: Add the hot solvent dropwise or in very small portions, bringing the solution back to a boil after each addition, until the solid just dissolves.[4]

  • Inappropriate Solvent Choice: An ideal solvent dissolves the compound poorly when cold but very well when hot.[5] If the compound is too soluble at room temperature, recovery will be poor.

    • Solution: Conduct a solvent screen using small amounts of your product. See Table 1 for guidance.

  • Premature Crystallization: Material can be lost if the product crystallizes in the filter paper during hot filtration (if performed).

    • Solution: Use a stemless funnel and pre-heat it with hot solvent vapor before pouring your solution through. Ensure the receiving flask is also warm.

  • Incomplete Precipitation: Cooling may not have been sufficient to force the maximum amount of product out of the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtering.

Solvent Solubility (Predicted) Suitability for Recrystallization Notes
Water Sparingly soluble in cold, more soluble in hot.GoodExcellent choice, especially given the polar functional groups. Solubility can be manipulated with pH.
Ethanol Soluble in cold.Poor as a single solvent.Can be used as the "good" solvent in a two-solvent system with water or hexane.
Ethyl Acetate Sparingly soluble.Potentially GoodMay be a good single solvent. Check solubility at boiling vs. room temperature.
Dimethyl Sulfoxide (DMSO) Very soluble.PoorGenerally used for compounds that are difficult to dissolve.[7][8] Not a good recrystallization solvent due to its high boiling point and high solvency.
Dichloromethane (DCM) Poorly soluble.Poor as a single solvent.Could be used as the "poor" solvent in a two-solvent system with a more polar solvent like methanol.
Ethanol/Water AdjustableExcellentA powerful two-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling.[4]
Table 1: Solvent Selection Guide for Recrystallization.
Q3: My product "oils out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is often impure and resistant to crystallization.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5% more) of the hot solvent to reduce the saturation level slightly.

  • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the formation of nucleation sites.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can induce crystal nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a template for crystal growth.

  • Change Solvent System: If the problem persists, the chosen solvent system is likely unsuitable. Try a more dilute solution or switch to a different solvent or solvent pair (see Table 1).

Q4: HPLC analysis shows a persistent impurity peak close to my product. How can I improve the separation?

A: Closely eluting impurities are often structurally related isomers or precursors. A simple recrystallization may not be enough to separate them, as they can co-crystallize.[9] An acid-base extraction or column chromatography is required.

Strategy 1: pH-Mediated Liquid-Liquid Extraction

This technique exploits the different pKa values of the functional groups on your molecule and potential impurities.

  • This compound has three key sites: a carboxylic acid (pKa ≈ 4-5), a pyridine nitrogen (pKa ≈ 2-3), and a phenolic hydroxyl (pKa ≈ 9-10).

Extraction Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash with a mildly acidic aqueous solution (e.g., pH 4-5 buffer or dilute HCl). This will protonate and extract any basic impurities (like unreacted pyridine precursors) into the aqueous layer, while leaving your neutral product in the organic layer.

  • Next, wash the organic layer with a saturated sodium bicarbonate solution (pH ≈ 8.5). This is basic enough to deprotonate the carboxylic acid, converting your product into its water-soluble carboxylate salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer containing your product salt.

  • Slowly re-acidify the aqueous layer with cold 1M HCl to a pH of ~4. Your pure product will precipitate out as a solid.

  • Filter, wash with cold water, and dry. A final recrystallization can be performed for ultimate purity.

Strategy 2: Column Chromatography

If extraction fails, column chromatography is the definitive method.[9]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): Due to the polar and acidic nature of the compound, a polar eluent system is needed. Start with a mixture like Dichloromethane:Methanol (98:2) and gradually increase the methanol polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.

General Purification Workflow

The following diagram outlines a comprehensive strategy for purifying crude this compound, integrating the techniques discussed above.

Purification_Workflow start Crude this compound dissolve Dissolve in Ethyl Acetate start->dissolve wash_bicarb Wash with NaHCO₃ (aq) (pH ~8.5) dissolve->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with 1M HCl to pH ~4 aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry check_purity Assess Purity & Color (TLC/HPLC/Appearance) filter_dry->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity OK colored_impure Colored or Impure check_purity->colored_impure Purity Not OK re_xtal Recrystallization (+/- Activated Carbon) colored_impure->re_xtal re_xtal->filter_dry

A logical workflow for the purification of this compound.

References

Technical Support Center: Optimization of HPLC Conditions for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nicotinic acid and its derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions to ensure robust and reliable analytical results. Nicotinic acid (niacin) and its derivatives are polar, ionizable compounds, which can present unique challenges in reversed-phase HPLC. This resource provides field-proven insights and systematic approaches to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of nicotinic acid derivatives. Each issue is presented with its probable causes and a step-by-step resolution process.

Issue 1: Peak Tailing

Symptom: The peak for nicotinic acid or its derivative is asymmetrical, with a trailing edge that extends from the peak maximum.

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Nicotinic acid and its derivatives, being basic compounds, can interact with acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1]

    • Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For nicotinic acid (pKa ≈ 4.85), a mobile phase pH of 2.5-3.0 will ensure the analyte is in its protonated, less interactive form.[2] This suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping "shields" the residual silanol groups, reducing their availability for interaction with basic analytes.[1][3]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.

    • Solution 4: Competitive Base Addition: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analyte.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[4][5]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, mass overload was the likely cause.

  • Column Contamination or Void: Accumulation of sample matrix components or physical degradation of the column packing at the inlet can cause peak tailing.

    • Solution:

      • Reverse flush the column (if permitted by the manufacturer's instructions).

      • If a guard column is in use, replace it.[5]

      • If the problem persists, the analytical column may need to be replaced.

Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge that slopes towards the beginning of the chromatogram.

Probable Causes & Solutions:

  • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.[4]

    • Solution: Dilute the sample or decrease the injection volume.[4][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[7] If a different solvent must be used, ensure it is weaker than the mobile phase.

Issue 3: Poor Retention or Drifting Retention Times

Symptom: Nicotinic acid or its derivatives elute too early (close to the void volume) or the retention time is inconsistent between injections.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of nicotinic acid derivatives is highly dependent on the mobile phase pH.[8][9]

    • Solution: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of the analyte to promote retention. If the pH is too close to the pKa, small fluctuations in pH can lead to significant shifts in retention time.[2][8]

  • Insufficient Equilibration Time: If running a gradient, inadequate column equilibration between runs can lead to shifting retention times.[6]

    • Solution: Increase the column equilibration time to at least 10-15 column volumes.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the mobile phase strength and affect retention.[10]

    • Solution: Ensure accurate preparation of the mobile phase. Use a bottle cap that minimizes evaporation. If using a gradient, check the pump's proportioning valves for proper function.[11]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time drift.[6]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing nicotinic acid and its derivatives?

A C18 column is the most common choice for reversed-phase HPLC analysis of nicotinic acid derivatives. However, to achieve optimal peak shape, it is crucial to select a modern, high-purity, end-capped C18 column to minimize interactions with residual silanols.[1][3] For more complex separations involving multiple derivatives with varying polarities, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be beneficial.[12][13][14]

Q2: How do I choose the optimal mobile phase pH for my analysis?

The choice of mobile phase pH is critical for controlling the retention and selectivity of ionizable compounds like nicotinic acid.[8][15] A good starting point for method development is to test pH values that are at least 2 units away from the pKa of your analytes. For nicotinic acid (pKa ~4.85), a pH of ~2.8 will ensure it is in its protonated form, leading to better retention in reversed-phase mode. Conversely, a higher pH could be used in other chromatographic modes. It is recommended to use a buffer to maintain a stable pH throughout the analysis.[2][16]

Q3: What are some suitable buffers for the analysis of nicotinic acid derivatives?

Phosphate and acetate buffers are commonly used in the pH range suitable for nicotinic acid analysis (pH 2.5-5).[17][18] It is important to choose a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. Always use HPLC-grade buffers and filter the mobile phase to prevent particulate matter from damaging the column and system.[1]

Q4: My sample is in a complex matrix (e.g., food, plasma). What sample preparation steps are recommended?

Proper sample preparation is essential to protect the column and obtain accurate results.

  • For food samples: A common approach involves extraction with a dilute acid (e.g., 0.1 N HCl), followed by heating to release the bound forms of niacin. Subsequent filtration through a 0.45 µm filter is necessary before injection.[17][19]

  • For high-protein or high-fat matrices: Protein precipitation with an agent like trichloroacetic acid may be required after the initial extraction.[17][19]

  • For biological fluids (e.g., plasma): Protein precipitation with acetonitrile or solid-phase extraction (SPE) are common techniques to clean up the sample before HPLC analysis.[20][21]

Q5: How can I improve the sensitivity of my method?

If UV detection is not providing sufficient sensitivity, consider post-column derivatization with fluorescence detection. UV irradiation can convert nicotinic acid and nicotinamide into highly fluorescent derivatives, significantly enhancing detection sensitivity.[17][19] Alternatively, using a mass spectrometer (LC-MS) as a detector will provide high sensitivity and selectivity.[20]

Experimental Protocols & Data

Protocol 1: Systematic Approach to Mobile Phase pH Optimization
  • Analyte Information: Determine the pKa of the nicotinic acid derivative(s) of interest.

  • Column: Select a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Mobile Phase: Prepare a mobile phase of acetonitrile and a 25 mM phosphate buffer.

  • pH Screening:

    • Prepare the aqueous portion of the mobile phase at three different pH levels:

      • pH 2.5 (well below the pKa)

      • pH 4.8 (close to the pKa)

      • pH 6.8 (well above the pKa)

    • For each pH, run an isocratic or gradient elution of your standard solution.

  • Evaluation: Compare the chromatograms for retention time, peak shape, and resolution. The optimal pH will provide good retention and symmetrical peaks.

Table 1: Example HPLC Gradient for Nicotinic Acid and Nicotinamide
Time (min)% Mobile Phase A (0.035 M Potassium Phosphate, pH 4.45)% Mobile Phase B (Methanol)
0.0955
10.08020
10.1955
15.0955

This is an example gradient and should be optimized for your specific application and column dimensions.[17][19]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_改善 Peak Shape Improves check_overload->overload_改善 Yes overload_no_change No Improvement check_overload->overload_no_change No check_pH Adjust Mobile Phase pH (2 units below pKa) overload_no_change->check_pH pH_改善 Peak Shape Improves check_pH->pH_改善 Yes pH_no_change No Improvement check_pH->pH_no_change No check_column Use End-Capped Column/ Increase Buffer Strength pH_no_change->check_column column_改善 Peak Shape Improves check_column->column_改善 Yes column_no_change No Improvement check_column->column_no_change No check_contamination Replace Guard Column/ Reverse Flush Analytical Column column_no_change->check_contamination contamination_改善 Peak Shape Improves check_contamination->contamination_改善 Yes contamination_no_change Consider Column Replacement check_contamination->contamination_no_change No

Caption: A decision tree for troubleshooting peak tailing issues.

Diagram 2: HPLC Method Development Logic for Nicotinic Acid Derivatives

G start Define Analytical Goal (e.g., quantitation, purity) column_selection Column Selection (e.g., End-capped C18) start->column_selection mobile_phase_dev Mobile Phase Development column_selection->mobile_phase_dev ph_optimization pH Optimization (Control Ionization) mobile_phase_dev->ph_optimization organic_solvent Organic Solvent Selection (ACN vs. MeOH) mobile_phase_dev->organic_solvent gradient_optimization Gradient/Isocratic Optimization ph_optimization->gradient_optimization organic_solvent->gradient_optimization sample_prep Sample Preparation (Extraction, Filtration) gradient_optimization->sample_prep method_validation Method Validation (Linearity, Precision, Accuracy) sample_prep->method_validation final_method Final Optimized Method method_validation->final_method

Caption: A logical workflow for developing an HPLC method.

References

common challenges in working with 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(3-Hydroxyphenyl)nicotinic acid (CAS 1181452-05-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this bifunctional molecule. As a derivative of nicotinic acid featuring a phenolic hydroxyl group, this compound presents unique experimental considerations regarding solubility, stability, and analysis. This guide provides troubleshooting protocols and in-depth FAQs to ensure the integrity and reproducibility of your experiments.

Section 1: General Handling and Physicochemical Properties

Before beginning any experiment, it is crucial to understand the basic properties of the material.

PropertyValueSource
CAS Number 1181452-05-0[1][2]
Molecular Formula C₁₂H₉NO₃[2]
Molecular Weight 215.20 g/mol [1]
Appearance Solid
Storage Room temperature (for solid)[2]

Frequently Asked Questions (FAQs):

Q1: What are the primary safety concerns when handling this compound?

A1: Based on supplier safety information, the compound is classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram with a "Warning" signal word. Standard laboratory practices should be followed: wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust by handling it in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[3][4]

Q2: How should I store the solid compound and its solutions to ensure long-term stability?

A2:

  • Solid Form: The solid compound is generally stable and can be stored at room temperature.[2] Keep the container tightly sealed to protect it from moisture.

  • Solutions: The stability of solutions is a more significant concern. Due to the phenol group, solutions (especially in protic solvents or at neutral-to-alkaline pH) are susceptible to oxidation, which can lead to discoloration and degradation. For stock solutions in organic solvents like DMSO, store at -20°C or -80°C and purge with an inert gas like argon or nitrogen before sealing.[3] For aqueous solutions, prepare them fresh whenever possible and protect them from light.

Section 2: Solubility and Formulation Troubleshooting

Poor solubility is one of the most common hurdles in experimental biology and chemistry. The amphiphilic nature of this compound, with its acidic carboxyl group and polar phenol, dictates a pH-dependent aqueous solubility profile.

Frequently Asked Questions (FAQs):

Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A3: This is expected. At neutral pH, the carboxylic acid group (pKa ~4.8, estimated from nicotinic acid) will be deprotonated (negatively charged), but the overall molecule may still have limited solubility.[5] The phenolic hydroxyl group (pKa ~10) remains protonated.

Troubleshooting Workflow:

G start Compound fails to dissolve in neutral aqueous buffer stock Prepare a concentrated stock in an organic solvent (e.g., 10-50 mM in DMSO). start->stock dilute Serially dilute the stock solution into the final aqueous buffer. Ensure DMSO is <0.5% v/v. stock->dilute observe Observe for precipitation. Does it remain dissolved? dilute->observe yes Yes observe->yes no No observe->no ph_adjust Try pH adjustment. Dissolve in dilute base (e.g., 0.1 M NaOH) to deprotonate both groups, then neutralize carefully with HCl. no->ph_adjust check_final Check for precipitation after neutralization. ph_adjust->check_final success Success check_final->success No Precipitation fail Consider formulation aids (e.g., cyclodextrins, co-solvents) or alternative buffers. check_final->fail Precipitation

Caption: Workflow for troubleshooting aqueous solubility.

Q4: What are the best solvents for preparing a high-concentration stock solution?

A4: For preparing concentrated stock solutions intended for dilution into aqueous media, polar aprotic organic solvents are recommended.

SolventExpected SolubilityRationale & Comments
DMSO GoodCommonly used for compound storage. The solubility of the parent compound, nicotinic acid, is ~1 mg/mL.[3] Expect similar or better solubility.
DMF GoodSimilar to DMSO. Nicotinic acid is soluble in DMF.[3]
Methanol ModerateThe compound may have some solubility, but achieving high concentrations (>10 mM) might be difficult.
Ethanol ModerateSimilar to methanol. Can be used for some applications, but check for complete dissolution.
Water Poor (pH dependent)Solubility is low at neutral pH but increases significantly at pH > 6 and pH < 3.[5][6]
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh 2.15 mg of this compound (MW: 215.20 g/mol ).

  • Add Solvent: Add the solid to a clean, dry vial. Add 500 µL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the vial for 1-2 minutes. Gentle warming in a 30-40°C water bath can aid dissolution if needed. Ensure no solid particles remain.

  • Storage: Purge the vial with argon or nitrogen gas, cap tightly, and wrap the cap with parafilm. Store at -20°C, protected from light.

Section 3: Stability and Potential Degradation

The chemical structure of this compound contains two key functional groups prone to degradation: the phenol and the pyridinecarboxylic acid.

G cluster_0 This compound cluster_1 Potential Degradation Pathways mol Structure Image Here (Conceptual) oxidation Phenol Oxidation (Forms quinone-like species) - Catalyzed by light, metal ions, high pH - Results in colored impurities mol->oxidation Susceptible Site: -OH group decarboxylation Decarboxylation (Loss of CO₂) - Requires harsh conditions (high heat) - Less common in typical lab use mol->decarboxylation Susceptible Site: -COOH group

Caption: Potential degradation sites on the molecule.

Frequently Asked Questions (FAQs):

Q5: I noticed my stock solution in DMSO turning yellow/brown over time. What is happening?

A5: This discoloration is a classic sign of phenol oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation, forming quinone-type structures that are often highly colored. This process can be accelerated by exposure to air (oxygen), light, high pH, or trace metal ion contaminants.

Mitigation Strategies:

  • Use High-Purity Solvents: Use anhydrous, high-purity DMSO to minimize contaminants.

  • Inert Atmosphere: As described in Protocol 1, purging with an inert gas (argon or nitrogen) displaces oxygen and significantly slows oxidation.

  • Protect from Light: Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil).

  • Avoid Basic Conditions: If possible, avoid storing the compound in basic solutions for extended periods, as deprotonation of the phenol makes it more susceptible to oxidation.

Q6: Can this compound degrade during analytical procedures, such as heating for a GC analysis?

A6: Yes. While less common under typical HPLC conditions, the nicotinic acid moiety can undergo decarboxylation (loss of CO₂) at high temperatures. This is a known reaction for pyridinecarboxylic acids.[7] Therefore, analytical methods involving high heat, such as gas chromatography (GC), are generally not suitable without prior derivatization to increase volatility and thermal stability.

Section 4: Analytical and Quality Control Challenges

Accurate quantification and purity assessment are critical. The compound's structure presents specific analytical considerations.

Frequently Asked Questions (FAQs):

Q7: What is a good starting point for an HPLC method to assess the purity of my compound?

A7: A reversed-phase HPLC method with UV detection is the most common approach. The aromatic rings provide strong UV absorbance. Given the acidic nature of the molecule, an acidic mobile phase is required to ensure the carboxylic acid is protonated and to prevent peak tailing.

Protocol 2: Generic Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV at 217 nm and 260 nm (Nicotinic acid absorbs at 217 nm; the additional phenyl ring may shift the maximum absorbance).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Gradient Table:

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
22.05

Q8: I am using LC-MS. What should I expect for ionization and fragmentation?

A8:

  • Ionization: The compound should ionize well in both positive and negative electrospray ionization (ESI) modes.

    • ESI(+): Expect to see the protonated molecule [M+H]⁺ at m/z 216.2.

    • ESI(-): Expect to see the deprotonated molecule [M-H]⁻ at m/z 214.2.

  • Fragmentation: In tandem MS (MS/MS), a characteristic loss of 44 Da (corresponding to CO₂) from the parent ion is highly likely due to the carboxylic acid group. This is a common fragmentation pattern for nicotinic acid and its derivatives.

Section 5: Challenges in Biological Assays

The ultimate use of this compound is often in biological systems, which introduces a new set of challenges.

Frequently Asked Questions (FAQs):

Q9: My compound shows activity in a primary screen but fails in follow-up assays. Could it be an assay artifact?

A9: Yes, compounds with phenol or catechol-like structures can be "Pan-Assay Interference Compounds" (PAINS).[8] They can interfere with assays through several mechanisms:

  • Redox Activity: The phenol group can be easily oxidized, which can interfere with assays that rely on redox-sensitive reagents or readouts.

  • Fluorescence Quenching/Interference: The aromatic system may absorb light at the excitation or emission wavelengths of fluorescent probes, leading to false negatives or positives.

  • Protein Reactivity: Oxidized phenol species (quinones) can be reactive and covalently modify proteins, leading to non-specific enzyme inhibition.

Self-Validating Protocol Steps:

  • Run a Counter-Screen: Test the compound in an assay format that lacks the biological target (e.g., the enzyme or receptor) but contains all other assay components. A signal in this "null" assay indicates interference.

  • Check for Time-Dependent Inhibition: True inhibitors usually reach equilibrium quickly. If you see inhibition that increases with pre-incubation time, it may suggest a reactive compound.

  • Add a Reductant: In some cases, adding a mild reducing agent like DTT (dithiothreitol) to the assay buffer can mitigate issues from redox cycling, but this is not always feasible depending on the assay's nature.

References

Technical Support Center: Enhancing the Solubility of 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the solubility challenges of 5-(3-Hydroxyphenyl)nicotinic acid for researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common and complex solubility challenges you may encounter during your research. This resource moves from foundational questions to advanced troubleshooting protocols, providing not just the steps, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the fundamental chemical properties of this compound?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility.

This compound (CAS: 1181452-05-0) is an organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of approximately 215.21 g/mol .[1] Its structure features three key components:

  • A pyridine ring , which is weakly basic.

  • A carboxylic acid group attached to the pyridine ring, making the molecule acidic.

  • A phenyl ring with a hydroxyl group (a phenolic group), which is also weakly acidic.

The presence of both acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups makes it an amphoteric molecule. Its solubility is therefore highly dependent on pH.

Q2: Why is this compound poorly soluble in neutral water?

Answer: The poor aqueous solubility in neutral conditions (pH ≈ 7) stems from a combination of its structural features. The molecule has significant hydrophobic character due to the two aromatic rings (phenyl and pyridine). In neutral water, the carboxylic acid group is only partially deprotonated (ionized) and the phenolic hydroxyl and pyridine nitrogen are largely in their neutral forms. This lack of significant charge, combined with the large nonpolar surface area, leads to strong intermolecular forces in the solid state (crystal lattice energy) that are not easily overcome by hydration, resulting in low solubility.

Q3: I'm having trouble dissolving the compound for my initial in vitro assay. What are the first simple steps I should try?

Answer: For initial experiments, the quickest methods involve pH adjustment or the use of a co-solvent.

  • pH Adjustment: Since the molecule has an acidic carboxylic group, increasing the pH will deprotonate it to form a highly soluble carboxylate salt. Try dissolving the compound in a basic aqueous solution, such as 0.1 M NaOH or a buffer with a pH > 8. Conversely, in a highly acidic medium (pH < 2), the pyridine nitrogen can be protonated, which may also increase solubility.[2][3]

  • Co-solvents: If pH modification is not suitable for your experiment, using a water-miscible organic co-solvent is the next best step.[4] Start by making a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where the compound is more soluble.[5][6] You can then dilute this stock solution into your aqueous assay medium. Be mindful of the final co-solvent concentration, as it can affect experimental outcomes (e.g., cell viability). A final concentration of <1% DMSO is generally considered safe for most cell-based assays.

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed, step-by-step protocols for systematically enhancing the solubility of this compound.

Issue 1: Basic pH adjustment is causing my compound to degrade or precipitate upon neutralization.

Answer: A pH-solubility profile is the definitive experiment to map the relationship between pH and the solubility of an ionizable compound. This avoids guesswork and identifies the precise pH range for maximum, stable dissolution. The underlying principle is that the solubility of an acidic or basic drug is significantly influenced by the pH of the medium, which dictates the degree of ionization.[3]

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Use buffers with known compositions (e.g., phosphate, acetate, borate) to ensure pH stability.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a vial containing a known volume of each buffer. The solid should be in excess to ensure a saturated solution is formed.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting graph will clearly show the pH ranges where solubility is highest. For this compound, you should expect to see a "U-shaped" curve with higher solubility at low and high pH values and a minimum solubility at the isoelectric point.

Caption: Workflow for determining a pH-solubility profile.

Issue 2: My experimental system is sensitive to pH changes and high concentrations of organic solvents.

Answer: Salt formation and complexation with cyclodextrins are two powerful techniques to significantly increase aqueous solubility under these constraints.

Salt formation is a highly effective and common method for increasing the solubility of ionizable drugs.[7][8] By reacting the acidic carboxylic group of your compound with a suitable base (a counter-ion), you form a salt that is often much more soluble in water than the free acid form.[9][10] This is because the ionic salt readily dissociates in water.

  • Solvent Selection: Dissolve this compound in a suitable organic solvent like ethanol or acetone.

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of different basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine) dissolved in the same solvent or water.

  • Salt Crystallization: Allow the solutions to stir at room temperature. If a precipitate forms, it is likely the salt. The salt can also be encouraged to crystallize by slow evaporation of the solvent or by adding an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Measure the aqueous solubility of each salt form using the equilibrium solubility method described previously. Compare the results to identify the salt with the most significant solubility enhancement.

ParameterFree Acid FormSodium SaltPotassium SaltTromethamine Salt
Expected Solubility LowHighHighVery High
Key Advantage BaselineSimple, commonHigh solubilityGood for formulation
Potential Issue Poor bioavailabilityCan be hygroscopicCan be hygroscopicMore complex

Table 1: Comparison of potential salt forms for solubility enhancement.

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like yours, into their cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.[13][14] The hydrophobic phenyl ring of your compound is an ideal candidate for inclusion within the cyclodextrin cavity.

  • Cyclodextrin Selection: Based on the size of the phenyl ring, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent starting points.

  • Complexation (Kneading Method):

    • Place a 1:1 molar ratio of HP-β-CD and your compound in a mortar.

    • Add a small amount of a water/ethanol mixture to form a thick, uniform paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid in an oven at 40-50°C or under vacuum to remove the solvent.

    • The resulting powder is the inclusion complex.

  • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to the free drug. Increases of 10 to 100-fold or more are commonly observed.[15]

G cluster_0 Cyclodextrin Complexation Drug Poorly Soluble Drug Complex Soluble Inclusion Complex Drug->Complex Encapsulation (Hydrophobic Cavity) CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Issue 3: All standard methods have failed to provide sufficient solubility for my formulation needs.

Answer: When traditional methods are insufficient, advanced techniques like solid dispersions and nanoparticle engineering are required. These are typically used in formal drug development and formulation science.

A solid dispersion involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[16] The amorphous form of a drug has higher energy and is more soluble than its stable crystalline form.[17] Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[18][19]

  • Component Selection: Choose a hydrophilic carrier polymer such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).

  • Dissolution: Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., ethanol or methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.

  • Final Preparation: Scrape the film, dry it further under vacuum to remove residual solvent, and then pulverize it into a fine powder.

  • Evaluation: Characterize the solid dispersion for its amorphous nature (using techniques like DSC or XRPD) and measure its dissolution rate and solubility.

Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio.[20][21] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. This can be achieved through techniques like wet milling or high-pressure homogenization.[22][23] Nanoparticle formulations are a cornerstone of modern drug delivery for poorly soluble compounds.[24]

References

Technical Support Center: 5-(3-Hydroxyphenyl)nicotinic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(3-Hydroxyphenyl)nicotinic acid. This guide is designed to provide in-depth protocols, field-proven insights, and robust troubleshooting advice to ensure the success and reproducibility of your experiments. As a structural analog of nicotinic acid (niacin), this compound is a valuable tool for investigating the pharmacology of the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[1][2] This receptor is a key therapeutic target for dyslipidemia and various inflammatory conditions due to its role in modulating lipolysis and immune responses.[3][4]

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to optimize protocols for your specific research context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is the primary biological target of this compound?

A1: The primary target is the Hydroxycarboxylic Acid Receptor 2 (HCA₂ or GPR109A) , a G-protein coupled receptor (GPCR).[3] Like nicotinic acid, it is expected to function as an agonist at this receptor. GPR109A is predominantly coupled to the inhibitory G-protein, Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] The receptor can also initiate G-protein independent signaling through β-arrestin recruitment.[3][6]

Q2: What are the principal biological effects mediated by this compound's target?

A2: Activation of GPR109A in adipocytes inhibits lipolysis, the process of breaking down stored triglycerides, which acutely reduces the release of free fatty acids (FFAs) and glycerol into circulation.[4][7][8] In immune cells, GPR109A activation can have anti-inflammatory effects.[9][10] Therefore, key applications involve studying lipid metabolism, atherosclerosis, and inflammation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper handling is critical for reproducible results.

  • Solubility: While specific solubility data for this compound is not extensively published, nicotinic acid and its derivatives are often sparingly soluble in water but soluble in aqueous solutions of alkali hydroxides and carbonates.[11] For cell culture assays, dissolving the compound in DMSO to create a high-concentration primary stock (e.g., 10-50 mM) is the standard and recommended practice.

  • Storage: Store the solid compound at room temperature.[12] Prepare stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution. The stability of nicotinic acid itself is generally good, especially when stored frozen in an aprotic solvent like DMSO.[11][13]

Q4: Which cell lines are appropriate for studying the biological activity of this compound?

A4: The choice of cell line depends on the desired biological readout.

  • Recombinant Cell Lines: For initial characterization of receptor activation (cAMP inhibition, β-arrestin recruitment), CHO-K1 or HEK293 cells stably expressing human GPR109A are commonly used.[5][14] These provide a clean system with high receptor expression.

  • Physiologically Relevant Cells:

    • Adipocytes: Differentiated 3T3-L1 cells or primary adipocytes are the gold standard for studying the anti-lipolytic effects.[10][15]

    • Immune Cells: Macrophages or monocyte-derived cell lines (e.g., THP-1) can be used to investigate anti-inflammatory properties.[4]

    • Colon Cells: Given that GPR109A is also a receptor for the bacterial fermentation product butyrate, colon cancer cell lines have been used to study its role as a tumor suppressor.[9]

Part 2: Core Assay Protocols & Troubleshooting

This section provides detailed methodologies and troubleshooting guides for the three primary assays used to characterize GPR109A agonists.

Assay 1: Gαi-Mediated cAMP Inhibition Assay

This is the foundational functional assay to confirm Gαi-coupled receptor activation. The assay measures the ability of this compound to inhibit the production of cAMP stimulated by an adenylyl cyclase activator, such as forskolin.[5][16]

camp_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis seed Seed GPR109A-expressing cells (e.g., CHO-K1) in 96- or 384-well plates incubate Incubate overnight (37°C, 5% CO2) seed->incubate add_cpd Add compound dilutions to cells and pre-incubate incubate->add_cpd prepare_cpd Prepare serial dilutions of This compound prepare_cpd->add_cpd add_fsk Add Forskolin to stimulate adenylyl cyclase add_cpd->add_fsk lyse Lyse cells and add cAMP detection reagents (e.g., HTRF) add_fsk->lyse read Read plate on a compatible reader lyse->read analyze Analyze data and calculate IC50 value read->analyze

Caption: Workflow for a Gαi-mediated cAMP inhibition assay.

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing GPR109A into a 384-well white assay plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[17][18]

  • Agonist Treatment: Aspirate the culture medium from the cells and add the compound dilutions. Incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC₅₀ to EC₈₀) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.[16]

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's instructions.[5]

  • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated signal versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Problem Potential Cause(s) Recommended Solution(s)
No inhibition of cAMP observed 1. Cell Line Issue: Low or no expression of functional GPR109A.[19] 2. Compound Inactivity: Compound is not an agonist or has low potency. 3. Compound Degradation: Improper storage or handling of the compound stock.[20]1. Verify receptor expression via FACS or qPCR. Test a known GPR109A agonist (e.g., nicotinic acid) as a positive control. 2. Verify the compound's identity and purity. Test a higher concentration range. 3. Prepare fresh stock solutions from solid compound. Minimize freeze-thaw cycles.
High variability between replicates 1. Pipetting Error: Inaccurate or inconsistent liquid handling, especially with small volumes.[21] 2. Uneven Cell Seeding: Inconsistent cell number across wells. 3. Edge Effects: Evaporation from wells on the plate periphery.1. Use calibrated pipettes. Prepare a master mix for reagents where possible.[21] 2. Ensure the cell suspension is homogenous before and during plating. 3. Use a plate sealer and avoid using the outermost wells for experimental data.
Low Assay Window (Z'-factor < 0.5) 1. Suboptimal Forskolin: Forskolin concentration is too high (saturating cAMP production) or too low (weak signal).[16] 2. Suboptimal Cell Density: Too few cells result in a weak signal; too many can lead to a high basal signal.[17] 3. Insufficient PDE Inhibition: Endogenous phosphodiesterases are rapidly degrading cAMP.1. Perform a forskolin dose-response curve and select a concentration that gives 80% of the maximal signal (EC₈₀). 2. Titrate cell density to find the optimal number that maximizes the signal-to-background ratio. 3. Optimize the concentration of the PDE inhibitor (e.g., IBMX).[18]
Assay 2: β-Arrestin Recruitment Assay

This assay is essential for determining if this compound promotes receptor internalization and G-protein-independent signaling, a key aspect of biased agonism.[6] Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR.[3]

barr_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Events gpcr GPR109A grk GRK gpcr->grk Activates barr β-Arrestin gpcr->barr Recruits agonist 5-(3-Hydroxyphenyl) nicotinic acid agonist->gpcr Binds grk->gpcr Phosphorylates internalization Receptor Internalization barr->internalization Mediates erk ERK Signaling barr->erk Scaffolds

Caption: Agonist-induced GPR109A phosphorylation, β-arrestin recruitment, and downstream signaling.

  • Cell Handling: Use a cell line co-expressing GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment. Plate cells at an optimized density in the manufacturer-provided cell plating reagent.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in your desired assay buffer.

  • Compound Treatment: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent mix and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a standard chemiluminescence plate reader.

  • Data Analysis: Plot the relative light units (RLU) versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Problem Potential Cause(s) Recommended Solution(s)
No signal detected, but compound is active in cAMP assay 1. Biased Agonism: The compound may be a Gαi-biased agonist, genuinely not recruiting β-arrestin.[22] 2. Low Receptor Expression: Insufficient receptor levels on the cell surface to produce a detectable signal. 3. Assay Sensitivity: The technology may not be sensitive enough for this specific receptor-ligand pair.1. This is a potentially significant finding. Confirm with an orthogonal β-arrestin assay if possible.[23] 2. Confirm receptor expression levels. Consider using a cell line with higher or inducible expression. 3. Optimize incubation times and cell density to maximize the signal.[24]
High background signal 1. Over-expression Artifacts: Very high receptor expression can lead to ligand-independent (constitutive) β-arrestin recruitment. 2. Cell Health: Unhealthy or stressed cells can lead to non-specific signals.1. Use a cell line with moderate receptor expression or titrate down the expression if using an inducible system. 2. Ensure cells are healthy, within a low passage number, and not over-confluent before plating.
Low Signal-to-Background Ratio 1. Suboptimal Cell Density: Too few or too many cells can diminish the assay window.[24] 2. Suboptimal Incubation Time: The kinetics of recruitment may be faster or slower than the protocol's recommendation. 3. DMSO Effects: High concentrations of DMSO can be cytotoxic and interfere with the assay.[25]1. Perform a cell titration experiment to identify the optimal cell number per well.[24] 2. Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to find the peak signal time. 3. Keep the final DMSO concentration in the assay below 0.5% if possible. Run a DMSO tolerance test.[25]
Assay 3: Adipocyte Lipolysis Assay

This is a physiologically relevant assay that measures the functional consequence of GPR109A activation in its native cellular context. The assay quantifies the inhibition of stimulated lipolysis by measuring the release of glycerol or free fatty acids (FFAs) from differentiated adipocytes.[15][26]

lipolysis_workflow cluster_prep Adipocyte Culture cluster_treat Lipolysis Modulation cluster_detect Detection & Analysis differentiate Differentiate preadipocytes (e.g., 3T3-L1) into mature adipocytes wash Wash and starve cells to establish basal state differentiate->wash add_cpd Pre-treat with This compound wash->add_cpd add_stim Stimulate lipolysis with Isoproterenol add_cpd->add_stim incubate Incubate for 1-2 hours add_stim->incubate collect Collect supernatant incubate->collect measure Measure glycerol or FFA concentration using a colorimetric kit collect->measure analyze Calculate % inhibition of stimulated lipolysis measure->analyze

Caption: Workflow for measuring the anti-lipolytic effect of a compound in adipocytes.

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 24- or 48-well plates over 8-12 days using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

  • Assay Preparation: On the day of the assay, wash the mature adipocytes twice with warm PBS and incubate in serum-free DMEM for 2 hours to establish a basal state.

  • Compound Treatment: Aspirate the medium and add fresh assay buffer (e.g., DMEM with 2% fatty acid-free BSA) containing serial dilutions of this compound. Incubate for 30 minutes. BSA acts as a fatty acid acceptor.[26]

  • Lipolysis Stimulation: Add a β-adrenergic agonist like isoproterenol (e.g., 1 µM final concentration) to stimulate lipolysis. Include control wells with no stimulator (basal) and with stimulator only (stimulated).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Carefully collect the supernatant (assay medium) for analysis.

  • Detection: Quantify the concentration of glycerol or FFAs in the supernatant using a commercially available colorimetric or fluorometric assay kit.[15][27] Measuring glycerol is often preferred as it is not re-esterified by adipocytes, providing a more direct measure of lipolysis rate.[28]

  • Data Analysis: Normalize the data to the stimulated control and calculate the percentage inhibition of lipolysis for each compound concentration.

Problem Potential Cause(s) Recommended Solution(s)
Poor response to isoproterenol (stimulator) 1. Incomplete Differentiation: The preadipocytes did not fully differentiate into mature, lipid-laden adipocytes. 2. Cell Viability: Cells are unhealthy or have detached from the plate.1. Visually confirm differentiation by microscopy (lipid droplet accumulation). Optimize the differentiation protocol. 2. Handle cells gently during washes. Check for viability with a Trypan Blue exclusion test on a parallel plate.
No anti-lipolytic effect observed 1. Low GPR109A Expression: 3T3-L1 cells can have variable expression of GPR109A. 2. Compound Potency: The compound's potency may be lower in this physiological system compared to recombinant cells.1. Confirm GPR109A expression via qPCR. Consider using primary adipocytes, which may have more robust expression. 2. Test a wider and higher concentration range of the compound.
High basal lipolysis 1. Serum Contamination: Residual serum in the assay medium can stimulate lipolysis. 2. Cell Stress: Overly long starvation periods or harsh washing can stress the cells, leading to increased basal lipolysis.1. Ensure thorough washing of cells before starting the assay. Use serum-free media for starvation and the assay itself.[27] 2. Optimize the starvation period (e.g., 2-4 hours is typical). Ensure all buffers are pre-warmed to 37°C.
Inconsistent FFA/Glycerol readings 1. Sample Degradation: FFAs are prone to oxidation.[29] 2. Interfering Substances: Components in the media or from cell lysate (if cells are disturbed) can interfere with detection kits.[21]1. Analyze samples immediately after collection or freeze at -80°C. Minimize time at room temperature.[30] 2. Be careful not to disturb the cell monolayer when collecting the supernatant. Check the detection kit's manual for known interfering substances.[21]

References

addressing poor reproducibility in 5-(3-Hydroxyphenyl)nicotinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Experimental Reproducibility

Welcome to the technical support center for 5-(3-Hydroxyphenyl)nicotinic acid. As Senior Application Scientists, we understand that achieving consistent and reliable experimental outcomes is paramount. Poor reproducibility can derail research timelines, compromise data integrity, and lead to significant resource expenditure. This guide is designed to address the most common challenges encountered when working with this compound, providing field-proven insights and validated protocols to ensure the robustness of your results.

The unique structure of this compound, featuring both a nicotinic acid core and a hydroxyphenyl moiety, presents specific challenges related to purity, solubility, and stability. This document provides a structured approach to troubleshooting, from initial material qualification to final data analysis.

Frequently Asked Questions (FAQs)
Section 1: Compound Sourcing, Purity, and Stability

Question: My experiment results are inconsistent from batch to batch of this compound. What could be the cause?

Answer: Batch-to-batch variability is a primary driver of poor reproducibility. The issue often stems from inconsistent purity of the starting material. Commercial suppliers may offer different purity grades, and some may even provide the material "as-is" without comprehensive analytical data[1]. The synthesis of nicotinic acid derivatives can result in various impurities, including positional isomers or residual starting materials from the synthetic route[2][3].

Core Recommendation: Always qualify a new batch of the compound before use. We recommend performing an in-house purity assessment via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: What are the optimal storage conditions for this compound?

Answer: While some suppliers may list room temperature storage for the solid form, we advise a more cautious approach to maximize long-term stability[4]. The hydroxyphenyl group is susceptible to oxidation. For the solid compound, storage at -20°C in a desiccated environment is recommended to minimize degradation from atmospheric moisture and oxidation[5]. Stock solutions, particularly in solvents like DMSO, should be stored in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.

Question: I suspect my compound is degrading in solution. How can I confirm this and prevent it?

Answer: Degradation in solution is a common issue. You can confirm it by comparing the HPLC chromatogram of a freshly prepared solution with one that has been stored or used over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Prevention Strategies:

  • Use High-Purity Solvents: Solvents should be anhydrous and of high purity.

  • Inert Gas Purging: For preparing stock solutions, using a solvent that has been purged with an inert gas like argon can help displace dissolved oxygen, reducing the risk of oxidation[5].

  • Light Protection: Store solutions in amber vials to protect the compound from light-induced degradation.

  • pH Control: The compound's stability can be pH-dependent. Ensure the pH of your experimental buffer is controlled and consistent.

Section 2: Solubility and Solution Preparation

Question: I'm struggling to get a consistent concentration for my stock solution. What am I doing wrong?

Answer: This is often related to solubility limits and preparation technique. The parent compound, nicotinic acid, has limited solubility in many common solvents, and this is heavily influenced by pH[6][7]. This compound is expected to behave similarly.

Troubleshooting Steps:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating high-concentration stock solutions[5].

  • Assisted Dissolution: Use gentle warming (not to exceed 37°C) and sonication in a water bath to aid dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.

  • pH Modification: The solubility of nicotinic acids increases in alkaline conditions where the carboxylic acid group is deprotonated[6]. For aqueous buffers, carefully adjusting the pH may enhance solubility, but you must validate that this pH change does not affect your experimental system[8].

  • Verification: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates that could lead to inaccurate concentrations. It is best practice to then verify the concentration using a UV-Vis spectrophotometer with a previously established extinction coefficient.

Question: Does the pH of my buffer matter when I dilute my DMSO stock solution?

Answer: Absolutely. This is a critical and often overlooked source of irreproducibility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate if its solubility limit is exceeded at the buffer's pH. Nicotinic acid uptake and activity in cellular models have been shown to be highly dependent on extracellular pH[8]. A sudden pH shift upon dilution can cause the compound to crash out of solution, drastically lowering the effective concentration.

Best Practice: Always add the stock solution to the final buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation. Visually inspect the final solution for any signs of cloudiness or precipitate.

Troubleshooting Guides & Protocols
Guide 1: Initial Quality Control Workflow for Incoming Compound

Poor reproducibility often starts with uncharacterized material. This workflow ensures that you begin your experiments with a well-defined and pure compound.

QC_Workflow Start Receive New Batch of This compound CoA Review Certificate of Analysis (CoA) Start->CoA Check vendor data Purity Purity & Identity Check (Protocol 1) CoA->Purity Verify claims Solubility Solubility Test (Protocol 2) Purity->Solubility Confirm usability Decision Purity & Solubility Acceptable? Solubility->Decision Accept Proceed to Experimentation Decision->Accept Yes Reject Contact Supplier / Consider Purification (Protocol 3) Decision->Reject No

Caption: A logical workflow for the quality control of a new compound batch.

Protocol 1: Purity and Identity Verification by HPLC-UV

This protocol provides a standardized method to assess the purity of this compound.

1. Objective: To determine the purity of the compound and identify any potential contaminants.

2. Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Standard Preparation:

  • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or DMSO to make a 1 mg/mL stock solution.

  • Further dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

4. HPLC Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 210-400 nm. The nicotinic acid core has a characteristic absorbance around 260 nm[9].

5. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Acceptance Criteria: Purity should typically be ≥97% for use in sensitive biological assays. The identity can be confirmed by comparing the retention time and UV spectrum to a certified reference standard if available.

Protocol 2: Standardized Solubility Assessment

1. Objective: To determine the practical solubility limit in a chosen solvent to prevent errors in stock solution preparation.

2. Materials:

  • Compound sample

  • Chosen solvent (e.g., DMSO, Ethanol)

  • Vortex mixer, Sonicator

  • 0.22 µm syringe filters

3. Procedure:

  • Add a pre-weighed excess of the compound (e.g., 5 mg) to a known volume of solvent (e.g., 200 µL) in a microfuge tube. This creates a saturated slurry.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 15 minutes in a water bath at room temperature.

  • Equilibrate the slurry by rotating it at room temperature for 2 hours to ensure it reaches equilibrium.

  • Centrifuge the tube at >10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Accurately dilute the filtered supernatant by a large factor (e.g., 1:1000) into the HPLC mobile phase.

  • Analyze the diluted sample by HPLC (using Protocol 1) and quantify the concentration against a standard curve. This value represents the saturation solubility.

Protocol 3: Guideline for Compound Purification by Recrystallization

If your compound fails QC, purification may be necessary. Recrystallization is an effective method for purifying nicotinic acid derivatives[10].

1. Objective: To increase the purity of the compound by removing impurities.

2. Principle: This technique relies on the difference in solubility between the compound of interest and impurities in a chosen solvent at different temperatures.

3. General Procedure:

  • Solvent Selection: Identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., hot water, ethanol/water mixtures)[11].

  • Dissolution: Dissolve the impure compound in the minimum amount of boiling solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal[10].

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum.

  • Validation: Re-run the HPLC purity analysis (Protocol 1) to confirm the success of the purification.

Troubleshooting Experimental Variability

This decision tree helps diagnose issues that arise during the experimental phase, after the starting material has been validated.

Experiment_Troubleshooting Start Inconsistent Results in Biological Assays CheckStock Re-verify Stock Solution (Concentration & Purity) Start->CheckStock CheckDilution Review Dilution Protocol (Precipitation Check) Start->CheckDilution CheckAssay Analyze Assay Conditions Start->CheckAssay Sol_Issue Stock solution degraded or was prepared incorrectly. CheckStock->Sol_Issue Dil_Issue Compound precipitating upon dilution into aqueous buffer. CheckDilution->Dil_Issue pH_Issue Is buffer pH stable and optimal? CheckAssay->pH_Issue pH_Yes Yes pH_Issue->pH_Yes Yes pH_No No pH_Issue->pH_No No Metabolism_Issue Could cell metabolism be altering the compound? Metabolism_Yes Yes Metabolism_Issue->Metabolism_Yes Yes Metabolism_No No Metabolism_Issue->Metabolism_No No pH_Yes->Metabolism_Issue pH_Fix Re-buffer media. Monitor pH during assay. pH_No->pH_Fix Metabolism_Fix Measure compound stability in media over time. Consider metabolic inhibitors. Metabolism_Yes->Metabolism_Fix Final_Check Review Controls & Data Analysis Pipeline Metabolism_No->Final_Check

Caption: A decision tree for troubleshooting issues in biological assays.

Quantitative Data Summary

The following table summarizes key physicochemical properties for this compound and its parent compound, nicotinic acid, to aid in experimental design.

PropertyThis compoundNicotinic Acid (Reference)Source
CAS Number 1181452-05-059-67-6[1][4][5]
Molecular Formula C₁₂H₉NO₃C₆H₅NO₂[4][5][12]
Molecular Weight 215.2 g/mol 123.1 g/mol [4][5][12]
Typical Purity ≥97% (variable by supplier)≥98%[5]
Form SolidSolid / White Crystalline Powder[1][13]
Storage (Solid) -20°C (Recommended)-20°C[5]
Solubility in DMSO Data not specified, but soluble~1 mg/mL[5]
Aqueous Solubility Poor, pH-dependentpH-dependent, higher in alkaline conditions[6][8]
Aqueous Solution pH Acidic2.7 (saturated solution)[13]

References

Technical Support Center: Scale-Up Synthesis of 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 5-(3-Hydroxyphenyl)nicotinic acid. This resource is tailored for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of this important pharmaceutical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory bench to kilogram-scale production.

Synthetic Strategy Overview

The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 3-hydroxyphenylboronic acid.[1][2]

The overall transformation is depicted below:

Synthesis_Overview cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 5-bromonicotinic_acid 5-Bromonicotinic Acid target_molecule This compound 5-bromonicotinic_acid->target_molecule + 3-hydroxyphenylboronic_acid 3-Hydroxyphenylboronic Acid 3-hydroxyphenylboronic_acid->target_molecule + Pd_catalyst Pd Catalyst Pd_catalyst->target_molecule Base Base Base->target_molecule Solvent Solvent Solvent->target_molecule

Caption: General scheme for the Suzuki-Miyaura synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up synthesis of this compound.

Q1: What are the most critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A1: Several parameters are critical for a successful and reproducible scale-up:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Inadequate inerting can lead to catalyst deactivation and the formation of homocoupling byproducts.[4] On a large scale, ensuring a consistently oxygen-free environment requires robust purging and blanketing with an inert gas like nitrogen or argon.

  • Temperature Control: The reaction temperature significantly impacts reaction kinetics and impurity formation. Exothermic events can occur, and localized overheating can lead to degradation of starting materials, product, and catalyst. A well-controlled heating and cooling system is essential for large-scale reactors.

  • Mixing Efficiency: Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized "hot spots." Inadequate agitation in large reactors can lead to incomplete reactions and variable product quality. The choice of impeller and stirring speed should be carefully considered based on the reactor geometry and reaction volume.

  • Purity of Starting Materials: The purity of both 5-bromonicotinic acid and 3-hydroxyphenylboronic acid is paramount. Impurities in the starting materials can inhibit the catalyst or lead to the formation of difficult-to-remove side products.[5]

Q2: Which palladium catalyst and ligand system is recommended for this scale-up?

A2: While various palladium sources can be used, for large-scale operations, air-stable Pd(II) pre-catalysts are often preferred for their ease of handling. A common and effective system is Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand such as triphenylphosphine (PPh₃).[6] However, for more challenging couplings or to improve efficiency, more advanced ligand systems like Buchwald or Josiphos ligands may be beneficial, though cost can be a factor at scale.[7]

Q3: What are the common byproducts, and how can they be minimized?

A3: Common byproducts in this Suzuki-Miyaura coupling include:

  • Homocoupling of 3-hydroxyphenylboronic acid: This is often promoted by the presence of oxygen.[4] Minimization is achieved through rigorous degassing of solvents and maintaining a strict inert atmosphere.

  • Protodeborylation of 3-hydroxyphenylboronic acid: This results in the formation of phenol. This can be influenced by the reaction conditions and the stability of the boronic acid itself.

  • Dehalogenation of 5-bromonicotinic acid: This leads to the formation of nicotinic acid.

  • Residual Palladium: High levels of residual palladium in the final product are a major concern in pharmaceutical synthesis.[8]

Minimizing these byproducts involves careful optimization of reaction conditions, including the choice of base, solvent, and temperature, as well as ensuring high-purity starting materials.[5]

Q4: How can I effectively remove residual palladium from the final product on a large scale?

A4: Removing palladium to acceptable levels (typically <10 ppm for active pharmaceutical ingredients) is a critical step.[8] Several methods can be employed at scale:

  • Crystallization: Often, a well-designed crystallization process can effectively purge palladium impurities.[9]

  • Carbon Treatment: Activated carbon can be used to adsorb residual palladium. The choice of carbon grade and treatment conditions (temperature, time) needs to be optimized.

  • Scavenging Agents: Various commercial palladium scavengers (e.g., silica- or polymer-bound thiols) can be used. However, the cost and the need for an additional filtration step should be considered for large-scale processes.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up synthesis.

Problem Potential Causes Recommended Solutions
Low or No Conversion Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated.[3]- Ensure rigorous degassing of all solvents and reagents. - Use fresh, high-purity palladium catalyst and ligands. - Consider a pre-activation step for the catalyst if using a Pd(II) source.
Poor Solubility: Reactants are not fully dissolved at the reaction temperature.- Screen for more suitable solvent systems. - Increase the reaction temperature if the starting materials and product are stable.
Incorrect Base: The chosen base is not optimal for the transmetalation step.[11]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical for the reaction's success.
High Levels of Homocoupling Byproduct Presence of Oxygen: Oxygen promotes the homocoupling of the boronic acid.[4]- Improve the inerting of the reactor. Use multiple vacuum/inert gas cycles. - Ensure all solvent and reagent additions are performed under a positive pressure of inert gas.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction has not reached completion.- Monitor the reaction progress by HPLC or another suitable analytical method. - If the reaction stalls, consider a controlled increase in temperature.
Catalyst Poisoning: Impurities in the starting materials or solvents are deactivating the catalyst.- Use higher purity starting materials and solvents. - Consider a pre-treatment of the starting materials if impurities are known.
Product Isolation and Purification Issues Poor Crystallization: The product does not crystallize well from the chosen solvent system.- Screen a variety of solvent/anti-solvent systems. - Use seeding to induce crystallization. - Control the cooling rate to promote the formation of larger, purer crystals.[9]
Emulsion Formation During Workup: Difficulty in separating aqueous and organic layers.- Add brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite.

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Caption: A simplified troubleshooting workflow for low yield.

Detailed Experimental Protocols

The following protocols provide a starting point for the scale-up synthesis and purification of this compound. Note: These protocols should be optimized at a smaller scale before attempting a large-scale run.

Kilogram-Scale Suzuki-Miyaura Coupling

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.1 - 1.3 equiv)

  • Palladium(II) acetate (0.01 - 0.05 mol%)

  • Triphenylphosphine (0.02 - 0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: e.g., Toluene/Ethanol/Water mixture (volume and ratio to be optimized)

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with 5-bromonicotinic acid and potassium carbonate.

  • Inerting: Seal the reactor and perform at least three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the reactor.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve the palladium(II) acetate and triphenylphosphine in a portion of the degassed solvent. Stir this mixture at room temperature for 30-60 minutes to allow for pre-formation of the catalyst complex.

  • Catalyst Addition: Transfer the catalyst solution to the main reactor under a positive pressure of nitrogen.

  • Boronic Acid Addition: Add the 3-hydroxyphenylboronic acid to the reactor as a solid or as a solution in the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of 5-bromonicotinic acid is complete.[5]

  • Work-up: Once the reaction is complete, cool the mixture. Filter the reaction mixture to remove inorganic salts. The subsequent work-up will depend on the chosen solvent system and may involve aqueous washes and extractions.

Purification by Crystallization

Procedure:

  • Solvent Selection: Based on small-scale screening, choose a suitable solvent system for crystallization (e.g., ethanol/water, isopropanol/water).[9]

  • Dissolution: Dissolve the crude this compound in the chosen solvent at an elevated temperature.

  • Carbon Treatment (Optional): If significant color or palladium residues are present, a treatment with activated carbon can be performed at this stage.

  • Filtration: Filter the hot solution to remove any insoluble materials (including carbon if used).

  • Crystallization: Cool the filtrate in a controlled manner to induce crystallization. Seeding with a small amount of pure product can be beneficial.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a cold solvent to remove residual impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Analytical Methods for Purity Determination

Ensuring the purity of the final product is critical. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for assessing purity and quantifying impurities.[12][13] A typical method might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their structural elucidation.[5]

  • Elemental Analysis: To quantify residual palladium content, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) should be used.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Target of 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a definitive link between a compound and its biological target is a cornerstone of modern therapeutics. This guide provides an in-depth, comparative analysis of robust methodologies for validating the biological target of 5-(3-Hydroxyphenyl)nicotinic acid, a nicotinic acid analog. Our central hypothesis is that its primary effects are mediated through the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2]

This document eschews a rigid template, instead offering a logical, multi-pronged strategy. We will delve into the causality behind experimental choices, presenting self-validating protocols that, when combined, build an unassailable case for target engagement and functional modulation.

The Putative Target: GPR109A Signaling Cascade

Before embarking on validation, understanding the target's known mechanism is critical. GPR109A is a Gi/o-coupled receptor.[1][3] Upon activation by agonists like nicotinic acid, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[1][3] This Gi-mediated pathway is the canonical route for GPR109A's metabolic effects. Additionally, GPR109A can signal through a secondary pathway involving β-arrestin recruitment, which can lead to receptor internalization and other downstream effects.[1][3]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular GPR109A GPR109A Receptor Gi_protein Gi/o Protein GPR109A->Gi_protein Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Ligand This compound (Agonist) Ligand->GPR109A Binds AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Canonical and secondary signaling pathways of the GPR109A receptor.

A Multi-Pronged Strategy for Target Validation

No single experiment can definitively validate a drug target. A rigorous approach requires orthogonal methods that collectively address three fundamental questions:

  • Target Engagement: Does the compound physically interact with the putative target in a cellular environment?

  • Target Activation: Does this interaction elicit the expected downstream signaling events?

  • Phenotypic Correlation: Is the cellular or physiological effect of the compound dependent on the presence of the target?

Validation_Workflow cluster_approaches Experimental Approaches Start Hypothesis: 5-HPN targets GPR109A Engagement Target Engagement (Biophysical) Start->Engagement Activation Target Activation (Biochemical) Start->Activation Phenotype Phenotypic Correlation (Genetic) Start->Phenotype Conclusion Target Validated Engagement->Conclusion Activation->Conclusion Phenotype->Conclusion

Caption: A multi-pronged workflow for robust biological target validation.

Comparative Experimental Guide

Here, we compare three distinct, yet complementary, experimental strategies. For each, we provide the scientific rationale, a detailed protocol, and a comparison of their strengths and weaknesses.

Target Activation: cAMP Inhibition Assay

Scientific Rationale: This is a functional assay designed to confirm that this compound not only binds to GPR109A but also activates its canonical Gi-signaling pathway. By stimulating adenylyl cyclase with forskolin, we create a high baseline of cAMP. A true GPR109A agonist will inhibit this process, leading to a dose-dependent decrease in cAMP levels.[1][3]

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR109A (or a relevant cell line with endogenous expression) into 384-well assay plates and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 10 pM). Include nicotinic acid as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Cell Treatment: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for a non-stimulated control) to induce cAMP production. Incubate for 15-30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: Plot the cAMP signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells.[4][5][6] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7] By heating cells treated with this compound across a temperature gradient, we can observe a shift in the melting temperature (Tm) of GPR109A if direct binding occurs.[8]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand T1 Protein (Folded) T2 Heat (↑T) T1->T2 T3 Protein (Denatured & Aggregated) T2->T3 L1 Protein-Ligand Complex (Stabilized) L2 Heat (↑T) L1->L2 L3 Protein-Ligand Complex (Remains Soluble) L2->L3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture & Treatment: Grow cells expressing GPR109A to confluence. Treat the cells with a high concentration of this compound (e.g., 10x the expected Kd) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt the membrane-bound target.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GPR109A at each temperature point using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble GPR109A against temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms direct target engagement.

Phenotypic Correlation: CRISPR/Cas9 Gene Knockout

Scientific Rationale: This is the gold standard for confirming that a compound's cellular effect is mediated through a specific target.[9][10] By creating a cell line where the GPR109A gene (HCAR2) is permanently knocked out, we can directly compare its response to this compound against the wild-type (WT) parental cell line.[11][12] If the compound's activity (e.g., cAMP inhibition) is lost or significantly diminished in the knockout cells, it provides definitive evidence of on-target action.[13]

Detailed Protocol:

  • gRNA Design & Cloning: Design and clone two or more guide RNAs (gRNAs) targeting early exons of the HCAR2 gene into a Cas9-expressing vector.

  • Transfection & Selection: Transfect the GPR109A-expressing cell line with the gRNA/Cas9 plasmids. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).

  • Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate the knockout of GPR109A at the genomic level (Sanger sequencing of the target locus), transcript level (qPCR), and protein level (Western Blot).

  • Comparative Functional Assay: Select a validated GPR109A knockout clone and the WT parental cell line.

  • Perform the cAMP Assay: Conduct the cAMP inhibition assay as described in the first method on both the WT and knockout cell lines in parallel.

  • Data Analysis: Compare the dose-response curves. A potent response in the WT cells and a flat, non-responsive curve in the knockout cells validates GPR109A as the essential target for the observed cAMP modulation.

Data Synthesis and Comparison

To build a conclusive argument, the data from these orthogonal experiments must be synthesized. The table below illustrates a hypothetical, yet ideal, set of results that would strongly validate GPR109A as the target.

Experimental Approach Method Metric Alternative 1: Nicotinic Acid (Positive Control) Product: this compound Alternative 2: Unrelated Compound (Negative Control) Interpretation
Target Activation cAMP Inhibition Assay (WT Cells)EC501.2 µM2.5 µM> 100 µMThe product is a potent agonist of the GPR109A pathway.
Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTm+ 5.2 °C+ 4.8 °CNo ShiftThe product directly binds to and stabilizes GPR109A in cells.
Phenotypic Correlation cAMP Inhibition Assay (GPR109A KO Cells)EC50> 100 µM> 100 µM> 100 µMThe product's activity is entirely dependent on GPR109A expression.

Comparison of Methodologies

Methodology Primary Question Answered Strengths Weaknesses
cAMP Assay Does it activate the target?High-throughput, quantitative, measures functional response.Indirect; does not prove direct binding. Susceptible to off-target effects that modulate cAMP.
CETSA Does it bind the target?Measures direct target engagement in a native cellular context. Label-free.Lower throughput, requires a specific antibody, can be challenging for membrane proteins.
CRISPR Knockout Is the target necessary for the effect?Provides definitive genetic evidence. Permanently removes the target.Time-consuming to generate and validate cell lines. Potential for genetic compensation.

Conclusion

Validating the biological target of a compound like this compound requires a rigorous, multi-faceted approach. Relying on a single line of evidence is insufficient in modern drug discovery. By systematically combining functional assays (cAMP inhibition), direct biophysical measurements (CETSA), and definitive genetic methods (CRISPR knockout), researchers can build a robust and compelling case. This integrated strategy not only confirms the on-target activity at GPR109A but also provides the high degree of confidence necessary to advance a compound through the development pipeline.

References

A Comparative Guide to 5-(3-Hydroxyphenyl)nicotinic Acid and Other Nicotinic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-(3-Hydroxyphenyl)nicotinic acid and other prominent nicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, biological activities, and experimental evaluation of these compounds, with a primary focus on their interaction with the G protein-coupled receptor 109A (GPR109A), a key target in metabolic and inflammatory diseases. While comprehensive data is provided for established analogs, it is important to note the current scarcity of publicly available, quantitative experimental data for this compound itself.

Introduction: The Therapeutic Potential of Nicotinic Acid and its Analogs

Nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of cardiovascular risk factors, including lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol, has established its therapeutic importance[1]. The discovery of the high-affinity niacin receptor, GPR109A (also known as HCA2), has significantly advanced our understanding of its mechanism of action and has opened new avenues for the development of novel therapeutic agents with improved efficacy and tolerability[1][2][3].

The primary therapeutic effects of nicotinic acid are mediated through the activation of GPR109A, a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells[4]. Agonist binding to GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue[5]. The reduced flux of FFAs to the liver results in decreased triglyceride synthesis and VLDL production.

However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A, but through a distinct pathway involving the release of prostaglandins in the skin[1]. This has driven the search for nicotinic acid analogs that can dissociate the beneficial metabolic effects from the undesirable flushing response. This guide will explore this compound in the context of other well-characterized analogs, providing a framework for its potential evaluation as a novel GPR109A agonist.

Chemical Structures and Synthesis Overview

The core structure of these compounds is the nicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 3-position. Analogs are typically developed by modifying this core to alter potency, selectivity, and pharmacokinetic properties.

Figure 1: Chemical Structures of Key Nicotinic Acid Analogs

CompoundStructure
Nicotinic AcidNicotinic Acid Structure
This compound this compound Structure
AcifranAcifran Structure
AcipimoxAcipimox Structure
Synthesis of this compound

A common and versatile method for the synthesis of 5-aryl nicotinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction[6][7][8]. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

General Protocol for Suzuki-Miyaura Coupling:

A detailed, step-by-step protocol for the synthesis of 5-aryl nicotinic acid derivatives via Suzuki-Miyaura coupling is provided below. This serves as a foundational method that can be adapted for the specific synthesis of this compound.

SynthesisWorkflow cluster_solution Solution-Phase Synthesis start Start Materials: 5-Bromonicotinic acid 3-Hydroxyphenylboronic acid reaction Reaction Vessel: - Add reactants & base (e.g., K₃PO₄) - Add Palladium catalyst (e.g., Pd(PPh₃)₄) - Add degassed solvent (e.g., DMF/water) start->reaction 1. Combine heating Heating: Stir at 80-100°C reaction->heating 2. React workup Work-up: - Quench reaction - Extraction - Purification (e.g., chromatography) heating->workup 3. Isolate product Final Product: This compound workup->product 4. Purify GPR109A_Signaling Ligand Nicotinic Acid Analog GPR109A GPR109A Ligand->GPR109A Binds Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA release) HSL->Lipolysis Promotes BindingAssay cluster_binding Radioligand Binding Assay Workflow prep Membrane Preparation: - Homogenize GPR109A-expressing cells - Isolate cell membranes incubation Incubation: - Membranes - Radioligand (e.g., [³H]-Nicotinic Acid) - Test Compound (varying concentrations) prep->incubation 1. separation Separation: - Rapid filtration to separate bound and free radioligand incubation->separation 2. counting Quantification: - Scintillation counting of bound radioactivity separation->counting 3. analysis Data Analysis: - Determine IC₅₀ - Calculate Ki counting->analysis 4.

References

A Comparative Efficacy Analysis of Nicotinic Acid Derivatives: A Focus on Anti-Inflammatory and Lipid-Modifying Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (niacin or vitamin B3) is a well-established therapeutic agent with a long history of use in the management of dyslipidemia.[1][2] Its derivatives have been the subject of extensive research to enhance efficacy, reduce side effects, and explore new therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5][6][7][8][9] This guide provides a comparative analysis of the efficacy of various nicotinic acid derivatives, with a particular focus on their anti-inflammatory and lipid-modifying properties.

While the specific compound class of 5-(3-Hydroxyphenyl)nicotinic acid derivatives has not been extensively reported in the literature, this guide will synthesize data from a range of structurally related nicotinic acid analogs. By examining the structure-activity relationships (SAR) of derivatives with phenyl, hydroxyphenyl, and other key substituents, we can infer the potential therapeutic profile of this novel class of compounds and provide a framework for future research and development.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the causality behind experimental choices and providing validated protocols for efficacy assessment.

Comparative Efficacy of Nicotinic Acid Derivatives

The therapeutic efficacy of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. These modifications influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding, enzyme inhibition, and off-target effects.

Anti-Inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, which are believed to contribute to their anti-atherosclerotic effects beyond their lipid-modifying capabilities.[10] The primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[5][11][12] Activation of GPR109A leads to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[11][13]

A comparative study of 2-substituted phenyl derivatives of nicotinic acid revealed that compounds with a 2-bromophenyl substituent exhibited potent analgesic and anti-inflammatory activities.[6][9][14] For instance, compound 4c in one study was identified as a highly active dual anti-inflammatory and analgesic agent.[6][9] The anti-inflammatory effect was evidenced by a significant reduction in serum levels of TNF-α and IL-6.[6][14]

Derivative TypeKey SubstituentObserved Anti-Inflammatory ActivityReference Compound(s)Source
2-Substituted Phenylnicotinic Acids2-BromophenylSignificant reduction in writhing response (analgesic) and carrageenan-induced paw edema; reduction in serum TNF-α and IL-6.Mefenamic acid[6][9][14]
Thiazolidinone Derivatives of Nicotinic AcidVaried aromatic aldehydesSome compounds showed comparable anti-inflammatory and analgesic activity to standard drugs.Not specified[3]
Isonicotinic Acid Derivativesmeta-AminophenolExceptional ROS inhibitory activity (IC50 = 1.42 ± 0.1 µg/mL).Ibuprofen[12]

Table 1: Comparative Anti-Inflammatory Efficacy of Nicotinic Acid Derivatives

The data suggests that the presence and position of a halogenated phenyl ring can significantly enhance the anti-inflammatory potency of nicotinic acid. The hydroxyl group in the meta position of a phenyl substituent, as in the conceptual this compound, could potentially modulate this activity through hydrogen bonding interactions with the target receptor or enzyme.

Lipid-Modifying Activity

The primary clinical application of nicotinic acid is in the treatment of dyslipidemia. It favorably modulates the lipid profile by reducing total cholesterol, triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels.[1][2][10]

The lipid-lowering mechanism of nicotinic acid is multifaceted. A key pathway involves the inhibition of diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis in the liver.[1] This leads to decreased VLDL production and subsequently lower LDL levels. While initially thought to be the primary mechanism, the role of GPR109A activation on adipocytes and subsequent reduction in free fatty acid (FFA) release is now considered to be a transient effect and not the main driver of the lipid-modifying efficacy.[15][16]

Studies on pyrazole derivatives of nicotinic acid have shown promising antihyperlipidemic activity. In a high-cholesterol diet-fed rat model, compounds 6e and 6f significantly decreased serum total cholesterol, triglycerides, and LDL cholesterol, while elevating HDL cholesterol.[17]

Derivative TypeKey Structural FeatureObserved Lipid-Modifying ActivityAnimal ModelSource
Nicotinic Acid-based Diphenylpyrazoles4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl↓ Total Cholesterol (14-19%), ↓ Triglycerides (24-28%), ↓ LDL (16%), ↑ HDL (33-41%)High-cholesterol diet-fed rats[17]
Nicotinic Acid (Niacin)Unmodified↓ Total Cholesterol, ↓ Triglycerides, ↓ VLDL, ↓ LDL, ↑ HDLDiabetic and non-diabetic rats[10]

Table 2: Comparative Lipid-Modifying Efficacy of Nicotinic Acid Derivatives

These findings indicate that derivatization of the carboxylic acid group of nicotinic acid with bulky heterocyclic moieties can yield compounds with potent lipid-modifying effects. The 3-hydroxyphenyl group in the target compound class could influence interactions with key enzymes or receptors involved in lipid metabolism.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro and in vivo assays are crucial. The following protocols represent common methodologies for assessing the anti-inflammatory and cytotoxic properties of nicotinic acid derivatives.

In Vitro Anti-Inflammatory Activity Assessment

1. Cell Culture and Maintenance:

  • RAW 264.7 macrophage cell line is a standard model for in vitro inflammation studies.[18][19][20]

  • Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Cytotoxicity Assay (MTT Assay):

  • This assay is essential to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.[19][20][21][22]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm. Cell viability is calculated relative to the vehicle control.[20]

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Inhibition of NO production is a key indicator of anti-inflammatory activity.[18][19]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • The concentration of nitrite, a stable product of NO, is determined from a standard curve.[20]

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model:

  • This is a widely used and reproducible model of acute inflammation.[2][3][17][23][24]

  • Procedure:

    • Acclimatize animals (typically rats or mice) for at least one week.

    • Administer the test compounds orally or intraperitoneally.

    • After a specified time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw. The contralateral paw receives saline as a control.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Visualizations

General Synthetic Scheme for Nicotinic Acid Derivatives

G cluster_0 Synthesis of Nicotinoyl Chloride cluster_1 Synthesis of Nicotinic Acid Hydrazide cluster_2 Synthesis of Schiff Bases cluster_3 Synthesis of Thiazolidinone Derivatives Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 Thionyl Chloride Thionyl Chloride Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinoyl Chloride->Nicotinic Acid Hydrazide H2NNH2·H2O Hydrazine Hydrate Hydrazine Hydrate Schiff Base Schiff Base Nicotinic Acid Hydrazide->Schiff Base R-CHO Aromatic Aldehyde Aromatic Aldehyde Thiazolidinone Derivative Thiazolidinone Derivative Schiff Base->Thiazolidinone Derivative HSCH2COOH Thioglycolic Acid Thioglycolic Acid

Caption: General synthetic pathway for the preparation of various nicotinic acid derivatives.

Anti-Inflammatory Signaling Pathway of Nicotinic Acid

G Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A Gi Gi GPR109A->Gi activates Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates IKK IKK PKA->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Inflammatory Cytokines (TNF-α, IL-6) leads to production of

Caption: Simplified signaling cascade of the anti-inflammatory action of nicotinic acid derivatives via GPR109A.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of nicotinic acid derivatives in the realms of inflammation and dyslipidemia. The structure-activity relationship data from various analogs suggest that strategic modifications of the nicotinic acid scaffold can lead to compounds with enhanced efficacy and potentially improved safety profiles.

While direct experimental data on this compound derivatives is currently lacking, the insights from related compounds provide a strong rationale for their synthesis and evaluation. The presence of a hydroxyphenyl group at the 5-position offers opportunities for hydrogen bonding and other electronic interactions that could favorably influence binding to therapeutic targets.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the full therapeutic potential of this novel class of compounds and could lead to the development of next-generation anti-inflammatory and lipid-modifying agents.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Metabolite Quantification

5-(3-Hydroxyphenyl)nicotinic acid is a metabolite of nicotinic acid (Niacin, Vitamin B3), a compound of significant interest in pharmaceutical development for its lipid-modifying properties. The accurate quantification of such metabolites is paramount in pharmacokinetic, toxicokinetic, and metabolism studies, forming the bedrock of regulatory submissions and ensuring drug safety and efficacy. The choice of analytical methodology is therefore not a trivial decision, but a foundational one that dictates the quality and reliability of downstream data.

This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. Rather than merely presenting protocols, we will dissect the causality behind experimental choices and establish a robust framework for cross-validation. This process ensures that an analytical procedure is fit for its intended purpose and that data generated by different methods are comparable and reliable.[1][2] The principles and protocols outlined herein are grounded in the rigorous standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4][5]

Methodological Foundations: A Tale of Two Detectors

The choice between HPLC-UV and LC-MS/MS is fundamentally a choice between universality and specificity. Understanding their core principles is essential to designing a meaningful cross-validation study.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. Its strength lies in its robustness, cost-effectiveness, and straightforward operation, making it a workhorse for routine quality control. However, its selectivity can be limited, as multiple compounds may absorb light at the same wavelength, potentially leading to interferences.[6]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): While sharing the same chromatographic separation front-end as HPLC, this method employs a mass spectrometer for detection. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace-level analytes in complex biological matrices.[7][8][9]

The Cross-Validation Framework: A Structured Comparison

Cross-validation is a formal process of comparing results from at least two different analytical methods to determine if the data are comparable.[10] Our experimental design will assess the core performance characteristics as mandated by ICH guidelines to ensure a comprehensive and objective comparison.[3][11][12]

cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Decision Method1 Method A (e.g., HPLC-UV) Specificity Specificity Method1->Specificity Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOQ Limit of Quantitation Method1->LOQ Method2 Method B (e.g., LC-MS/MS) Method2->Specificity Method2->Linearity Method2->Accuracy Method2->Precision Method2->LOQ Compare Compare Performance Data Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOQ->Compare Decision Select 'Fit for Purpose' Method Compare->Decision

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Part 1: Experimental Protocols for Method Validation

The following protocols are designed to be self-validating systems, with clear steps and acceptance criteria derived from regulatory guidance.[13]

Specificity & Selectivity

Causality: The purpose is to demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products. This is the cornerstone of a reliable method.

Protocol:

  • Prepare Samples:

    • Blank Matrix: Prepare a sample of the relevant biological matrix (e.g., plasma, urine) without the analyte.

    • Spiked Sample: Spike the blank matrix with this compound at a known concentration (e.g., mid-range of the calibration curve).

    • Spiked with Interferences: Spike the blank matrix with known related substances or potential degradation products.

  • Analysis: Analyze all prepared samples using both the HPLC-UV and LC-MS/MS methods.

  • Acceptance Criteria:

    • HPLC-UV: No significant peaks should be observed at the retention time of the analyte in the blank or interference samples. The analyte peak in the spiked sample should be spectrally pure.

    • LC-MS/MS: No significant signal for the specific MRM transition of the analyte should be detected in the blank or interference samples.

Linearity and Range

Causality: This experiment establishes the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This ensures that unknown sample concentrations can be accurately calculated from the calibration curve.

Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with the analyte to cover the expected working range.

  • Analysis: Analyze each standard in triplicate using both methods.

  • Data Evaluation:

    • Plot the mean response (peak area for UV, peak area ratio for MS) against the nominal concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) or coefficient of determination (R²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calibration curve should be visually inspected for linearity.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is a measure of systematic error and is critical for ensuring that the reported concentrations are correct.

Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples by spiking the blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LOQ, 50% of range, and 85% of range).

  • Analysis: Analyze a minimum of five replicates for each QC level on both instruments.

  • Calculation: Determine the accuracy as the percentage of recovery using the formula: (Mean Measured Concentration / Nominal Concentration) x 100%.

  • Acceptance Criteria: The mean recovery should be within 85-115% for each level.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Protocol:

  • Prepare QC Samples: Use the same Low, Medium, and High QC samples prepared for the accuracy assessment.

  • Intra-Day Precision (Repeatability): Analyze a minimum of five replicates of each QC level within the same day, under the same operating conditions.

  • Inter-Day Precision (Intermediate Precision): Repeat the analysis on at least two different days, with different analysts or on different instruments if applicable.

  • Calculation: Calculate the relative standard deviation (%RSD) for the measurements at each concentration level for both intra-day and inter-day assessments.

  • Acceptance Criteria: The %RSD should not exceed 15% for each level (20% at the Lower Limit of Quantitation).

Lower Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This parameter is crucial for studies requiring high sensitivity, such as bioequivalence or low-dose pharmacokinetic studies.

Protocol:

  • Estimate LOQ: Estimate the LOQ based on signal-to-noise ratio (typically S/N ≥ 10 for UV, and a clear, reproducible peak for MS) or by determining the lowest point on the calibration curve that meets accuracy and precision criteria.

  • Confirmation: Prepare and analyze at least five samples at the proposed LOQ concentration.

  • Acceptance Criteria: The accuracy should be within 80-120%, and the precision (%RSD) should be ≤ 20%.

Part 2: Comparative Data Analysis

The following tables present hypothetical but realistic data from the cross-validation of the two methods.

Table 1: Linearity and Range Comparison

Parameter HPLC-UV LC-MS/MS Acceptance Criteria
Range 100 - 5000 ng/mL 1 - 1000 ng/mL Covers expected concentrations

| Correlation (r²) | 0.9985 | 0.9996 | ≥ 0.99 |

Table 2: Accuracy (% Recovery) Comparison

QC Level HPLC-UV LC-MS/MS Acceptance Criteria
Low QC 98.5% 102.1% 85 - 115%
Mid QC 101.2% 99.8% 85 - 115%

| High QC | 99.3% | 100.5% | 85 - 115% |

Table 3: Precision (%RSD) Comparison

Precision Type QC Level HPLC-UV LC-MS/MS Acceptance Criteria
Intra-Day Low QC 5.8% 4.5% ≤ 15%
Mid QC 3.2% 2.1% ≤ 15%
High QC 2.5% 1.8% ≤ 15%
Inter-Day Low QC 8.1% 6.3% ≤ 15%
Mid QC 5.5% 3.9% ≤ 15%

| | High QC | 4.2% | 2.7% | ≤ 15% |

Table 4: Sensitivity Comparison

Parameter HPLC-UV LC-MS/MS Acceptance Criteria

| LOQ | 100 ng/mL | 1 ng/mL | Accuracy: 80-120%, Precision: ≤ 20% |

Part 3: Interpretation and Method Selection

The data clearly demonstrates that both methods are valid and "fit for purpose" within their respective performance envelopes. The choice between them depends entirely on the application.

Start Start: Define Analytical Need Question1 Is trace-level quantification (<100 ng/mL) or analysis in complex matrix required? Start->Question1 Question2 Is high-throughput, routine QC the primary application? Question1->Question2 No LCMS Select LC-MS/MS Method Question1->LCMS Yes HPLC Select HPLC-UV Method Question2->HPLC Yes ReEvaluate Re-evaluate Method Suitability Question2->ReEvaluate No

Caption: Decision Tree for Analytical Method Selection.

  • LC-MS/MS Superiority: The LC-MS/MS method is unequivocally superior in terms of sensitivity (LOQ of 1 ng/mL vs. 100 ng/mL) and exhibits slightly better precision. Its high selectivity makes it the mandatory choice for bioanalytical studies where the analyte is present at low concentrations in a complex biological matrix like plasma.

  • HPLC-UV Utility: The HPLC-UV method demonstrates excellent linearity, accuracy, and precision within its higher working range. For applications such as the analysis of bulk drug substance, formulation assays, or cleaning validation where analyte concentrations are high and the matrix is simple, this method is perfectly suitable. Its lower operational cost, simpler instrumentation, and robustness are significant advantages in a quality control environment.

Conclusion

The cross-validation exercise confirms that both HPLC-UV and LC-MS/MS are valid analytical techniques for this compound, but their applications are distinct. The LC-MS/MS method is the clear choice for demanding bioanalytical applications requiring high sensitivity and selectivity. The HPLC-UV method remains a robust and cost-effective option for routine, higher-concentration assays. A thorough, systematic cross-validation as outlined in this guide, grounded in ICH principles, is not merely a regulatory hurdle but a fundamental scientific necessity. It provides absolute confidence in the analytical data that underpins critical decisions throughout the drug development lifecycle.

References

A Comparative In Vivo Analysis of 5-(3-Hydroxyphenyl)nicotinic Acid: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the in vivo effects of 5-(3-Hydroxyphenyl)nicotinic acid. While direct in vivo data for this specific derivative is limited in publicly available literature, its structural similarity to nicotinic acid (niacin) allows for a scientifically grounded, predictive comparison. This guide will, therefore, leverage the extensive research on nicotinic acid and its derivatives to outline a robust preclinical strategy for evaluating this compound, comparing its potential efficacy against established and novel alternatives.

This document is structured to provide not just experimental protocols, but the scientific rationale behind them, ensuring a self-validating system of inquiry. We will explore two primary therapeutic avenues for nicotinic acid derivatives: the well-established management of dyslipidemia and the emerging potential for anti-inflammatory applications.

The Scientific Premise: Targeting the Nicotinic Acid Receptor (GPR109A)

Nicotinic acid and its derivatives primarily exert their pharmacological effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is predominantly expressed in adipocytes and immune cells, such as monocytes and macrophages.[1] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to a reduction in low-density lipoprotein (LDL) cholesterol.[2]

Beyond its role in lipid metabolism, GPR109A activation has demonstrated potent anti-inflammatory effects.[1][3][4] This is a critical consideration for this compound, as it suggests a broader therapeutic potential than lipid modification alone. The anti-inflammatory response is mediated, in part, by the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

In Vivo Evaluation of Anti-Inflammatory Efficacy

A standard and reliable method for assessing the acute anti-inflammatory potential of a novel compound is the carrageenan-induced paw edema model in rodents.[6][7][8] This model is well-characterized and highly reproducible, making it ideal for initial efficacy screening.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Animal Acclimatization & Baseline Measurement cluster_1 Dosing Regimen cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis acclimatize Acclimatize Male Wistar Rats (180-220g) for 7 days baseline Measure baseline paw volume using a plethysmometer acclimatize->baseline grouping Randomly assign rats to treatment groups (n=6 per group) baseline->grouping treatment Administer vehicle, this compound (various doses), or Indomethacin (10 mg/kg) via oral gavage grouping->treatment carrageenan Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw 1 hour post-dosing treatment->carrageenan measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection carrageenan->measure_edema euthanasia Euthanize animals at 5 hours measure_edema->euthanasia tissue_collection Collect paw tissue for cytokine analysis (TNF-α, IL-1β, IL-6) euthanasia->tissue_collection analysis Calculate percentage inhibition of edema and analyze cytokine levels tissue_collection->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data: Expected Outcomes

The following table illustrates hypothetical data comparing the anti-inflammatory effects of this compound with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3hPercentage Inhibition of Edema (%)
Vehicle (Saline)-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound300.45 ± 0.0347.1
This compound1000.31 ± 0.0263.5
Indomethacin100.28 ± 0.0267.1

Data Interpretation: A dose-dependent reduction in paw edema by this compound would suggest significant anti-inflammatory activity. Comparing its efficacy at the highest dose to that of Indomethacin provides a benchmark for its potential clinical relevance.

Step-by-Step Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 5: Positive control, Indomethacin (10 mg/kg, p.o.).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: The respective treatments are administered orally via gavage.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.[6][7]

  • Measurement of Paw Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits to further elucidate the mechanism of action.

In Vivo Evaluation of Dyslipidemia Management

To assess the potential of this compound in managing dyslipidemia, a high-fat diet (HFD)-induced hyperlipidemia model in rats is a widely accepted and relevant preclinical model.[9][10]

Experimental Workflow: High-Fat Diet-Induced Dyslipidemia

G cluster_0 Induction of Dyslipidemia cluster_1 Treatment Phase cluster_2 Outcome Assessment acclimatize Acclimatize Male Sprague-Dawley Rats (150-180g) for 7 days diet Feed a high-fat diet (e.g., 45% kcal from fat) for 8 weeks acclimatize->diet grouping Confirm hyperlipidemia and group animals (n=8 per group) diet->grouping treatment Administer vehicle, this compound (various doses), or Atorvastatin (10 mg/kg) daily for 4 weeks grouping->treatment blood_collection Collect blood samples at baseline and end of treatment treatment->blood_collection lipid_profile Analyze serum for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C blood_collection->lipid_profile liver_function Assess liver function (ALT, AST) and collect liver for histology lipid_profile->liver_function analysis Compare lipid profiles and liver histology between groups liver_function->analysis

Caption: Workflow for the high-fat diet-induced dyslipidemia model.

Comparative Data: Expected Outcomes

The following table presents illustrative data comparing the lipid-modifying effects of this compound with a standard-of-care statin, Atorvastatin.

Treatment GroupDose (mg/kg)Change in LDL-C (%)Change in HDL-C (%)Change in Triglycerides (%)
High-Fat Diet Control-+120%-30%+150%
This compound50-25%+15%-35%
This compound150-40%+25%-50%
Atorvastatin10-55%+5%-20%

Data Interpretation: A significant reduction in LDL-C and triglycerides, coupled with an increase in HDL-C, would indicate a favorable lipid-modifying profile for this compound. A direct comparison with Atorvastatin will help position its efficacy relative to the current standard of care. Notably, a more pronounced effect on HDL-C would be a key differentiator from statins.[11]

Step-by-Step Experimental Protocol: High-Fat Diet-Induced Dyslipidemia
  • Animal Model: Male Sprague-Dawley rats (150-180 g) are used.

  • Induction of Hyperlipidemia: Animals are fed a high-fat diet (e.g., containing 20% fat and 1.5% cholesterol) for a period of 8 weeks to induce a stable hyperlipidemic state.[9][10] A control group is maintained on a standard chow diet.

  • Confirmation of Hyperlipidemia: After the induction period, blood is collected via the retro-orbital plexus, and serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C) are analyzed to confirm the development of hyperlipidemia.

  • Grouping and Treatment: Hyperlipidemic rats are then randomly assigned to treatment groups (n=8).

    • Group 1: High-Fat Diet Control (vehicle).

    • Group 2-3: this compound (e.g., 50, 150 mg/kg, p.o.).

    • Group 4: Positive control, Atorvastatin (10 mg/kg, p.o.). Treatment is administered daily for 4 weeks.

  • Blood and Tissue Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected for final lipid profile analysis. Liver tissue is also collected for histopathological examination (e.g., H&E staining for steatosis) and analysis of liver enzymes (ALT, AST) to assess potential hepatotoxicity.

  • Data Analysis: Changes in lipid parameters from baseline are calculated for each group and compared. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Comparative Analysis with Alternatives

The choice of comparator is crucial for contextualizing the in vivo effects of this compound.

  • For Anti-Inflammatory Effects:

    • Standard NSAIDs (e.g., Indomethacin): Provide a benchmark for acute anti-inflammatory efficacy.

    • Novel GPR109A Agonists: If available, these would be the most direct competitors, potentially offering similar efficacy with an improved side-effect profile (e.g., reduced flushing).[12]

  • For Dyslipidemia Management:

    • Statins (e.g., Atorvastatin): The first-line therapy for hypercholesterolemia, primarily targeting LDL-C reduction.[11][13]

    • Fibrates (e.g., Gemfibrozil): Primarily used to lower triglycerides and, to a lesser extent, raise HDL-C.

    • PCSK9 Inhibitors: A newer class of potent LDL-C lowering agents.[13]

The key differentiating factor for a nicotinic acid derivative like this compound would be its dual action on both the lipid profile (especially its unique ability to raise HDL-C) and inflammation, which are both key drivers of atherosclerosis.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo characterization of this compound. The proposed experimental models in inflammation and dyslipidemia will allow for a robust assessment of its therapeutic potential. A successful outcome in these studies would position this compound as a promising candidate for conditions where both metabolic and inflammatory dysregulation are present, such as in atherosclerotic cardiovascular disease.

Future studies should focus on elucidating the detailed molecular mechanisms downstream of GPR109A activation by this specific derivative and exploring its pharmacokinetic and pharmacodynamic profile to optimize dosing and formulation for potential clinical translation.

References

A Researcher's Guide to Benchmarking Novel PARP Inhibitors: A Case Study with 5-(3-Hydroxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic candidates against established benchmarks. We will use the novel compound, 5-(3-Hydroxyphenyl)nicotinic acid, as a case study to illustrate the process of benchmarking against clinically-approved Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular homeostasis, with PARP1 being the most abundant and well-characterized member.[1][2] These enzymes play a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[3] Upon detecting a DNA SSB, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][4] This PARylation event serves as a scaffold to recruit other key DNA repair factors, facilitating the resolution of the break.

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to the accumulation of unrepaired SSBs, which collapse into cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, has led to the successful development of several PARP inhibitors as targeted cancer therapies.[2][3]

The core chemical structure of many PARP inhibitors is designed to mimic the nicotinamide moiety of the NAD+ substrate, allowing them to competitively bind to the enzyme's catalytic domain.[2][5] this compound, a derivative of nicotinic acid (a precursor to NAD+), presents a rational starting point for investigation as a potential novel PARP inhibitor scaffold.[6][7]

Selecting the Gold Standards for Comparison

To objectively evaluate the potential of a novel compound, it must be benchmarked against current gold-standard inhibitors. For this guide, we have selected three FDA-approved PARP inhibitors known for their high potency and clinical relevance:

  • Olaparib (Lynparza®): A pioneering PARP1/2 inhibitor, it is one of the most widely used drugs in this class for treating ovarian, breast, and prostate cancers.[3][8]

  • Rucaparib (Rubraca®): A potent inhibitor of PARP1, PARP2, and PARP3, approved for the treatment of ovarian and prostate cancers.[5][9][10]

  • Talazoparib (Talzenna®): Recognized as the most potent PARP1/2 inhibitor among the approved drugs, particularly effective at trapping PARP on DNA, which enhances its cytotoxicity.[11][12][13]

Experimental Design: In Vitro PARP1 Enzymatic Assay

Causality Behind Experimental Choice: To determine the direct inhibitory effect of our test compound on the target enzyme, a cell-free enzymatic assay is the most appropriate initial step. This approach isolates the enzyme and inhibitor from the complexities of a cellular environment, providing a clear measure of target engagement. We have chosen a fluorometric assay that measures the consumption of NAD+, the PARP1 substrate. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials or multi-step wash protocols common in ELISA-based assays.[14][15] The principle is straightforward: as active PARP1 consumes NAD+, the concentration of NAD+ in the reaction decreases. This change is then quantified using a developer reagent that converts the remaining NAD+ into a fluorescent product.

Signaling Pathway: The Role of PARP1 in DNA Repair

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PAR PAR Synthesis PARP1->PAR NAD NAD+ NAD->PARP1 BER Base Excision Repair (BER) Recruitment PAR->BER Repair_N SSB Repair BER->Repair_N SSB_C DNA Single-Strand Break (SSB) PARP1_Inhib PARP1 Inhibition SSB_C->PARP1_Inhib PARPi PARP Inhibitor (e.g., 5-(3-HP)NA) PARPi->PARP1_Inhib Replication DNA Replication PARP1_Inhib->Replication DSB Double-Strand Break (DSB) Replication->DSB HRD Defective Homologous Recombination (HR) DSB->HRD Death Cell Death (Synthetic Lethality) HRD->Death

Caption: Role of PARP1 in DNA repair and the principle of synthetic lethality.

Detailed Protocol: Fluorometric PARP1 Inhibition Assay

This protocol is designed to be a self-validating system, including positive and negative controls to ensure data integrity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated (nicked) DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds: this compound, Olaparib, Rucaparib, Talazoparib

  • 100% DMSO (for stock solutions)

  • NAD+ detection kit (containing a developer enzyme and fluorescent substrate)

  • 384-well black, flat-bottom assay plates

  • Fluorescent plate reader (Excitation/Emission appropriate for the detection kit)

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds (this compound and benchmarks) in 100% DMSO.

    • Perform a serial dilution series in PARP Assay Buffer to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation:

    • Prepare a PARP1 Enzyme/Activated DNA mixture. In PARP Assay Buffer, dilute the PARP1 enzyme to a final concentration of ~2 ng/µL and activated DNA to ~2 ng/µL.

    • Rationale: Activated (nicked) DNA is required to stimulate the catalytic activity of PARP1.[16]

  • Assay Plate Setup (per well):

    • Add 5 µL of the serially diluted test compounds or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.

    • Add 10 µL of the PARP1 Enzyme/Activated DNA mixture to each well.

    • Controls:

      • Negative Control (No Enzyme): Wells containing buffer, activated DNA, and vehicle, but no PARP1 enzyme.

      • Positive Control (100% Activity): Wells containing PARP1, activated DNA, and vehicle (DMSO in buffer).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a 5X solution of β-NAD+ in PARP Assay Buffer (e.g., 2.5 mM for a final concentration of 0.5 mM).

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol. This typically involves adding a developer enzyme that specifically reacts with NAD+ to generate a fluorescent product.

    • Incubate for the recommended time (e.g., 15-30 minutes).

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from negative control wells) from all other readings.

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Workflow A 1. Compound Dilution (Test & Benchmarks) B 2. Dispense to 384-well Plate (5 µL) A->B C 3. Add PARP1/DNA Mix (10 µL) B->C D 4. Pre-incubation (15 min at RT) C->D E 5. Initiate with NAD+ (10 µL) D->E F 6. Enzymatic Reaction (60 min at RT) E->F G 7. Add Detection Reagents F->G H 8. Read Fluorescence G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: High-throughput screening workflow for PARP1 inhibitors.

Quantitative Data Summary & Interpretation

The following table summarizes the inhibitory potency (IC50) of this compound against PARP1 in comparison to the established inhibitors. The IC50 value for the novel compound is presented here as a hypothetical result for illustrative purposes, based on a successful experimental outcome.

CompoundTargetAssay TypeIC50 (nM)Reference
Olaparib PARP1Cell-free enzymatic~5[8]
Rucaparib PARP1Cell-free enzymatic~1.4 (Ki)[9]
Talazoparib PARP1Cell-free enzymatic~0.6[11]
This compound PARP1Cell-free enzymatic125 (Hypothetical)N/A

Interpretation:

Based on this hypothetical data, this compound demonstrates direct inhibitory activity against the PARP1 enzyme with an IC50 value in the low nanomolar range. While not as potent as the clinically approved benchmarks like Talazoparib or Rucaparib, an IC50 of 125 nM represents a promising hit compound. It confirms that the nicotinic acid scaffold can indeed serve as a starting point for developing PARP inhibitors. The hydroxyphenyl substitution likely plays a key role in the binding interaction within the enzyme's active site and provides a vector for future chemical modification and optimization to improve potency. This initial result validates the compound as a viable candidate for further structure-activity relationship (SAR) studies and cellular-based assays.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking a novel chemical entity, this compound, against known PARP inhibitors. By establishing a scientifically sound hypothesis based on its chemical structure, we defined a clear experimental path. The detailed protocol for an in vitro PARP1 enzymatic assay provides a robust method for determining direct target engagement and quantifying inhibitory potency.

The hypothetical result, positioning this compound as a nanomolar inhibitor of PARP1, serves as a strong foundation for a drug discovery program. The next logical steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Cellular Assays: Evaluating the compound's ability to inhibit PARP activity in cancer cell lines and its selective cytotoxicity in BRCA-mutant vs. BRCA-wildtype cells.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By following a rigorous, data-driven benchmarking process, researchers can efficiently identify and advance promising new therapeutic candidates from initial concept to preclinical validation.

References

A Head-to-Head Comparison of Synthetic Routes to 5-(3-Hydroxyphenyl)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the efficient and scalable synthesis of key molecular scaffolds is paramount. 5-(3-Hydroxyphenyl)nicotinic acid is one such scaffold, serving as a vital building block for a range of biologically active compounds. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this valuable molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your research needs.

Introduction to the Strategic Importance of this compound

This compound, with its characteristic substituted pyridine core, presents a unique combination of structural features that are attractive for medicinal chemistry. The pyridyl nitrogen offers a site for hydrogen bonding and potential metabolic stability, while the hydroxyphenyl moiety provides a handle for further functionalization or interaction with biological targets. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space. Consequently, robust and versatile synthetic strategies are crucial for accessing this compound and its analogs for screening and lead optimization programs.

This guide will focus on the most prevalent and practical approaches for the synthesis of this compound, primarily centered around palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically commences from a halogenated nicotinic acid precursor, most commonly 5-bromonicotinic acid, which is commercially available. The key transformation is the formation of the C-C bond between the pyridine ring and the 3-hydroxyphenyl group. The primary methods to achieve this are the Suzuki-Miyaura coupling, the Negishi coupling, and the Ullmann condensation.

Synthetic RouteKey Reagents & CatalystGeneral Reaction ConditionsReported YieldKey AdvantagesKey Limitations
Suzuki-Miyaura Coupling 5-bromonicotinic acid, 3-hydroxyphenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)80-100 °C, Inert atmosphereGood to ExcellentHigh functional group tolerance, mild reaction conditions, commercially available reagents, well-established and reliable.Potential for catalyst poisoning by the pyridine nitrogen, requires careful optimization of base and solvent.
Two-Step Suzuki Coupling & Demethylation 5-bromonicotinic acid, 3-methoxyphenylboronic acid, Pd catalyst; followed by BBr₃ or HBrCoupling: 80-100 °C; Demethylation: Room temp. to refluxGood to ExcellentAvoids potential side reactions with the free hydroxyl group during coupling, utilizes a more stable boronic acid.Adds an extra synthetic step, demethylation reagents can be harsh and require careful handling.
Negishi Coupling 5-bromonicotinic acid, (3-hydroxyphenyl)zinc halide, Pd or Ni catalystRoom temp. to moderate heating, Inert atmosphereModerate to GoodHighly reactive organozinc reagents can lead to faster reactions at lower temperatures.Organozinc reagents are often moisture and air-sensitive, requiring stringent anhydrous and anaerobic techniques.
Ullmann Condensation 5-bromonicotinic acid, 3-hydroxy-iodobenzene, Copper catalystHigh temperatures (>150 °C), often in polar aprotic solventsModerateUtilizes a less expensive copper catalyst.Requires harsh reaction conditions (high temperatures), often gives moderate yields, and may have limited substrate scope.[1][2][3]

In-Depth Analysis of Synthetic Routes

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, and for good reason.[4] Its success lies in its remarkable functional group tolerance, the use of relatively stable and non-toxic organoboron reagents, and generally mild reaction conditions.[4]

Mechanistic Insight: The catalytic cycle, depicted below, begins with the oxidative addition of the aryl halide (5-bromonicotinic acid) to a Pd(0) species. This is followed by transmetalation with the organoboron reagent (3-hydroxyphenylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X [Ar-Pd(II)-X]L2 [Ar-Pd(II)-X]L2 Oxidative\nAddition->[Ar-Pd(II)-X]L2 Transmetalation Transmetalation [Ar-Pd(II)-X]L2->Transmetalation Ar'-B(OR)2 Base [Ar-Pd(II)-Ar']L2 [Ar-Pd(II)-Ar']L2 Transmetalation->[Ar-Pd(II)-Ar']L2 Reductive\nElimination Reductive Elimination [Ar-Pd(II)-Ar']L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' caption Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Materials:

    • 5-Bromonicotinic acid (1.0 eq)

    • 3-Hydroxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, 3-hydroxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous mixture with 1 M HCl to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Two-Step Suzuki Coupling and Demethylation: A Strategic Alternative

A common and often advantageous variation involves a two-step process where 5-bromonicotinic acid is first coupled with 3-methoxyphenylboronic acid. The resulting 5-(3-methoxyphenyl)nicotinic acid is then demethylated to yield the final product.

Causality Behind this Approach: The free hydroxyl group in 3-hydroxyphenylboronic acid can sometimes lead to side reactions or complicate purification. The methoxy-protected version is often more stable and less prone to these issues. The subsequent demethylation is a well-established and typically high-yielding transformation.

Experimental Protocol: Demethylation of 5-(3-Methoxyphenyl)nicotinic Acid

  • Materials:

    • 5-(3-Methoxyphenyl)nicotinic acid (1.0 eq)

    • Boron tribromide (BBr₃) (1.5 eq) or 48% Hydrobromic acid (HBr)

    • Dichloromethane (DCM) (for BBr₃) or Acetic Acid (for HBr)

  • Procedure (using BBr₃):

    • Dissolve 5-(3-methoxyphenyl)nicotinic acid in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Two_Step_Suzuki cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Demethylation 5-Bromonicotinic Acid 5-Bromonicotinic Acid Suzuki Reaction Suzuki Reaction 5-Bromonicotinic Acid->Suzuki Reaction + 3-Methoxyphenylboronic acid Pd Catalyst, Base 5-(3-Methoxyphenyl)nicotinic Acid 5-(3-Methoxyphenyl)nicotinic Acid Suzuki Reaction->5-(3-Methoxyphenyl)nicotinic Acid Demethylation Demethylation 5-(3-Methoxyphenyl)nicotinic Acid->Demethylation BBr3 or HBr This compound This compound Demethylation->this compound caption Two-Step Synthesis Workflow

Caption: Two-Step Synthesis Workflow

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This increased reactivity can often allow for milder reaction conditions and faster reaction times.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. However, the higher nucleophilicity of the organozinc reagent facilitates a more rapid transmetalation step.

Challenges and Experimental Design: The primary drawback of the Negishi coupling is the sensitivity of organozinc reagents to air and moisture. Therefore, strict anhydrous and anaerobic conditions are essential for success. The organozinc reagent is typically prepared in situ from the corresponding aryl halide and activated zinc metal.

Experimental Protocol: Negishi Synthesis of this compound

  • Materials:

    • 5-Bromonicotinic acid (1.0 eq)

    • 3-Iodophenol (for preparation of the organozinc reagent)

    • Activated Zinc powder

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Anhydrous THF

  • Procedure:

    • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, react 3-iodophenol with activated zinc powder in anhydrous THF to generate the (3-hydroxyphenyl)zinc iodide reagent.

    • Coupling Reaction: In a separate flask, dissolve 5-bromonicotinic acid and the palladium catalyst in anhydrous THF under argon.

    • Slowly add the freshly prepared organozinc solution to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up is similar to the Suzuki coupling, involving an acidic quench and extraction.

The Ullmann Condensation: A Classical Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C and C-heteroatom bonds.[1][2][3] While it has been largely superseded by palladium-catalyzed methods for many applications, it can still be a viable option, particularly when cost is a major consideration.

Key Features and Limitations: The traditional Ullmann reaction often requires high temperatures (typically > 150 °C) and stoichiometric amounts of copper powder.[1] Modern variations may use catalytic amounts of a copper salt with a ligand. The yields are often moderate, and the harsh conditions can limit its applicability to substrates with sensitive functional groups.[1]

Conclusion: Selecting the Optimal Synthetic Route

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method. Its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acids make it the preferred choice for both small-scale laboratory synthesis and larger-scale production. The two-step Suzuki approach with subsequent demethylation offers a strategic advantage when dealing with potential reactivity issues of the free hydroxyl group.

The Negishi coupling provides a powerful alternative, particularly when faster reaction times or lower temperatures are desired, but requires more stringent experimental techniques due to the sensitivity of the organozinc reagents. The Ullmann condensation, while historically significant, is generally less favorable due to its harsh conditions and often lower yields.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials and catalysts, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and successfully synthesize this important molecular scaffold.

References

Navigating the Structure-Activity Landscape of 5-(3-Hydroxyphenyl)nicotinic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nicotinic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-(3-Hydroxyphenyl)nicotinic acid derivatives. By dissecting the influence of structural modifications on biological activity, we aim to furnish a rational framework for the design of next-generation modulators of various biological targets. This document synthesizes experimental data from multiple studies to illuminate the therapeutic potential of this compound class, spanning from anti-inflammatory to anticancer applications.

The 5-Aryl Nicotinic Acid Scaffold: A Hub of Diverse Biological Activity

Nicotinic acid, or vitamin B3, and its derivatives have long been recognized for their diverse pharmacological effects. The introduction of an aryl group at the 5-position of the pyridine ring, particularly a 3-hydroxyphenyl moiety, creates a molecule with significant potential for interaction with a range of biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in various hydrophobic and aromatic interactions. This unique combination of features has spurred the investigation of these derivatives across multiple therapeutic areas.

Recent research has highlighted the potential of nicotinic acid derivatives as anti-inflammatory agents, anticancer therapeutics, and enzyme inhibitors.[1] The core hypothesis driving this exploration is that modifications to the 5-aryl substituent and the nicotinic acid core can fine-tune the compound's affinity and selectivity for specific biological targets.

Comparative Analysis of Biological Activities: Unraveling the Structure-Activity Relationship

While a comprehensive SAR study dedicated solely to a broad library of this compound derivatives remains to be published, we can glean valuable insights from studies on structurally related 5-aryl nicotinic acid and nicotinamide analogs.

Anti-inflammatory Activity

Nicotinic acid itself is known to exert anti-inflammatory effects, and its derivatives are being actively investigated for enhanced potency and improved side-effect profiles.[2][3] Studies on various nicotinic acid derivatives have demonstrated their ability to modulate key inflammatory pathways. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4]

The presence of the 3-hydroxyphenyl group is anticipated to be a key determinant of anti-inflammatory activity. The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active sites of inflammatory enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling.

Inference on SAR:

  • Position of the Hydroxyl Group: The meta-position of the hydroxyl group on the phenyl ring is likely crucial for optimal binding to target proteins. Isomeric variations (ortho- or para-hydroxyl) would be expected to alter the binding mode and, consequently, the biological activity.

  • Substitution on the Phenyl Ring: The introduction of other substituents on the phenyl ring, such as halogens or small alkyl groups, could modulate the electronic properties and steric profile of the molecule, leading to changes in activity. For example, electron-withdrawing groups might enhance interactions with electron-rich pockets in a target protein.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can impact the compound's pharmacokinetic properties and may also influence its binding affinity.

Anticancer Activity

The nicotinic acid scaffold has emerged as a promising template for the development of novel anticancer agents.[1][5] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] One of the proposed mechanisms of action for some nicotinamide derivatives is the inhibition of microtubule polymerization, a validated target for cancer chemotherapy.[6]

For this compound derivatives, the 3-hydroxyphenyl moiety could play a critical role in their anticancer effects. This group might facilitate binding to the colchicine binding site on tubulin or interact with key residues in the active sites of kinases that are dysregulated in cancer.[7]

Inference on SAR:

  • The 3-Hydroxyphenyl Moiety: This group may be essential for hydrogen bonding interactions within the target protein, contributing significantly to binding affinity.

  • Substitutions on the Pyridine Ring: Modifications at other positions of the nicotinic acid ring, such as the 2- or 6-position, could influence the overall conformation of the molecule and its interaction with the target.

  • Nature of the Linker: If the nicotinic acid is further derivatized (e.g., as an amide), the nature and length of the linker can be critical for positioning the key pharmacophoric elements for optimal interaction.

Experimental Data Summary

To provide a quantitative basis for comparison, the following table summarizes hypothetical but representative biological data for a series of this compound derivatives against key biological targets. It is important to note that this data is illustrative and intended to guide future experimental design.

Compound IDR1 (at C2)R2 (at C6)R3 (on Phenyl Ring)Target Enzyme IC50 (µM)Cancer Cell Line GI50 (µM)
Parent-1 HH3-OH15.225.8
Analog-1a CH3H3-OH8.512.1
Analog-1b HCl3-OH5.17.9
Analog-1c HH3-OH, 4-Cl10.718.5
Analog-1d HH3-OCH3> 50> 50
Analog-1e HH4-OH22.435.2

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Workflow Diagram:

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells (5x10^4 cells/well in 96-well plate) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with compounds (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect 50 µL supernatant stimulate->supernatant griess Add 50 µL Griess Reagent (1:1 mix of Solution A and B) supernatant->griess incubate2 Incubate at RT for 10 min griess->incubate2 read Measure Absorbance at 540 nm incubate2->read calculate Calculate Nitrite Concentration and % Inhibition read->calculate std_curve Generate Sodium Nitrite Standard Curve std_curve->calculate

Caption: Workflow for the in vitro Griess assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Pre-treat the cells with the compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (cells with LPS only). Incubate for 24 hours.

  • Griess Assay:

    • Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-only control.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds.[9][10][11]

Workflow Diagram:

MTT_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells (e.g., MCF-7, A549) in 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with compounds (serial dilutions) for 48-72h incubate1->treat add_mtt Add 20 µL MTT solution (5 mg/mL) treat->add_mtt incubate2 Incubate for 4h (formation of formazan crystals) add_mtt->incubate2 solubilize Remove medium and add 150 µL DMSO to dissolve formazan incubate2->solubilize shake Shake plate for 15 min solubilize->shake read Measure Absorbance at 570 nm shake->read calculate Calculate % Cell Viability and determine GI50 values read->calculate

Caption: Workflow for the in vitro MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The GI50 (concentration that causes 50% growth inhibition) can be determined by plotting the percentage of viability against the compound concentration.

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel therapeutics. The insights gathered from related compound series strongly suggest that systematic exploration of this particular chemical space is warranted. Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound derivatives to establish a clear and comprehensive structure-activity relationship.

Key areas for future investigation include:

  • Systematic modification of the phenyl ring: Introducing a variety of substituents at different positions to probe the electronic and steric requirements for optimal activity.

  • Exploration of different biological targets: Screening the derivatives against a broader panel of enzymes and receptors implicated in inflammation and cancer.

  • In vivo efficacy studies: Advancing the most promising lead compounds into animal models to assess their therapeutic potential in a more complex biological system.

By employing a rational, data-driven approach to drug design, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of innovative treatments for a range of human diseases.

References

Comparative Guide to the Metabolic Stability of 5-(3-Hydroxyphenyl)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. It dictates the compound's persistence in the body, influencing its half-life, bioavailability, and dosing regimen. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] The liver, as the primary metabolic hub, employs a host of enzymes to biotransform xenobiotics, primarily through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[2][3] The Cytochrome P450 (CYP) enzyme superfamily, located within the liver's microsomal fraction, is a major contributor to Phase I metabolism.[2][4]

This guide provides an in-depth comparison of the metabolic stability of 5-(3-Hydroxyphenyl)nicotinic acid, a versatile building block in medicinal chemistry[5], and a series of its structural analogs. We will delve into the causality behind experimental design, provide a validated protocol for assessing metabolic stability in vitro, and explore the structure-metabolism relationships that govern the metabolic fate of these compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to guide the optimization of nicotinic acid-based scaffolds for enhanced pharmacokinetic properties.

Principles of In Vitro Metabolic Stability Assessment

To predict a compound's metabolic fate in vivo, we rely on robust in vitro models that recapitulate key aspects of hepatic metabolism. The most common and cost-effective of these is the liver microsomal stability assay .[4] Liver microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[2][4]

The primary parameters derived from this assay are:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.[6]

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver microsomes, normalized to protein concentration. It reflects the intrinsic ability of the enzymes to metabolize the compound. A lower CLint value signifies better stability.[6][7]

By incubating the test compound with liver microsomes and a necessary cofactor system (NADPH for CYPs), we can monitor the disappearance of the parent compound over time and calculate these crucial parameters.[2][8]

Experimental Design: A Validated Microsomal Stability Assay

The following protocol details a self-validating system for determining the metabolic stability of this compound and its analogs. The inclusion of positive and negative controls ensures the integrity of the experimental system.

I. Materials and Equipment
  • Test Compounds: this compound and its analogs, dissolved in DMSO to create 20 mM stock solutions.[9]

  • Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., mouse, rat) as required.[10]

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[9]

  • NADPH Regenerating System: This system continuously supplies the NADPH cofactor required for CYP enzyme activity.[10] A common system includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[9]

  • Positive Control Compounds: Compounds with known metabolic stability profiles (e.g., Verapamil for high clearance, Dextromethorphan for intermediate clearance) to validate enzyme activity.[4]

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.[4]

  • Hardware: Incubator (37°C), centrifuge, 96-well plates, multichannel pipettes, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10][11]

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis prep_cpd Prepare Compound Working Solutions (2µM) pre_inc Pre-incubate Microsomes & Compound at 37°C prep_cpd->pre_inc prep_mic Prepare Microsome Suspension (0.5 mg/mL) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling terminate Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro microsomal stability assay.

III. Step-by-Step Protocol
  • Preparation:

    • Prepare a 1 µM working solution of each test compound and positive control by diluting the DMSO stock in the phosphate buffer.[8]

    • Thaw liver microsomes on ice and prepare a 0.5 mg/mL suspension in the phosphate buffer.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[10]

    • Set up a 96-well plate for the incubations. Include a "No Cofactor" control for each compound by substituting the NADPH system with a buffer to check for chemical instability or non-NADPH-dependent degradation.[8]

  • Incubation:

    • In the 96-well plate, combine the microsomal solution with the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "No Cofactor" controls). The time of addition is considered T=0.[10]

    • Incubate the plate at 37°C with continuous shaking.[9]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot from each reaction well.[8]

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. This action stops the enzymatic reaction and precipitates the microsomal proteins.[4][10]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[4][12] LC-MS/MS is the gold standard for this analysis due to its exceptional sensitivity and selectivity, allowing for accurate measurement of the drug even in complex biological matrices.[13][14]

IV. Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations[4][6]:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Structure-Metabolism Relationships: A Comparative Analysis

To illustrate how structural modifications can influence metabolic stability, we will compare this compound (Parent) with three hypothetical, yet chemically logical, analogs. The rationale for these modifications is based on established medicinal chemistry strategies to block common metabolic "hotspots".[15]

  • Parent Compound: this compound

  • Analog A: 5-(3-Methoxyphenyl)nicotinic acid (Phenolic hydroxyl is methylated)

  • Analog B: Methyl 5-(3-hydroxyphenyl)nicotinate (Carboxylic acid is esterified)

  • Analog C: 5-(2-Fluoro-3-hydroxyphenyl)nicotinic acid (Fluorine atom added adjacent to the hydroxyl group)

Potential Metabolic Pathways for the Parent Compound

The structure of this compound presents several potential sites for metabolism. The phenolic hydroxyl and carboxylic acid groups are prime targets for Phase II glucuronidation, a common clearance pathway for such functionalities.[15] The aromatic rings are also susceptible to Phase I oxidation (hydroxylation) by CYP enzymes.

G Parent This compound (Parent) Metabolite1 Glucuronide Conjugate (at Phenolic OH) Parent->Metabolite1 Phase II (UGT) Metabolite2 Oxidized Metabolite (Hydroxylation on a ring) Parent->Metabolite2 Phase I (CYP) Metabolite3 Acyl Glucuronide (at Carboxylic Acid) Parent->Metabolite3 Phase II (UGT)

Caption: Potential metabolic pathways for the parent compound.

Comparative Data Summary (Hypothetical)

The table below presents plausible experimental data for our compound set, demonstrating how structural changes can impact metabolic outcomes.

CompoundModificationPredicted t½ (min)Predicted CLint (µL/min/mg)Rationale for Stability Change
Parent -1546.2Baseline stability. Susceptible to both Phase I oxidation and Phase II conjugation at the phenolic OH group.
Analog A O-Methylation> 60< 11.6Increased Stability. Methylating the phenolic hydroxyl group blocks a primary site for rapid glucuronidation, significantly reducing clearance.[15]
Analog B Esterification2527.7Moderately Increased Stability. Esterification blocks conjugation at the carboxylic acid. However, the ester may be susceptible to hydrolysis by esterase enzymes, providing an alternative clearance pathway.
Analog C Fluorination4515.4Increased Stability. The electron-withdrawing fluorine atom can shield the adjacent position from CYP-mediated oxidative attack, a common strategy to improve metabolic stability.[16]

Discussion and Field-Proven Insights

The hypothetical data clearly illustrates a fundamental principle of medicinal chemistry: small structural modifications can lead to profound changes in a compound's metabolic profile.

  • Blocking Phase II Conjugation: The most dramatic improvement in stability was observed with Analog A . Masking a phenolic hydroxyl group via methylation is a highly effective and commonly used strategy to prevent rapid clearance by UGT enzymes.[15] This is often a critical first step in optimizing compounds that contain free phenols.

  • Metabolic Switching: While Analog C showed improved stability, it is crucial to consider the concept of metabolic switching.[15] By blocking one site of metabolism, the enzymes may begin to metabolize the molecule at a different, previously less-favored position. Therefore, a full metabolite identification study would be the necessary next step to ensure that the new primary metabolic route does not produce reactive or toxic metabolites.

  • Prodrug Strategy vs. Stability: The esterification in Analog B presents a dual consideration. While it improves stability against glucuronidation at that site, it introduces a potential liability to esterase enzymes. This could be intentionally exploited as a prodrug strategy, where the ester is designed to be cleaved in vivo to release the active carboxylic acid parent.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for comparing the metabolic stability of this compound and its analogs. By employing a validated in vitro microsomal stability assay and applying core principles of structure-metabolism relationships, researchers can make informed decisions to guide the design of molecules with enhanced pharmacokinetic profiles.

The analogs with the most promising in vitro stability (e.g., Analogs A and C) would be prioritized for further investigation. The logical next steps in a drug discovery cascade would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the specific structures of the metabolites formed.[12][17]

  • Hepatocyte Stability Assays: Progressing to assays using intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes, to get a more complete picture of metabolic clearance.[3][7]

  • In Vivo Pharmacokinetic Studies: Administering the most promising compounds to animal models to determine their actual half-life, clearance, and bioavailability in a whole-organism context.

By systematically integrating these in vitro and in vivo studies, drug development teams can efficiently iterate and optimize lead candidates, increasing the probability of advancing molecules with the desired balance of potency, safety, and drug-like properties.

References

A Senior Application Scientist's Guide to the Validation of a Bioassay for 5-(3-Hydroxyphenyl)nicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a bioassay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, scientifically grounded framework for the validation of a bioassay to characterize the activity of a novel compound, 5-(3-Hydroxyphenyl)nicotinic acid. As a structural analog of nicotinic acid (niacin), it is hypothesized to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental design choices, outlines a self-validating system, and provides a comparative analysis of suitable bioassay formats. The methodologies described herein are grounded in established regulatory principles, ensuring the integrity and trustworthiness of the generated data.

The Scientific Premise: Targeting GPR109A

GPR109A is a Gi/o-coupled receptor that, upon activation, initiates a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is central to the therapeutic effects of niacin in treating dyslipidemia.[2][3] Beyond the canonical G-protein pathway, GPR109A activation can also trigger the recruitment of β-arrestin, leading to receptor internalization and downstream signaling events independent of G-protein coupling.[1] A thorough characterization of a novel GPR109A agonist, therefore, necessitates an evaluation of its activity through one or both of these pathways.

Visualizing the GPR109A Signaling Cascade

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi_protein Gi/o Protein GPR109A->Gi_protein Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase (AC) Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP ATP PKA ↓ PKA Activity cAMP->PKA Downstream_G Downstream Cellular Effects PKA->Downstream_G Downstream_beta Receptor Internalization & Downstream Signaling BetaArrestin->Downstream_beta Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Develop Validation Protocol Reagents Prepare & Qualify Reagents Protocol->Reagents AssayDev Assay Development & Optimization Reagents->AssayDev Specificity Specificity AssayDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LLOQ Limit of Quantitation (LLOQ) Precision->LLOQ Robustness Robustness LLOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Acceptance Compare Against Acceptance Criteria DataAnalysis->Acceptance Report Generate Validation Report Acceptance->Report

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-(3-Hydroxyphenyl)nicotinic acid (CAS No. 1181452-05-0), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to excellence in the lab must be matched by our diligence in responsible chemical waste management.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway.

This compound is a solid organic compound.[1] While extensive toxicological data is not as widely available as for more common reagents, its hazard classification provides the necessary foundation for safe handling protocols.

Key Hazard Information:

PropertyClassificationSource
Physical State Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity 4 (Oral)[1]

The causality behind these classifications is critical to appreciate. The "Harmful if swallowed" designation necessitates stringent measures to prevent ingestion, either directly or through cross-contamination of surfaces and personal items. For related nicotinic acid compounds, data also indicates potential for serious eye irritation and harm to aquatic life, reinforcing the need for caution.[2]

Pre-Disposal: Engineering and Administrative Controls

Proper disposal begins long before the waste container is sealed. It starts with a laboratory environment designed for safety and workflows that minimize waste generation.

  • Designated Work Area: All work with this compound, including weighing and solution preparation, should be conducted in a designated area, preferably within a chemical fume hood to control dust and aerosols.[3]

  • Waste Minimization: The most effective disposal strategy is to minimize waste from the outset. This includes ordering only the necessary quantities of the chemical and preparing solutions in volumes appropriate for the planned experiments.

  • Inventory Management: Maintain a detailed inventory to track the usage of this compound. This prevents the accumulation of expired or unwanted stock, which would then require disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Based on the known hazards, the following PPE is mandatory when handling this compound in any form (solid or solution):

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are recommended.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine handling in a well-ventilated fume hood, respiratory protection is typically not required. However, if weighing large quantities outside of a hood or during spill cleanup where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[3]

Operational Plan: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste. Following these steps methodically ensures compliance and safety.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Identify the Waste Stream: this compound waste should be categorized as non-halogenated organic solid waste .

  • Select the Correct Container:

    • Use a dedicated, properly labeled, and leak-proof container for solid waste. Plastic is generally preferred to avoid breakage.[2]

    • The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.

    • Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of any mixture must be listed. The label should be securely affixed to the container.

Step 2: Accumulation of Waste
  • Solid Waste:

    • Carefully place excess solid this compound and any contaminated items (e.g., weigh boats, contaminated paper towels) into the designated solid waste container.

    • Avoid generating dust during transfer. Use a spatula or other appropriate tool.

  • Solution Waste:

    • Aqueous solutions of this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste . Do not dispose of down the drain.[2][3]

  • Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.

    • After triple-rinsing, the original label on the container must be completely removed or defaced. The container can then be disposed of as regular non-hazardous waste (e.g., in a glass disposal box).

Step 3: Storage of Waste On-Site
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste. This is a critical safety and regulatory requirement.

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (approximately 75% capacity), contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

  • Final Disposal Method: The final disposal will be managed by a licensed hazardous waste disposal facility. The typical method for this type of organic solid is incineration at a permitted facility.[4]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's emergency response team or EHS immediately.

    • For small spills, and if you are trained to do so, don appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation Point cluster_characterization Waste Characterization cluster_solid_path Solid Waste Path cluster_liquid_path Liquid Waste Path cluster_container_path Empty Container Path cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Is the waste solid or a contaminated item? Waste->IsSolid Evaluate IsLiquid Is the waste an aqueous solution? IsSolid->IsLiquid No SolidContainer Place in labeled 'Solid Non-Halogenated Organic Waste' container IsSolid->SolidContainer Yes IsEmptyContainer Is it an empty chemical container? IsLiquid->IsEmptyContainer No LiquidContainer Collect in labeled 'Liquid Non-Halogenated Organic Waste' container IsLiquid->LiquidContainer Yes TripleRinse Triple-rinse with appropriate solvent IsEmptyContainer->TripleRinse Yes StoreSAA Store sealed container in SAA with secondary containment SolidContainer->StoreSAA LiquidContainer->StoreSAA CollectRinsate Collect rinsate as liquid hazardous waste TripleRinse->CollectRinsate DefaceLabel Deface original label TripleRinse->DefaceLabel CollectRinsate->LiquidContainer DisposeContainer Dispose of container as non-hazardous trash DefaceLabel->DisposeContainer EHS_Pickup Contact EHS for waste pickup StoreSAA->EHS_Pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Practical Guide to Handling 5-(3-Hydroxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(3-Hydroxyphenyl)nicotinic acid (CAS Number: 1181452-05-0).[1] As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and efficacy in your laboratory.

Core Safety Directives: A Risk-Based Approach

The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a substance.[7][8][9] For this compound, we will operate under the assumption of it being an irritant to the skin, eyes, and respiratory tract, and as a powdered substance, it may form combustible dust concentrations in the air.[6][10]

Hazard Assessment and Control

A fundamental principle of chemical safety is the hierarchy of controls.[7] This involves implementing engineering and administrative controls to minimize exposure before relying on personal protective equipment.

  • Engineering Controls: All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control dust and potential vapors.[3][10]

  • Administrative Controls: Develop a laboratory-specific Standard Operating Procedure (SOP) for the handling of this compound.[11] Ensure all personnel are trained on the SOP and are aware of the location of safety equipment, such as emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[12][13] The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[6]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[10] Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][10] Footwear: Fully enclosed shoes are mandatory.[10]
Eye Contact Causes serious eye irritation.[2][3][6][14][15]Safety Goggles: Wear chemical splash goggles that meet ANSI Z87.1 standards.[10][16] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is recommended.[10][16][17]
Inhalation May cause respiratory irritation.[6]Ventilation: Handle the solid compound within a chemical fume hood to minimize dust inhalation.[10] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][10][17][18]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[10]

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[10]

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[10]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[10]

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[10]

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[10]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[10]

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][3]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10][12]

  • Unused Chemical: Unused or expired this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] Do not pour chemicals down the drain.[3][4][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_procedure Safe Handling & Disposal Start Start: Handling this compound AssessHazards Assess Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Combustible Dust Start->AssessHazards EngControls Use Chemical Fume Hood? AssessHazards->EngControls SOP Follow Lab-Specific SOP EngControls->SOP Yes EyeProtection Select Eye Protection: - Safety Goggles (Minimum) - Face Shield (if splash/dust risk) SOP->EyeProtection SkinProtection Select Skin Protection: - Chemical-Resistant Lab Coat - Nitrile Gloves - Closed-Toe Shoes EyeProtection->SkinProtection RespProtection Select Respiratory Protection: - Fume Hood (Primary) - Respirator (if needed) SkinProtection->RespProtection Handling Proceed with Handling Protocol RespProtection->Handling Disposal Follow Waste Disposal Plan Handling->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.